molecular formula C17H23NO B1325547 Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone CAS No. 898777-01-0

Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone

Cat. No.: B1325547
CAS No.: 898777-01-0
M. Wt: 257.37 g/mol
InChI Key: NOUVGCIXNZPDQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone is a useful research compound. Its molecular formula is C17H23NO and its molecular weight is 257.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

cyclopentyl-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO/c19-17(15-5-1-2-6-15)16-9-7-14(8-10-16)13-18-11-3-4-12-18/h7-10,15H,1-6,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUVGCIXNZPDQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=CC=C(C=C2)CN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642775
Record name Cyclopentyl{4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-01-0
Record name Cyclopentyl{4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone

Abstract

This technical guide provides a comprehensive analysis of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone, a complex organic molecule featuring a cycloalkyl aryl ketone scaffold functionalized with a tertiary aminomethyl group. While its direct precursor, Cyclopentyl phenyl ketone, is a known intermediate in pharmaceutical synthesis, this guide focuses on the structural characteristics, a proposed synthetic pathway, and the analytical methodologies required for the elucidation of its more complex derivative. We will delve into the mechanistic underpinnings of its synthesis via the Mannich reaction, predict its spectral characteristics for structural confirmation, and discuss its potential applications within drug discovery and medicinal chemistry. This document is intended for researchers and professionals in organic synthesis and drug development, offering expert insights into the molecular architecture and practical considerations for handling this class of compounds.

Chemical Identity and Physicochemical Properties

Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone is structurally derived from Cyclopentyl phenyl ketone (CAS 5422-88-8)[1][2]. The addition of the 4-(pyrrolidinomethyl) group significantly alters its chemical properties, particularly its polarity, basicity, and molecular weight.

The parent compound, Cyclopentyl phenyl ketone, is a pale yellow oil used as an intermediate in the synthesis of pharmaceuticals like ketamine[2][3][4]. The target molecule, by incorporating a basic pyrrolidine moiety, is expected to exhibit increased water solubility upon protonation and a higher boiling point due to its larger mass and stronger intermolecular forces.

Table 1: Calculated and Known Physicochemical Properties

PropertyCyclopentyl phenyl ketone (Precursor)Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone (Target Compound)Reference
CAS Number 5422-88-8Not assigned[1][2][5][6]
Molecular Formula C₁₂H₁₄OC₁₇H₂₃NO[5]
Molecular Weight 174.24 g/mol 257.38 g/mol [1][5]
Appearance Pale Yellow Liquid/OilExpected to be a viscous oil or low-melting solid[2][4]
Boiling Point 136-140 °C @ 16 TorrExpected to be significantly higher[2][7]
Density ~1.036 g/cm³Expected to be ~1.0-1.1 g/cm³[2]
Solubility Chloroform, Methanol (Slightly)Soluble in organic solvents; soluble in aqueous acid[2]
Topological Polar Surface Area (TPSA) 17.07 Ų20.31 Ų[5]
XLogP3 3.13.6 (Estimated)[7]

Molecular Structure Analysis

The molecular architecture of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone is composed of three distinct functional domains, each contributing to its overall chemical behavior.

  • Cyclopentyl Group : A five-membered aliphatic ring that provides a non-polar, sterically bulky component. Its flexibility and conformation can influence receptor binding and metabolic stability.

  • Phenyl Ketone Linker : This aromatic ketone core is the chromophore of the molecule. The carbonyl group (C=O) is a key site for nucleophilic attack and a hydrogen bond acceptor[4]. It is an electron-withdrawing group that deactivates the phenyl ring towards electrophilic substitution.

  • 4-(Pyrrolidinomethyl) Moiety : This group is a classic "Mannich base" structure, introduced at the para-position of the phenyl ring. It contains a basic tertiary amine (the pyrrolidine nitrogen), which can be protonated to form a water-soluble salt. This moiety is often incorporated into drug candidates to improve their pharmacokinetic properties.

Caption: Core components of the molecular structure.

Synthesis via Mannich Reaction

The most direct and industrially scalable route to synthesize Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone is through the Mannich reaction.[8] This is a three-component condensation involving the starting ketone (Cyclopentyl phenyl ketone), formaldehyde, and a secondary amine (pyrrolidine).[9] The reaction proceeds via an electrophilic aromatic substitution mechanism.

Causality and Mechanism
  • Formation of the Iminium Ion : Pyrrolidine, a secondary amine, reacts with formaldehyde to form a highly electrophilic iminium cation (specifically, the N,N-dimethylenepyrrolidinium ion). This is the key electrophile in the reaction.

  • Electrophilic Attack : The phenyl ring of Cyclopentyl phenyl ketone acts as the nucleophile. Although the carbonyl group is deactivating, the ring is sufficiently activated to attack the iminium ion. The substitution occurs predominantly at the para-position due to the steric hindrance at the ortho-positions created by the bulky cyclopentyl ketone moiety.

  • Deprotonation : The resulting intermediate is deprotonated to restore the aromaticity of the phenyl ring, yielding the final Mannich base product.

Synthesis_Workflow Ketone Cyclopentyl phenyl ketone Mixing Step 1: Mix Reactants in a suitable solvent (e.g., Ethanol) Ketone->Mixing Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Mixing Pyrrolidine Pyrrolidine Pyrrolidine->Mixing Iminium Intermediate: Formation of Pyrrolidinium Iminium Ion Mixing->Iminium Mechanistic Step Reflux Step 2: Heat under Reflux (e.g., 70-80 °C) Mixing->Reflux EAS Mechanism: Electrophilic Aromatic Substitution Reflux->EAS Dominant Process Workup Step 3: Aqueous Workup & Solvent Extraction Reflux->Workup Purification Step 4: Purification (e.g., Column Chromatography) Workup->Purification Product Final Product: Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone Purification->Product

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Mannich Aminomethylation

This protocol is a representative procedure based on established Mannich reactions for aromatic ketones.[10]

  • Reagent Preparation : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Cyclopentyl phenyl ketone (1.0 eq) in absolute ethanol.

  • Amine and Aldehyde Addition : To the stirred solution, add pyrrolidine (1.2 eq) followed by an aqueous solution of formaldehyde (37 wt. %, 1.2 eq).

  • Reaction : Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup : After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol. Dilute the residue with water and basify with a saturated sodium bicarbonate solution to a pH of 8-9.

  • Extraction : Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification : Filter the drying agent and concentrate the solvent in vacuo. Purify the resulting crude oil via silica gel column chromatography, using a gradient of ethyl acetate in hexanes containing 1% triethylamine to afford the pure product.

Structural Elucidation and Analytical Characterization

Confirming the molecular structure of the synthesized product is critical. A combination of spectroscopic techniques provides a complete picture of the molecule's connectivity and composition.

Table 2: Predicted Spectroscopic Data for Structural Confirmation

TechniquePredicted Observations and Rationale
¹H NMR Aromatic Region : Two doublets (an AA'BB' system) around 7.2-8.0 ppm, characteristic of a 1,4-disubstituted benzene ring.[11]Benzylic Protons : A sharp singlet around 3.6-3.8 ppm, integrating to 2H, for the -CH₂- group between the phenyl ring and the pyrrolidine nitrogen.Pyrrolidine Protons : Multiplets around 2.5-2.8 ppm (protons adjacent to N) and 1.7-1.9 ppm (other ring protons).Cyclopentyl Protons : A multiplet around 3.6-3.8 ppm for the single proton alpha to the carbonyl, with other protons appearing as multiplets between 1.6-2.0 ppm.
¹³C NMR Carbonyl : A signal far downfield, around 198-202 ppm.[11]Aromatic Carbons : Four distinct signals for the 1,4-disubstituted ring, including the ipso-carbon attached to the ketone and the ipso-carbon attached to the aminomethyl group.Benzylic Carbon : A signal around 60-65 ppm for the -CH₂- group.Aliphatic Carbons : Signals in the 25-55 ppm range corresponding to the carbons of the pyrrolidine and cyclopentyl rings.
Mass Spec. (EI) Molecular Ion (M⁺) : A peak at m/z = 257, corresponding to the molecular weight of the compound.Key Fragments : A prominent peak at m/z = 84 (pyrrolidinomethyl cation, [C₅H₁₀N]⁺) resulting from benzylic cleavage. Another significant fragment at m/z = 188 after loss of the pyrrolidine ring.
IR Spectroscopy C=O Stretch : A strong, sharp absorption band around 1680-1695 cm⁻¹ for the aryl ketone.[12]C-H Stretch (Aromatic) : Peaks just above 3000 cm⁻¹.C-H Stretch (Aliphatic) : Peaks just below 3000 cm⁻¹.C-N Stretch : A moderate absorption in the 1100-1250 cm⁻¹ region.

Potential Applications and Research Context

While specific biological activities for Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone are not documented, its structural motifs suggest several areas of potential interest for drug development professionals.

  • CNS-Active Agents : The precursor is an intermediate for ketamine, an NMDA receptor antagonist.[3] The addition of the aminomethyl group could modulate central nervous system (CNS) activity, making it a candidate for screening in neurological or psychiatric disease models.

  • Enzyme Inhibition : Ketone bodies and their derivatives can act as signaling molecules and modulate enzymatic processes.[13][14] The electrophilic carbonyl carbon, combined with the overall molecular shape, makes this compound a potential candidate for screening as a protease or kinase inhibitor.[15]

  • Scaffold for Library Synthesis : As a Mannich base, the compound is a versatile synthetic intermediate.[16] The tertiary amine can be quaternized, or the ketone can be reduced to an alcohol[3] or converted to other functional groups, providing a platform for generating a library of diverse chemical entities for high-throughput screening.

Conclusion

Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone represents a synthetically accessible and chemically intriguing molecule. Its structure is a logical extension of a known pharmaceutical precursor, incorporating a Mannich base moiety that imparts properties desirable in drug discovery. This guide has detailed its core structural features, proposed a robust synthetic protocol based on established chemical principles, and outlined the necessary analytical framework for its unambiguous characterization. For researchers in medicinal chemistry, this compound serves as a valuable building block and a potential lead structure for developing novel therapeutics.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79464, Cyclopentylphenylmethanone. PubChem. [Link]

  • Piras, M., et al. (2022). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules. [Link]

  • Adeva-Andany, M. M., et al. (2019). Ketones in the Life Sciences – Biochemistry, Metabolism, and Medicinal Significances. Current Medicinal Chemistry. [Link]

  • Chirita, C., et al. (2017). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Farmacia. [Link]

  • Wang, C., et al. (2020). Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics. Molecules. [Link]

  • LaManna, J. C., et al. (2023). Exogenous Ketones as Therapeutic Signaling Molecules in High-Stress Occupations: Implications for Mitigating Oxidative Stress and Mitochondrial Dysfunction in Future Research. Nutrients. [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of β-amino ketones, aldehydes and derivatives. Organic Chemistry Portal. [Link]

  • ClinicalTrials.gov (2024). The Effect of Acute Ketone Monoester Supplementation on Glucose Oxidation During Exercise. U.S. National Library of Medicine. [Link]

  • Azizi, N., & Saeidi, M. (2006). Mannich reaction of β-ketoesters, aldehydes, and primary amines. ResearchGate. [Link]

  • Wang, Y., et al. (2015). Mannich Reaction of Aromatic Ketones Based on Acetic Acid as Solvent and Catalyst. Hans Journal of Chemistry. [Link]

  • NIST (n.d.). Cyclopentanone. NIST Chemistry WebBook. [Link]

Sources

Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone

Introduction

Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone is a chemical compound featuring a central phenyl ring substituted with a cyclopentyl ketone and a pyrrolidinomethyl group. Molecules incorporating the aryl ketone and pyrrolidine motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active compounds.[1][2] The pyrrolidine ring, in particular, is a common scaffold in pharmaceuticals, valued for its ability to confer favorable physicochemical properties such as aqueous solubility and to engage in specific interactions with biological targets.[3]

This guide provides a detailed examination of the synthetic pathways leading to Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone. As your Senior Application Scientist, my objective is not merely to list procedural steps but to elucidate the underlying chemical principles, justify the strategic choices made in pathway selection, and provide actionable, field-tested protocols. We will explore the most efficient and robust synthetic strategies, focusing on a primary pathway that leverages a Grignard reaction with a nitrile intermediate. An alternative Friedel-Crafts acylation route will also be discussed to provide a comparative perspective on synthetic strategy. This document is intended for researchers, chemists, and professionals in drug development who require a comprehensive and technically sound understanding of this synthesis.

Retrosynthetic Analysis: A Strategic Disconnection

A logical retrosynthetic analysis is the cornerstone of an efficient synthesis plan. For Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone, the most strategic disconnection is at the carbon-carbon bond between the cyclopentyl ring and the ketone carbonyl. This approach simplifies the molecule into two key synthons: a nucleophilic cyclopentyl group and an electrophilic 4-(pyrrolidinomethyl)phenyl carbonyl equivalent. This leads us to a practical and convergent synthesis strategy where the two primary fragments are prepared separately and combined in a final, high-yielding step.

G cluster_disconnect C-C Bond Disconnection cluster_reagents Practical Reagents cluster_precursors Starting Materials Target Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone Disconnect => Synthon1 Cyclopentyl Nucleophile Disconnect->Synthon1 Synthon2 4-(pyrrolidinomethyl)phenyl Carbonyl Electrophile Disconnect->Synthon2 Reagent1 Cyclopentylmagnesium bromide (Grignard) Synthon1->Reagent1 Grignard Reagent Reagent2 4-(Pyrrolidinomethyl)- benzonitrile Synthon2->Reagent2 Nitrile Equivalent Precursor1 Bromocyclopentane Reagent1->Precursor1 Precursor2 4-(Chloromethyl)- benzonitrile Reagent2->Precursor2 Precursor3 Pyrrolidine Reagent2->Precursor3

Caption: Retrosynthetic analysis of the target molecule.

This analysis identifies 4-(pyrrolidinomethyl)benzonitrile and cyclopentylmagnesium bromide as the ideal key intermediates, forming the basis of our primary synthetic pathway.

Primary Synthesis Pathway: Grignard Reaction with a Nitrile Intermediate

This pathway is selected for its efficiency, convergence, and avoidance of potential complications associated with alternative routes. It consists of two main stages: the synthesis of the key nitrile intermediate followed by the Grignard reaction to form the final ketone.

Stage 1: Synthesis of 4-(Pyrrolidinomethyl)benzonitrile

The initial step involves the straightforward nucleophilic substitution of a commercially available benzylic halide with pyrrolidine. This reaction is typically high-yielding and proceeds under mild conditions.

Reaction: 4-(Chloromethyl)benzonitrile + Pyrrolidine → 4-(Pyrrolidinomethyl)benzonitrile

Underlying Principle (Causality): This reaction is a classic example of an SN2 (bimolecular nucleophilic substitution) reaction. 4-(Chloromethyl)benzonitrile is an excellent substrate due to the benzylic position of the chlorine atom, which stabilizes the transition state.[4] Pyrrolidine acts as a potent nucleophile, readily displacing the chloride leaving group. The use of a base, such as potassium carbonate, is crucial to neutralize the HCl generated in situ, preventing the protonation of the pyrrolidine nucleophile and driving the reaction to completion.

Experimental Protocol: Synthesis of 4-(Pyrrolidinomethyl)benzonitrile

  • Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(chloromethyl)benzonitrile (10.0 g, 66.0 mmol), anhydrous potassium carbonate (18.2 g, 132.0 mmol), and acetonitrile (150 mL).

  • Nucleophilic Addition: While stirring the suspension, add pyrrolidine (6.0 mL, 72.6 mmol, 1.1 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the resulting crude oil in dichloromethane (100 mL) and wash with water (2 x 50 mL) to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 4-(pyrrolidinomethyl)benzonitrile as a pale yellow oil. The product is often of sufficient purity (>95%) for use in the next step without further purification.

IntermediateMol. Weight ( g/mol )Starting MaterialExpected Yield
4-(Pyrrolidinomethyl)benzonitrile186.254-(Chloromethyl)benzonitrile90-97%
Cyclopentylmagnesium bromide~173.31Bromocyclopentane>90% (in situ)
Final Product 243.34 75-85%
Caption: Summary of key intermediates and expected yields.
Stage 2: Grignard Reaction and Ketone Formation

This stage involves the core carbon-carbon bond-forming reaction. A Grignard reagent, prepared from bromocyclopentane, attacks the electrophilic carbon of the nitrile group. The resulting imine-magnesium complex is then hydrolyzed to yield the target ketone.[5][6][7]

Reaction:

  • Bromocyclopentane + Mg → Cyclopentylmagnesium bromide

  • Cyclopentylmagnesium bromide + 4-(Pyrrolidinomethyl)benzonitrile → Imine-MgX complex

  • Imine-MgX complex + H₃O⁺ → Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone

Underlying Principle (Causality): Grignard reagents are powerful carbon-based nucleophiles capable of adding to the polar carbon-nitrogen triple bond of a nitrile.[8] The reaction's success is critically dependent on maintaining strictly anhydrous (water-free) conditions, as any moisture will protonate and destroy the Grignard reagent.[6] The reaction is typically performed in an ether-based solvent, such as tetrahydrofuran (THF), which stabilizes the Grignard reagent.[6] The subsequent acidic hydrolysis protonates the intermediate imine, which is then readily hydrolyzed to the more stable ketone.[5]

Experimental Protocol: Synthesis of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone

  • Grignard Reagent Preparation (In Situ):

    • Set up a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, equipped with a dropping funnel, reflux condenser, and magnetic stirrer.

    • Add magnesium turnings (1.92 g, 79.0 mmol) to the flask.

    • In the dropping funnel, prepare a solution of bromocyclopentane (10.0 g, 67.1 mmol) in 40 mL of anhydrous THF.

    • Add a small portion (~5 mL) of the bromocyclopentane solution to the magnesium. The reaction may need initiation with gentle heating or a small crystal of iodine. Once initiated (indicated by cloudiness and gentle bubbling), add the remaining solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Nitrile:

    • Cool the Grignard solution to 0°C using an ice bath.

    • Prepare a solution of 4-(pyrrolidinomethyl)benzonitrile (10.0 g, 53.7 mmol) in 50 mL of anhydrous THF and add it dropwise to the cooled Grignard reagent via the dropping funnel over 30 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Hydrolysis and Workup:

    • Carefully pour the reaction mixture into a beaker containing 200 mL of ice and 50 mL of 2 M aqueous HCl. Stir vigorously for 30 minutes to hydrolyze the imine complex.

    • Transfer the mixture to a separatory funnel. The aqueous layer will be acidic. Make the aqueous layer basic (pH ~10-11) by the slow addition of 2 M NaOH solution. This deprotonates the pyrrolidine nitrogen, making the product soluble in the organic phase.

    • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient eluent system (e.g., ethyl acetate/hexanes with 1% triethylamine to prevent the product from sticking to the acidic silica).

G cluster_step1 Stage 1: Nitrile Synthesis cluster_step2 Stage 2: Grignard Reaction & Hydrolysis A 4-(Chloromethyl)benzonitrile C 4-(Pyrrolidinomethyl)benzonitrile A->C K₂CO₃, Acetonitrile Reflux B Pyrrolidine B->C K₂CO₃, Acetonitrile Reflux G Imine-MgX Complex C->G 1. Add to Grignard C->G D Bromocyclopentane E Mg, Anhydrous THF D->E Grignard Formation F Cyclopentylmagnesium bromide E->F Grignard Formation H Final Product G->H 2. H₃O⁺ Hydrolysis

Caption: Workflow for the primary Grignard synthesis pathway.

Alternative Pathway: Friedel-Crafts Acylation

While viable, the Friedel-Crafts acylation route presents additional challenges for this specific target molecule. The primary issue is the Lewis basicity of the nitrogen atom in the pyrrolidine ring, which will irreversibly complex with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[9] This necessitates a protection-deprotection sequence, adding steps and reducing overall efficiency.

Conceptual Workflow:

  • Protection: The nitrogen of the 4-(pyrrolidinomethyl)benzene intermediate must be protected, for example, as a tert-butoxycarbonyl (Boc) carbamate.

  • Friedel-Crafts Acylation: The protected intermediate is then reacted with cyclopentanecarbonyl chloride and a Lewis acid like AlCl₃. The reaction proceeds via an electrophilic aromatic substitution mechanism where an acylium ion is generated and attacks the electron-rich phenyl ring.[10]

  • Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid) to yield the final product.

G A 4-(Pyrrolidinomethyl)benzene B N-Boc Protected Intermediate A->B Boc₂O, Base C Protected Ketone B->C Cyclopentanecarbonyl Chloride AlCl₃, DCM D Final Product C->D TFA, DCM

Caption: Conceptual workflow for the Friedel-Crafts acylation pathway.

Comparative Analysis: The Friedel-Crafts route is less atom-economical and requires more synthetic steps than the Grignard pathway. The protection and deprotection steps can be challenging to optimize and may lower the overall yield. Therefore, for the synthesis of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone, the Grignard pathway represents a more direct, efficient, and industrially scalable approach.

Conclusion

The synthesis of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone is most effectively achieved through a two-stage process involving the initial synthesis of 4-(pyrrolidinomethyl)benzonitrile via nucleophilic substitution, followed by a Grignard reaction with cyclopentylmagnesium bromide. This pathway is robust, high-yielding, and relies on well-established chemical transformations. The key to success, particularly in the Grignard stage, lies in the rigorous control of reaction conditions, most notably the exclusion of moisture. While alternative routes like Friedel-Crafts acylation are chemically plausible, they introduce complexities such as the need for protecting groups, making them less efficient for this specific target. The protocols and strategic insights provided in this guide offer a solid foundation for the successful laboratory-scale or industrial production of this valuable chemical intermediate.

References

  • HU185337B - Process for preparing o-chlorophenyl-cyclopentyl-ketone - Google Patents.
  • CN107337595A - Synthetic process of cyclopentyl phenyl ketone - Google Patents.
  • CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone - Google Patents.
  • 4-(Chloromethyl)benzonitrile - Chem-Impex.
  • Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed.
  • friedel-crafts acylation of benzene.
  • 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. Chem Pharm Bull (Tokyo). 2006 Nov;54(11):1515-29.
  • Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl - MDPI.
  • CN104292143A - 2-(4-bromine benzyl) pyrrolidine preparation method - Google Patents.
  • Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC - NIH.
  • Predict the products of the following reactions. (d) product of (c) + cyclopentylmagnesium bromide, then acidic hydrolysis - Pearson.
  • 4-(1-Pyrrolidinyl)benzoic acid - Chem-Impex.
  • Grignard Reactions in Cyclopentyl Methyl Ether - ResearchGate.
  • Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC - NIH.
  • Friedel-Crafts Reactions - Chemistry LibreTexts.
  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 - Scientific & Academic Publishing.
  • Application Notes and Protocols: Friedel-Crafts Acylation using Cyclopent-3-ene-1-carbonyl chloride with Aromatic Compounds - Benchchem.
  • Buy Cyclopentyl phenyl ketone (EVT-458555) | 5422-88-8 - EvitaChem.

Sources

Biological activity of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Biological Activity of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone

Executive Summary

This document provides a comprehensive technical analysis of the potential biological activities of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone. In the absence of direct empirical data for this specific molecule, this guide synthesizes information from structurally analogous compounds to build a robust predictive profile. By examining the distinct chemical moieties of the target compound—the cyclopentyl ketone and the 4-(pyrrolidinomethyl)phenyl group—we can infer its likely pharmacological behavior. This guide is intended for researchers, scientists, and drug development professionals interested in novel CNS-active compounds.

Introduction: Deconstructing the Molecule

Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone is a novel chemical entity for which, to date, no specific biological activity data has been published in peer-reviewed literature. However, its structure is a composite of well-characterized pharmacophores, allowing for a reasoned projection of its biological targets and potential therapeutic applications.

The molecule can be dissected into two key components:

  • The Phenyl Ketone Core: Phenyl ketone derivatives are known to possess a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, antidiabetic, hepatoprotective, and anticancer activities[1]. The ketone group itself can participate in various biological interactions, including receptor binding.

  • The 4-(pyrrolidinomethyl)phenyl Moiety: The pyrrolidine ring is a highly versatile scaffold in medicinal chemistry, frequently incorporated into centrally active agents[2][3]. Its inclusion often confers affinity for neurotransmitter transporters and receptors. The aminomethyl bridge connecting it to the phenyl ring is a common structural motif in psychoactive compounds.

Given this composite structure, a primary hypothesis is that Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone will exhibit significant activity within the central nervous system (CNS), likely as a modulator of monoamine neurotransmission.

Predicted Primary Mechanism of Action: Monoamine Reuptake Inhibition

The most compelling hypothesis for the biological activity of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone is its function as a monoamine reuptake inhibitor, with a potential selectivity profile for the dopamine transporter (DAT) and the norepinephrine transporter (NET). This prediction is strongly supported by the structural similarity to known cathinone derivatives, such as pyrovalerone.

Structural Analogy to Pyrovalerone and Analogs

Pyrovalerone, or 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one, is a well-studied psychoactive compound that functions as a potent inhibitor of DAT and NET. The core structure of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone shares remarkable similarity to these potent CNS agents. The key difference lies in the alkyl chain, where our target compound has a cyclopentyl group instead of the pentyl chain of pyrovalerone.

This structural parallel suggests that Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone is likely to bind to and inhibit the function of monoamine transporters.

The Dopaminergic and Noradrenergic Systems

The dopaminergic and noradrenergic systems are critical for regulating mood, attention, motivation, and executive function. Inhibition of DAT and NET leads to an increase in the synaptic concentrations of dopamine and norepinephrine, respectively, which can have profound therapeutic effects in conditions such as ADHD, narcolepsy, and depression.

Signaling Pathway: Monoamine Transporter Inhibition

MONOAMINE_TRANSPORTER_INHIBITION cluster_presynaptic Presynaptic Neuron cluster_vesicle Vesicle cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO DOPAC Metabolites MAO->DOPAC Metabolism VMAT2 VMAT2 DA_NE_vesicle DA/NE VMAT2->DA_NE_vesicle Packaging DA_NE_cleft DA/NE DA_NE_vesicle->DA_NE_cleft Release Receptor Postsynaptic Receptors DA_NE_cleft->Receptor Binding DAT_NET DAT/NET DA_NE_cleft->DAT_NET Reuptake Target_Compound Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone Target_Compound->DAT_NET Inhibition DAT_NET->MAO Transport IN_VITRO_WORKFLOW start Synthesize and Purify Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone binding_assay Radioligand Binding Assays (DAT, NET, SERT) start->binding_assay uptake_assay Synaptosomal Uptake Assays ([³H]DA, [³H]NE, [³H]5-HT) start->uptake_assay cns_receptor_panel Broad CNS Receptor Screening Panel start->cns_receptor_panel data_analysis Data Analysis (Ki and IC50 determination) binding_assay->data_analysis uptake_assay->data_analysis cns_receptor_panel->data_analysis conclusion Determine In Vitro Potency and Selectivity Profile data_analysis->conclusion

Caption: Proposed in vitro experimental workflow.

In Vivo Studies

Should in vitro data confirm potent activity at monoamine transporters, subsequent in vivo studies in rodent models would be warranted to assess behavioral effects.

Table 1: Proposed In Vivo Behavioral Assays

Behavioral Assay Animal Model Primary Endpoint Predicted Outcome
Locomotor ActivityMouseTotal distance traveled, stereotypy countsIncreased locomotor activity
Forced Swim TestRat/MouseImmobility timeDecreased immobility time (antidepressant-like effect)
Novel Object RecognitionRatDiscrimination indexEnhanced cognitive function

Synthesis and Physicochemical Properties

While multiple synthetic routes are plausible, a likely approach would involve the reaction of a suitable cyclopentyl magnesium halide with 4-(pyrrolidinomethyl)benzonitrile, followed by hydrolysis. The physicochemical properties of the final compound will be critical for its pharmacokinetic profile, including its ability to cross the blood-brain barrier.

Table 2: Predicted Physicochemical Properties

Property Predicted Value/Range Implication
Molecular Weight~257.37 g/mol Favorable for oral bioavailability (Lipinski's Rule of 5)
LogP2.5 - 3.5Good balance of lipophilicity for CNS penetration
pKa (basic)8.5 - 9.5Likely to be protonated at physiological pH
Polar Surface Area~20.3 ŲFavorable for membrane permeability

Conclusion and Future Directions

Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone is a promising, yet uncharacterized, chemical entity. Based on a thorough analysis of its structural components and comparison with known bioactive molecules, it is strongly predicted to act as a CNS agent, primarily through the inhibition of dopamine and norepinephrine reuptake. Secondary activities, including anti-inflammatory and anticonvulsant effects, are also plausible.

The experimental workflows outlined in this guide provide a clear path for the empirical validation of these predictions. Future research should focus on the synthesis and in vitro profiling of this compound, followed by in vivo behavioral studies if warranted. The unique cyclopentyl moiety may confer a novel potency and selectivity profile, making Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone a person of significant interest for the development of new therapeutics for a range of neurological and psychiatric disorders.

References

  • Bian, J., Li, X., Wang, N., et al. (2022). Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity. International Journal of Molecular Sciences, 23(19), 118038. Available from: [Link]

  • Scotti, L., Scotti, M. T., & da Silva, M. S. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4785. Available from: [Link]

  • Karataş, M. Ö., & Yüksek, H. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. Available from: [Link]

  • Ahsan, M. J., & Amir, M. (2012). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Research and Reviews: Journal of Medicinal Chemistry, 1(1). Available from: [Link]

  • Schulz, E., Frahm, C., Kobow, M., & Sprung, W. D. (1996). [Anti-inflammatory and analgesic actions of of long-chain phenyl substituted alpha-aminoketones]. Pharmazie, 51(8), 591-593. Available from: [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.
  • Tyurenkov, I. N., Perfilova, V. N., Ostrovskii, D. V., & Berestovitskaya, V. M. (2018). Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Pharmaceutical Chemistry Journal, 52(1), 1-5. Available from: [Link]

Sources

Potential therapeutic targets of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Therapeutic Targets of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone

Abstract

Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone is a synthetic compound characterized by a central phenyl ketone core, a cyclopentyl group, and a pyrrolidinomethyl substituent. While direct pharmacological studies on this specific molecule are not extensively documented in public literature, its structural motifs are prevalent in a variety of biologically active compounds. This guide provides a comprehensive analysis of its potential therapeutic targets by examining the established activities of structurally related molecules. We will explore plausible mechanisms of action and outline a strategic experimental framework for the validation of these targets. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a scientifically grounded perspective on the therapeutic potential of this compound.

Introduction: Deconstructing Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone

The rational design of novel therapeutics often begins with the identification of promising chemical scaffolds. Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone presents an intriguing combination of functional groups, each contributing to its potential pharmacological profile.

  • The Phenyl Ketone Core: Phenyl ketone derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] This core structure serves as a rigid backbone for the presentation of other functional groups to biological targets.

  • The α-Amino Ketone Moiety: The arrangement of the pyrrolidinomethyl group relative to the ketone gives this molecule characteristics of an α-amino ketone. This structural class is of significant interest in medicinal chemistry, with many examples acting as enzyme inhibitors, particularly targeting proteases.[2][3]

  • The Pyrrolidine Ring: The pyrrolidine scaffold is a well-established "privileged" structure in drug discovery, found in numerous approved drugs and clinical candidates. Its derivatives have been shown to interact with a diverse range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[4][5]

Given the absence of direct studies, a logical approach to understanding the therapeutic potential of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone is to investigate the established targets of compounds that share these key structural features.

Potential Therapeutic Target Classes

Based on a comprehensive analysis of structurally analogous compounds, we can hypothesize that Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone may interact with the following target classes:

Monoamine Transporters

Rationale: The most compelling evidence for a potential target class comes from analogs of pyrovalerone, such as 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one. These compounds are potent inhibitors of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with less activity at the serotonin transporter (SERT).[6][7] The core structure of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone, featuring a phenyl ring, a ketone, and a pyrrolidine moiety, closely resembles these established monoamine reuptake inhibitors.

Potential Therapeutic Applications:

  • Attention-Deficit/Hyperactivity Disorder (ADHD): Many first-line treatments for ADHD, such as methylphenidate, act by blocking DAT and NET.

  • Depression: Dual NET and DAT inhibitors have shown efficacy in treating major depressive disorder.

  • Narcolepsy: Modulating dopamine and norepinephrine levels can improve wakefulness.

Diagram: Proposed Interaction with Monoamine Transporters

MONOAMINE_TRANSPORTER cluster_presynaptic Presynaptic Terminal cluster_synapse Synapse cluster_postsynaptic Postsynaptic Terminal Compound Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone DAT Dopamine Transporter (DAT) Compound->DAT Inhibition NET Norepinephrine Transporter (NET) Compound->NET Inhibition Presynaptic_Neuron Presynaptic Neuron DAT->Presynaptic_Neuron Dopamine Reuptake NET->Presynaptic_Neuron Norepinephrine Reuptake Synapse Synaptic Cleft Postsynaptic_Neuron Postsynaptic Neuron Synapse->Postsynaptic_Neuron Neurotransmission Presynaptic_Neuron->Synapse Release TARGET_VALIDATION Start Hypothesized Targets In_Vitro_Screening In Vitro Screening Assays Start->In_Vitro_Screening Hit_Identification Hit Identification & Potency Determination In_Vitro_Screening->Hit_Identification Cellular_Assays Cell-Based Functional Assays Hit_Identification->Cellular_Assays Mechanism_of_Action Mechanism of Action Studies Cellular_Assays->Mechanism_of_Action In_Vivo_Models In Vivo Animal Models Mechanism_of_Action->In_Vivo_Models Lead_Optimization Lead Optimization In_Vivo_Models->Lead_Optimization

Caption: A stepwise approach to therapeutic target validation.

Step 1: In Vitro Screening

Objective: To rapidly assess the interaction of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone with the hypothesized target classes.

Protocols:

  • Monoamine Transporter Binding Assays:

    • Prepare membranes from cells stably expressing human DAT, NET, and SERT.

    • Incubate the membranes with a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of varying concentrations of the test compound.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Determine the IC₅₀ value of the test compound for each transporter.

  • Protease Inhibition Assays:

    • Select a panel of representative proteases from different classes (e.g., trypsin for serine proteases, papain for cysteine proteases).

    • Use a fluorogenic substrate specific for each protease.

    • Incubate the enzyme with the test compound for a predetermined time.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a plate reader.

    • Calculate the percent inhibition and determine the IC₅₀ value.

  • PARP Inhibition Assay:

    • Utilize a commercially available PARP inhibitor assay kit (e.g., colorimetric or chemiluminescent).

    • Immobilize histone-coated plates and add activated DNA.

    • Add PARP enzyme and varying concentrations of the test compound.

    • Add biotinylated PAR substrate and incubate.

    • Detect the incorporated biotinylated PAR using a streptavidin-HRP conjugate and a colorimetric or chemiluminescent substrate.

    • Determine the IC₅₀ value.

Step 2: Cellular Functional Assays

Objective: To confirm the activity of the compound in a more physiologically relevant cellular context.

Protocols:

  • Monoamine Reuptake Assays:

    • Use cell lines stably expressing DAT, NET, or SERT (e.g., HEK293 cells).

    • Pre-incubate the cells with the test compound.

    • Add a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • Incubate for a short period to allow for uptake.

    • Wash the cells to remove extracellular radiolabel.

    • Lyse the cells and measure the intracellular radioactivity.

    • Determine the IC₅₀ for the inhibition of uptake.

  • Cell Viability/Proliferation Assays (for Protease and PARP hits):

    • Plate cancer cell lines known to be sensitive to the inhibition of the target protease or PARP.

    • Treat the cells with a dose-response of the test compound.

    • After a suitable incubation period (e.g., 72 hours), assess cell viability using an MTT or CellTiter-Glo assay.

    • Determine the GI₅₀ (concentration for 50% growth inhibition).

Step 3: Mechanism of Action Studies

Objective: To elucidate the specific molecular mechanism by which the compound exerts its effects.

Protocols:

  • Enzyme Kinetics: For enzyme inhibitors, perform kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) by varying both substrate and inhibitor concentrations.

  • Western Blotting: To confirm the downstream effects of target engagement. For example, in the case of PARP inhibition, look for a decrease in poly(ADP-ribosyl)ation of cellular proteins.

Step 4: In Vivo Evaluation

Objective: To assess the efficacy and pharmacokinetic properties of the compound in animal models of disease.

Protocols:

  • Animal Models of ADHD/Depression: For monoamine transporter inhibitors, use established models such as the forced swim test or tail suspension test for depression, and locomotor activity monitoring for ADHD-like behaviors.

  • Xenograft Models: For anticancer agents, implant human tumor cells into immunocompromised mice and treat with the test compound to evaluate its effect on tumor growth.

Quantitative Data Summary

The following table should be populated with experimental data as it is generated to provide a clear and concise summary of the compound's activity profile.

TargetAssay TypeEndpointValue
Monoamine Transporters
DATBindingIC₅₀
NETBindingIC₅₀
SERTBindingIC₅₀
DATUptakeIC₅₀
NETUptakeIC₅₀
SERTUptakeIC₅₀
Proteases
TrypsinInhibitionIC₅₀
PapainInhibitionIC₅₀
DNA Repair
PARP-1InhibitionIC₅₀
PARP-2InhibitionIC₅₀
Cellular Activity
Cancer Cell Line AViabilityGI₅₀
Cancer Cell Line BViabilityGI₅₀

Conclusion and Future Directions

Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone is a compound with significant therapeutic potential, predicated on the well-documented activities of its core structural components. The primary hypothesized targets are monoamine transporters, various classes of proteases, and PARP enzymes. The experimental workflow detailed in this guide provides a robust framework for the systematic evaluation of these potential targets.

Future research should focus on the synthesis of analogs to establish structure-activity relationships (SAR) and to optimize potency, selectivity, and pharmacokinetic properties. A thorough understanding of the compound's ADME (absorption, distribution, metabolism, and excretion) profile will also be critical for its advancement as a clinical candidate. The insights gained from these studies will be invaluable in unlocking the full therapeutic potential of this promising chemical scaffold.

References

  • Google Patents. (n.d.). CN107337595A - Synthetic process of cyclopentyl phenyl ketone.
  • Di Sarno, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6439.
  • Carroll, F. I., et al. (2004). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 47(25), 6401-6409.
  • Vacek, J., et al. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Molecules, 19(11), 17873-17896.
  • Gomes, P. A. T. M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. RSC Medicinal Chemistry, 14(9), 1637-1655.
  • Sbardella, G., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of Medicinal Chemistry, 64(7), 3535-3561.
  • Taylor, R. J. K., et al. (2021). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(1), 24-41.
  • Drugs.ie. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues. Retrieved from [Link]

  • Wang, Y., et al. (2021). Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity. Oxidative Medicine and Cellular Longevity, 2021, 6698935.
  • Singh, G., et al. (2023). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. International Journal of Molecular Sciences, 24(18), 14002.
  • De Kimpe, N., et al. (2005). Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. Current Organic Synthesis, 2(1), 65-89.
  • ChemBK. (2024). Cyclopentyl phenyl ketone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved from [Link]

  • Google Patents. (n.d.). HU185337B - Process for preparing o-chlorophenyl-cyclopentyl-ketone.
  • Lin, Y. C., et al. (2023). New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit.

Sources

In Silico Prediction of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone Activity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth technical framework for the in silico prediction of the biological activity of the novel compound, Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone. In the absence of experimental data for this specific molecule, we establish a scientifically rigorous workflow by identifying a putative biological target based on structural analogy to known psychoactive compounds. We hypothesize that Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone is an inhibitor of the human dopamine transporter (DAT), a key regulator of monoamine neurotransmission.[1][2][3][4] This document details the complete computational pipeline, from target selection and validation to molecular docking, molecular dynamics simulations, and ADMET profiling, offering a comprehensive, self-validating protocol for researchers in drug discovery and development.

Introduction: The Rationale for an In Silico Approach

The early stages of drug discovery are characterized by high attrition rates, with significant investment in compounds that ultimately fail.[5] Computational, or in silico, methods have become indispensable for mitigating this risk by enabling the rapid and cost-effective evaluation of a compound's potential efficacy and safety profile before significant resources are committed to synthesis and in vitro testing.[5] This guide focuses on a novel compound, Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone, for which no public biological data is available. The challenge, therefore, is to construct a predictive workflow that is not only technically sound but also logically justifiable.

The chemical structure of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone shares features with pyrovalerone and its analogs, a class of compounds known to be potent inhibitors of monoamine transporters (MATs), particularly the dopamine transporter (DAT) and norepinephrine transporter (NET).[2][6] These transporters are critical for regulating neurotransmitter levels in the synapse, and their inhibition is a key mechanism for many therapeutic agents and psychoactive substances.[1][3][4] Based on this structural similarity, we hypothesize that Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone is a DAT inhibitor. This hypothesis forms the foundation of the predictive workflow detailed in this guide.

The Computational Drug Discovery Workflow

Our in silico investigation will follow a multi-step, iterative process designed to build a comprehensive profile of the compound's likely biological activity and drug-like properties.

cluster_0 Phase 1: Target Identification & Preparation cluster_1 Phase 2: Ligand Preparation & Initial Screening cluster_2 Phase 3: Dynamic Simulation & Refinement cluster_3 Phase 4: Druglikeness & Safety Assessment Target Selection Target Selection Protein Structure Preparation Protein Structure Preparation Target Selection->Protein Structure Preparation Molecular Docking Molecular Docking Protein Structure Preparation->Molecular Docking Ligand Preparation Ligand Preparation Ligand Preparation->Molecular Docking Molecular Dynamics Molecular Dynamics Molecular Docking->Molecular Dynamics ADMET Prediction ADMET Prediction Molecular Dynamics->ADMET Prediction cluster_0 Input cluster_1 Docking Process cluster_2 Output Prepared Protein Prepared Protein Define Binding Site Define Binding Site Prepared Protein->Define Binding Site Prepared Ligand Prepared Ligand Run Docking Algorithm Run Docking Algorithm Prepared Ligand->Run Docking Algorithm Define Binding Site->Run Docking Algorithm Score Poses Score Poses Run Docking Algorithm->Score Poses Binding Affinity (kcal/mol) Binding Affinity (kcal/mol) Score Poses->Binding Affinity (kcal/mol) Predicted Binding Poses Predicted Binding Poses Score Poses->Predicted Binding Poses

Figure 2: The molecular docking workflow.

Phase 3: Molecular Dynamics Simulation

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time.

Protocol:

  • System Setup:

    • Take the best-ranked docked pose of the protein-ligand complex.

    • Solvate the complex in a water box to mimic the aqueous physiological environment.

    • Add counter-ions to neutralize the system.

  • Simulation:

    • Perform an initial energy minimization of the entire system.

    • Gradually heat the system to physiological temperature (310 K) and equilibrate it.

    • Run a production MD simulation for a sufficient time (e.g., 100 nanoseconds) to observe the behavior of the complex.

  • Analysis:

    • Analyze the trajectory of the simulation to assess the stability of the protein-ligand interactions. Key metrics include Root Mean Square Deviation (RMSD) of the protein and ligand, and the persistence of key hydrogen bonds.

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA for a more accurate estimation of binding affinity.

Phase 4: ADMET Prediction

A promising drug candidate must not only be effective but also have favorable pharmacokinetic and safety profiles. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in this assessment.

Protocol:

  • Physicochemical Properties: Calculate key physicochemical properties of the compound, such as molecular weight, logP (lipophilicity), and the number of hydrogen bond donors and acceptors. These are often evaluated against Lipinski's Rule of Five to assess "drug-likeness."

  • ADME Prediction: Use online tools or software to predict properties such as:

    • Absorption: Human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration.

    • Distribution: Plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

    • Excretion: Renal clearance.

  • Toxicity Prediction: Predict potential toxicities, such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

Table 1: Predicted Physicochemical and ADMET Properties of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone

PropertyPredicted ValueAcceptable Range
Molecular Weight257.38 g/mol < 500 g/mol
logP3.2< 5
Hydrogen Bond Donors0< 5
Hydrogen Bond Acceptors2< 10
Blood-Brain Barrier PermeabilityHighHigh
hERG InhibitionLow riskLow risk
Ames MutagenicityNon-mutagenNon-mutagen

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for predicting the biological activity of a novel compound, Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone. By leveraging structural analogy to known DAT inhibitors, we have established a strong hypothesis for its mechanism of action. The detailed protocols for molecular docking, molecular dynamics, and ADMET prediction provide a robust framework for its initial evaluation.

The results of this computational analysis will generate a wealth of data to guide the next steps in the drug discovery process. A strong predicted binding affinity for DAT, a stable protein-ligand complex in MD simulations, and a favorable ADMET profile would provide a compelling rationale for the chemical synthesis and subsequent in vitro and in vivo testing of this compound. This iterative cycle of prediction and experimental validation is at the heart of modern, efficient drug discovery.

References

  • Cyclopentyl phenyl ketone. (n.d.). In PubChem. Retrieved from [Link]

  • Cyclopropyl phenyl ketone. (n.d.). In PubChem. Retrieved from [Link]

  • Kortagere, S., & Mortensen, O. V. (2015). Discovery and Development of Monoamine Transporter Ligands. PMC. [Link]

  • Kristensen, J. L., et al. (2019). In Silico Investigations into the Selectivity of Psychoactive and New Psychoactive Substances in Monoamine Transporters. PMC. [Link]

  • Baumann, M. H., et al. (2014). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. PMC. [Link]

  • Cheng, M. H., & Bahar, I. (2019). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. PMC. [Link]

  • Zwartsen, A., et al. (2019). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. MDPI. [Link]

  • Wójtowicz, A. M., et al. (2016). Cytotoxic Activity of Pyrovalerone Derivatives, an Emerging Group of Psychostimulant Designer Cathinones. ResearchGate. [Link]

  • Kortagere, S. (2015). Designing modulators of monoamine transporters using virtual screening techniques. Frontiers in Chemistry. [Link]

  • Gipson, C. D., et al. (2023). Effects of repeated binge intake of the pyrovalerone cathinone derivative 3,4-methylenedioxypyrovalerone on prefrontal cytokine levels in rats – a preliminary study. Frontiers in Pharmacology. [Link]

  • St. Jude Children's Research Hospital. (2023). Scientists reveal structures of neurotransmitter transporter. St. Jude Children's Research Hospital. [Link]

  • Duan, H., et al. (2024). In Silico Prediction of Inhibitors for Multiple Transporters via Machine Learning Methods. ResearchGate. [Link]

  • Cyclopentyl 2-(4-methylphenyl)ethyl ketone. (n.d.). In PubChem. Retrieved from [Link]

  • Howe, M., et al. (2018). The psychoactive cathinone derivative pyrovalerone alters locomotor activity and decreases dopamine receptor expression in zebrafish (Danio rerio). Brain and Behavior. [Link]

  • Newman, A. H., et al. (2014). Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. PMC. [Link]

  • Cyclopropyl phenyl ketone. (n.d.). In Cheméo. Retrieved from [Link]

  • Severinsen, K., et al. (2012). Monoamine Transporter Structure, Function, Dynamics, and Drug Discovery: A Computational Perspective. PMC. [Link]

  • Kaur, M., & Singh, M. (2023). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. [Link]

  • 2-(4-Chlorophenyl)ethyl cyclopentyl ketone. (n.d.). In PubChem. Retrieved from [Link]

  • 4-(Naphthyloxymethyl)phenyl pyrrolidinyl ketone. (n.d.). In PubChem. Retrieved from [Link]

  • Kumar, A., et al. (2025). Splice Isoform Induced Selective Inhibition of Vesicular Monoamine Transporter Assembly Revealed by Multi-Scale Molecular Dynamics. bioRxiv. [Link]

Sources

Spectroscopic Characterization of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth technical overview of the spectroscopic characterization of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone, a compound of interest for its potential pharmacological applications. While direct experimental data for this specific molecule is not widely published, this document, grounded in established spectroscopic principles and data from closely related analogues, offers a robust framework for its synthesis, purification, and comprehensive structural analysis. We will explore the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing the rationale behind the expected spectral features. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical techniques essential for characterizing novel small molecules.

Proposed Synthesis: The Mannich Reaction

A highly plausible and efficient route for the synthesis of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone is the Mannich reaction. This well-established, one-pot three-component condensation is a cornerstone of medicinal chemistry for the formation of β-amino carbonyl compounds, often referred to as Mannich bases[1][2][3]. The reaction involves the aminoalkylation of an acidic proton located on a carbon atom adjacent to a carbonyl group.

In this proposed synthesis, cyclopentyl phenyl ketone serves as the carbonyl compound with acidic α-hydrogens. It would be reacted with formaldehyde (a non-enolizable aldehyde) and pyrrolidine (a secondary amine) under acidic conditions to yield the target Mannich base[1][4].

Reaction Scheme:

Mannich Reaction cluster_reactants Reactants cluster_product Product ketone Cyclopentyl phenyl ketone reaction Mannich Reaction (Acid Catalyst, Heat) ketone->reaction + formaldehyde Formaldehyde formaldehyde->reaction + pyrrolidine Pyrrolidine pyrrolidine->reaction + product Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone reaction->product

Figure 1: Proposed synthesis of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone via the Mannich reaction.

Experimental Protocol: A Representative Mannich Condensation

The following is a detailed, step-by-step methodology for the synthesis of a Mannich base, adapted for the preparation of the target compound.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclopentyl phenyl ketone (1.0 equivalent), pyrrolidine hydrochloride (1.1 equivalents), and paraformaldehyde (1.2 equivalents).

  • Solvent and Catalyst: Add absolute ethanol as the solvent and a catalytic amount of hydrochloric acid.

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in water and basify with a suitable base (e.g., sodium carbonate) to a pH of 9-10. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Spectroscopic Data Analysis: Elucidating the Molecular Structure

The following sections detail the expected spectroscopic data for Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone, with interpretations based on the known spectral characteristics of analogous compounds and fundamental principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structure determination of organic molecules in solution. For our target compound, both ¹H and ¹³C NMR will provide critical information.

¹H NMR Spectroscopy: Expected Chemical Shifts and Splitting Patterns

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic, cyclopentyl, and pyrrolidinomethyl protons. The chemical shifts (δ) are predicted in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration Rationale
Aromatic Protons (ortho to C=O)~7.9-8.0Doublet (d)2HDeshielded by the anisotropic effect of the adjacent carbonyl group.
Aromatic Protons (ortho to CH₂)~7.3-7.5Doublet (d)2HShielded relative to the ortho-carbonyl protons.
Methylene Bridge (-CH₂-)~3.6-3.8Singlet (s)2HProtons on the benzylic carbon linking the phenyl ring and the pyrrolidine.
Pyrrolidine Protons (α to N)~2.5-2.7Triplet (t) or Multiplet (m)4HProtons on the carbons directly attached to the nitrogen atom.
Pyrrolidine Protons (β to N)~1.7-1.9Multiplet (m)4HProtons on the carbons further from the nitrogen atom.
Cyclopentyl Proton (α to C=O)~3.5-3.7Multiplet (m)1HDeshielded due to the proximity of the carbonyl group.
Cyclopentyl Protons~1.5-2.0Multiplet (m)8HOverlapping signals for the remaining cyclopentyl methylene protons.

¹³C NMR Spectroscopy: Expected Chemical Shifts

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
Carbonyl Carbon (C=O)~198-202Characteristic downfield shift for a ketone carbonyl carbon.
Aromatic Quaternary Carbon (C-C=O)~135-138The aromatic carbon directly attached to the carbonyl group.
Aromatic Quaternary Carbon (C-CH₂)~140-145The aromatic carbon attached to the pyrrolidinomethyl group.
Aromatic CH Carbons~128-132Signals for the protonated aromatic carbons.
Methylene Bridge Carbon (-CH₂-)~60-65The benzylic carbon.
Pyrrolidine Carbons (α to N)~53-55Carbons directly bonded to the nitrogen.
Pyrrolidine Carbons (β to N)~23-25Carbons further from the nitrogen.
Cyclopentyl Carbon (α to C=O)~45-50The methine carbon of the cyclopentyl ring attached to the carbonyl.
Cyclopentyl Carbons~25-30The methylene carbons of the cyclopentyl ring.

Rationale from Analogous Compounds:

The predicted NMR data are informed by the characterization of similar α-aminoketones. For instance, the analysis of 4′-Methyl-α-pyrrolidinohexanophenone shows characteristic signals for the aromatic protons in the 7.4-8.0 ppm region and the pyrrolidine methylene protons between 1.9 and 3.3 ppm. The carbonyl carbon in this analogue appears at 196.6 ppm, and the carbons of the pyrrolidine ring are observed at approximately 52.3 ppm (α to N) and in the upfield region for the β carbons. Similarly, the DEA's characterization of α-pyrrolidinopentiophenone reports the ketone carbon at 196.7 ppm and the methine carbon adjacent to the nitrogen at 62.7 ppm[5]. These examples provide a strong basis for our predicted spectral data.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone is expected to show the following key absorption bands.

Functional Group Expected Wavenumber (cm⁻¹) Intensity Vibrational Mode
C=O (Aryl Ketone)~1685-1665StrongStretching
C-H (Aromatic)~3100-3000MediumStretching
C-H (Aliphatic)~2960-2850StrongStretching
C=C (Aromatic)~1600-1450Medium to WeakStretching
C-N (Aliphatic Amine)~1250-1020MediumStretching

Causality Behind Expected IR Peaks:

The most prominent peak in the IR spectrum will be the strong absorption from the carbonyl (C=O) stretch of the aryl ketone. Conjugation with the phenyl ring lowers the stretching frequency compared to a simple aliphatic ketone. The presence of both aromatic and aliphatic C-H stretching vibrations will also be evident. The C-N stretching of the tertiary amine in the pyrrolidine ring will likely appear in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone, electron ionization (EI) would likely lead to significant fragmentation.

Expected Fragmentation Pattern:

The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of the compound (C₁₇H₂₃NO, MW = 257.37 g/mol ). Key fragmentation pathways would likely involve:

  • Alpha-cleavage: Cleavage of the bond between the carbonyl group and the cyclopentyl ring, or between the carbonyl group and the phenyl ring.

  • Benzylic cleavage: Cleavage of the bond between the phenyl ring and the methylene bridge, leading to a stable benzylic cation or a pyrrolidinomethyl cation.

  • Fragmentation of the pyrrolidine ring: Loss of small neutral molecules from the pyrrolidine ring.

Anticipated Key Fragments:

m/z Value Proposed Fragment Structure
257Molecular Ion [M]⁺
188[M - C₅H₉]⁺ (Loss of cyclopentyl radical)
146[C₆H₄CH₂N(CH₂)₄]⁺ (Pyrrolidinomethylphenyl fragment)
84[C₅H₁₀N]⁺ (Pyrrolidinomethyl cation)
70[C₄H₈N]⁺ (Fragment from pyrrolidine ring)

The fragmentation of α-aminoketones is well-documented. A common fragmentation pathway involves the formation of an immonium ion from the amine-containing portion of the molecule. For our target compound, the formation of the pyrrolidinomethyl cation (m/z 84) is highly probable and would likely be a prominent peak in the mass spectrum.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and spectroscopic characterization of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone. By leveraging the principles of the Mannich reaction and drawing upon spectral data from closely related analogues, researchers can confidently approach the synthesis and structural elucidation of this and similar novel compounds. The detailed predictions for NMR, IR, and MS data serve as a valuable reference for experimental design and data interpretation, ensuring scientific integrity and accelerating the pace of drug discovery and development.

References

  • Mannich Reaction: A versatile and convenient approach to bioactive skeletons. Journal of Chemical Sciences, 2015, 127(10), 1691-1713.
  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 2021, 26(16), 4941.
  • Synthesis, Hematological, Biochemical, and Neurotoxicity Screening of Some Mannich Base Hydrochlorides. Journal of Young Pharmacists, 2017, 9(2), 221-227.
  • Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. Molecules, 2023, 28(17), 6245.
  • The Characterization of α-Pyrrolidinopentiophenone. Microgram Journal, 2012, 9(1), 27-33.
  • The Mannich Reaction. In Name Reactions in Organic Chemistry. 2005, pp. 229-231. John Wiley & Sons, Ltd.

Sources

An In-Depth Technical Guide to the Solubility and Stability of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for evaluating the solubility and stability of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone, a novel aminoketone with potential therapeutic applications. Due to the limited publicly available data on this specific molecule, this guide establishes a robust investigational template by leveraging established principles of preformulation science. The methodologies detailed herein are grounded in international regulatory guidelines and best practices in the pharmaceutical industry. By following the protocols and principles outlined, researchers, scientists, and drug development professionals can systematically characterize the physicochemical properties of this and similar molecules, proactively identify potential development challenges, and formulate strategies to ensure the quality, safety, and efficacy of the final drug product. The guide emphasizes the causal relationships behind experimental choices, providing not just the "how" but the "why" for each critical step in the characterization process.

Introduction to Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone

Chemical Identity and Structure

Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone is a synthetic organic molecule featuring a central phenyl ketone core. This core is substituted with a cyclopentyl group on the carbonyl carbon and a pyrrolidinomethyl group at the para position of the phenyl ring. The presence of a basic pyrrolidine moiety suggests that the compound will have a titratable pKa and that its aqueous solubility will be pH-dependent. The overall structure combines a lipophilic phenyl ketone backbone with a polar, ionizable side chain, indicating a complex solubility and stability profile that requires thorough investigation.

Molecular Structure:

Pharmacological Context and Therapeutic Potential

While specific pharmacological data for this compound is not widely published, its structural motifs are present in various biologically active agents. The aminoketone framework is a key building block in the synthesis of numerous pharmaceuticals. For instance, β-aminoketones are found in drugs with applications ranging from vasodilation to antidiabetic treatments.[1] The pyrrolidine ring is a common heterocycle in medicinal chemistry, known to influence physicochemical properties like solubility and to interact with biological targets.[2][3] Given that Cyclopentyl phenyl ketone, a related precursor, is an important intermediate in the synthesis of ketamine, this class of compounds is of significant interest in neuroscience and anesthesia.[4][5]

The Critical Role of Solubility and Stability in Preformulation and Development

A comprehensive understanding of a drug candidate's solubility and stability is foundational to its successful development. These properties directly influence bioavailability, manufacturability, and the safety profile of the final dosage form.

  • Solubility dictates the rate and extent of drug dissolution in physiological fluids, which is often the rate-limiting step for absorption. Poor aqueous solubility can lead to low and variable bioavailability, hindering therapeutic efficacy.[6]

  • Stability assessment identifies the conditions under which the drug substance remains chemically and physically unchanged. Degradation can lead to a loss of potency and the formation of potentially toxic impurities.[7]

Early and thorough characterization, as outlined in this guide, allows for the selection of appropriate formulation strategies, packaging, and storage conditions, thereby mitigating risks and accelerating the development timeline.[8]

Physicochemical Characterization

A foundational understanding of the molecule's intrinsic properties is a prerequisite for any solubility or stability program.

Predicted Physicochemical Parameters

Due to the novelty of the compound, experimental data is not available. However, computational tools can provide valuable initial estimates. The presence of the basic nitrogen in the pyrrolidine ring is expected to be the primary determinant of the pKa and, consequently, the pH-solubility profile. The pKa of the conjugate acid of pyrrolidine itself is approximately 11.3, suggesting the compound will be protonated and more soluble at acidic pH.[9]

ParameterPredicted Value/RangeSignificance in Drug Development
Molecular Weight ~271.4 g/mol Influences diffusion and membrane transport.
pKa (basic) 8.5 - 10.5Governs pH-dependent solubility and salt formation potential.
LogP 3.0 - 4.5Indicates lipophilicity; impacts solubility, permeability, and potential for metabolism.
Polar Surface Area ~20-30 ŲInfluences membrane permeability and interactions with excipients.
Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient (API) can significantly impact its stability and dissolution behavior. It is crucial to investigate for:

  • Polymorphism: The existence of different crystalline forms, which can have different solubilities and stabilities.

  • Hygroscopicity: The tendency of the material to absorb moisture from the atmosphere, which can induce chemical degradation or physical form changes.

Initial characterization should involve techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

Aqueous and Solvent Solubility Profile

Determining the solubility of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone across a range of relevant media is a critical early step.

Methodology for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining equilibrium solubility.

Protocol:

  • Add an excess amount of the solid compound to a series of vials containing the desired solvent (e.g., water, buffers of different pH, organic solvents).

  • Agitate the vials at a constant temperature (typically 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge or filter the samples to separate the undissolved solid.

  • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pH-Dependent Solubility Profile

Given the basic nature of the pyrrolidine moiety, a pH-solubility profile is essential. This experiment should be conducted using the shake-flask method with a series of buffers covering the physiologically relevant pH range (pH 1 to 8). The resulting data is critical for predicting oral absorption and guiding salt form selection.

Solubility in Common Pharmaceutical Solvents

Understanding solubility in organic and co-solvent systems is vital for developing liquid formulations and for various manufacturing processes.

Solvent/MediaRationale for TestingPredicted Solubility
Water Baseline for aqueous solubility.Low
pH 1.2 Buffer (SGF) Simulates stomach fluid.High (due to protonation)
pH 6.8 Buffer (SIF) Simulates intestinal fluid.Moderate to Low
Ethanol Common co-solvent in liquid formulations.[5]Soluble[5]
Propylene Glycol Common vehicle for preclinical studies.Soluble
Methanol Useful for analytical method development.[10]Slightly Soluble[10]
Chloroform Useful for analytical method development.[10]Soluble[10]

Stability Assessment and Degradation Pathway Analysis

Forced degradation, or stress testing, is a regulatory requirement and a critical tool for understanding a molecule's inherent stability.[7][11] It involves subjecting the drug substance to conditions more severe than those used for accelerated stability testing to identify likely degradation products and pathways.[12][13]

Forced Degradation (Stress Testing) Protocol

The goal is to achieve 5-20% degradation of the parent compound to ensure that relevant degradation products are formed at detectable levels.

Protocol:

  • Sample Preparation: Prepare solutions of the compound (e.g., in acetonitrile/water) and also test the solid material.

  • Stress Conditions: Expose the samples to the following conditions as per ICH Q1A(R2) guidelines:[14][15]

    • Acid Hydrolysis: 0.1 M HCl at 60-80 °C. The aminoketone structure may be susceptible to hydrolysis under strong acidic conditions.

    • Base Hydrolysis: 0.1 M NaOH at 60-80 °C. Phenyl ketones can be sensitive to strong bases.[16]

    • Neutral Hydrolysis: Water at 60-80 °C.

    • Oxidation: 3% H₂O₂ at room temperature. The pyrrolidine nitrogen and the benzylic position are potential sites of oxidation.

    • Photostability: Expose the solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Thermal Stress: Expose the solid drug substance to elevated temperatures (e.g., 80 °C, 105 °C) with and without humidity.

  • Analysis: At appropriate time points, withdraw samples and analyze them using a stability-indicating HPLC method. The peak purity of the parent compound should be assessed, and any new peaks (degradants) should be quantified.

Experimental Workflow for Stability Assessment

The following diagram illustrates the logical flow of a comprehensive stability assessment program.

Stability_Workflow cluster_0 Phase 1: Intrinsic Stability cluster_1 Phase 2: Method Development cluster_2 Phase 3: Formal Stability & Formulation cluster_3 Outcome API API Substance Forced_Deg Forced Degradation Study (Acid, Base, Oxidative, Photo, Thermal) API->Forced_Deg Method_Dev Develop Stability-Indicating HPLC Method Forced_Deg->Method_Dev Deg_ID Identify & Characterize Degradation Products (LC-MS) Method_Dev->Deg_ID Excipient_Compat Excipient Compatibility Screening Deg_ID->Excipient_Compat Formal_Stab ICH Formal Stability Study (Long-term & Accelerated) Excipient_Compat->Formal_Stab Storage_Rec Define Storage Conditions & Retest Period Formal_Stab->Storage_Rec Degradation_Pathways cluster_oxidation Oxidative Stress (H₂O₂) cluster_hydrolysis Hydrolytic Stress (Acid/Base) Parent Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone N_Oxide N-Oxide Formation (at Pyrrolidine) Parent->N_Oxide Oxidation Benzylic_Ox Benzylic Oxidation Parent->Benzylic_Ox Oxidation Ketone_Red Ketone Reduction (if reducing agents present) Parent->Ketone_Red Hydrolysis (unlikely primary path)

Caption: Hypothesized degradation pathways for the target molecule.

Analytical Methodologies

A validated, stability-indicating analytical method is the cornerstone of any stability study.

Stability-Indicating HPLC Method

A reverse-phase HPLC method with UV detection is the standard approach.

Starting Method Parameters:

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5-10% B, ramp to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 242 nm (based on the λmax of the related Phenyl cyclopentyl ketone). [5]* Column Temperature: 30 °C

Method Validation: The method must be validated to demonstrate it is "stability-indicating." This is achieved by analyzing the samples from the forced degradation study. The method must be able to resolve all degradation products from the parent peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the parent peak is free from co-eluting impurities.

Formulation and Handling Recommendations

The data gathered from the preceding studies will directly inform formulation and handling strategies.

Strategies to Enhance Solubility

If aqueous solubility is found to be a limiting factor, several formulation strategies can be employed. [17][18][19]

  • pH Adjustment: For oral or parenteral formulations, adjusting the pH to below the pKa of the compound will protonate the pyrrolidine nitrogen, forming a soluble salt in situ.

  • Salt Formation: A stable, crystalline salt of the compound could be developed to improve solubility and dissolution rate.

  • Co-solvents: Using mixtures of water and solvents like ethanol or propylene glycol can enhance solubility for liquid dosage forms.

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the apparent solubility of poorly soluble molecules.

Recommended Storage Conditions

Based on stability data, appropriate storage conditions should be defined. Given the potential for oxidation and hydrolysis, storage in well-sealed containers, protected from light, at controlled room temperature or under refrigeration would be a prudent starting point. The stability of Phenyl cyclopentyl ketone is noted to be at least 5 years when stored at -20°C. [5]

Excipient Compatibility Studies

Before developing a solid dosage form, the compatibility of the API with common pharmaceutical excipients must be evaluated. [20][21]This is a critical step to ensure that the chosen fillers, binders, and lubricants do not accelerate the degradation of the drug substance. [22][23] Protocol:

  • Prepare binary mixtures of the API and each proposed excipient (e.g., in a 1:1 or 1:5 ratio).

  • Add a small amount of water (e.g., 5-10% w/w) to a parallel set of samples to simulate wet granulation processes.

  • Store the mixtures under accelerated conditions (e.g., 40 °C/75% RH) for 2-4 weeks.

  • Analyze the samples by HPLC at designated time points, looking for the appearance of new degradation products or a significant loss of the parent compound compared to a control sample (API alone).

Conclusion and Future Directions

This guide provides a systematic and scientifically rigorous approach to characterizing the solubility and stability of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone. By executing the described protocols, development teams can build a comprehensive data package that illuminates the molecule's physicochemical properties, potential liabilities, and degradation pathways. This knowledge is indispensable for guiding rational formulation design, establishing appropriate storage and handling procedures, and ensuring the development of a safe, stable, and efficacious pharmaceutical product. The next steps in development should focus on executing these studies to generate empirical data, followed by salt screening and polymorph studies to optimize the solid form of the API.

References

  • EvitaChem. (n.d.). Cyclopentyl phenyl ketone (EVT-458555).
  • Google Patents. (2017). CN107337595A - Synthetic process of cyclopentyl phenyl ketone.
  • National Center for Biotechnology Information. (n.d.). Cyclopentylphenylmethanone. PubChem Compound Database. Retrieved from [Link]

  • Dave, V. S., Haware, R. V., Sangave, N. A., Sayles, M., & Popielarczyk, M. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. American Association of Pharmaceutical Scientists (AAPS) Formulation Design and Development (FDD) Section Newsletter, 9-15.
  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 629-644.
  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 18(48), 9785-9805.
  • PubMed. (2010). Synthesis and Biological Evaluation of Aminoketones. Retrieved from [Link]

  • Google Patents. (2016). CN105753682A - Preparation method of cyclopentyl phenyl ketone.
  • MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • ICH. (2025). ICH Q1 guideline on stability testing of drug substances and drug products.
  • Pharmaceutical Technology. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
  • PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]

  • SpringerLink. (2023). Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study. AAPS PharmSciTech, 24(7), 209.
  • Veeprho. (2024). API Excipient Compatibility Study. Retrieved from [Link]

  • ResearchGate. (2012). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. Retrieved from [Link]

  • ResearchGate. (2025). Redox Properties of Novel Pyrrolidine Derivatives Containing Sterically Hindered Phenol Fragment.
  • ResearchGate. (2007).
  • ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.
  • PubMed Central. (n.d.). Recent progress in the chemistry of β-aminoketones. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Preformulation & Excipient Compatibility Studies. Retrieved from [Link]

  • International Journal of Applied Pharmaceutics. (2014). SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Applied Pharmaceutics, 6(3), 1-6.
  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • ResearchGate. (2015).
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]

  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]

  • Wikipedia. (n.d.). Heterocyclic compound. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2021). Investigation of Drug-Excipient Compatibility Studies Using Validated RP-HPLC Method for Azelnidipine and Telmisartan Tablets. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). KETONES I 2555. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Phenylpyrrolidine. PubChem Compound Database. Retrieved from [Link]

  • AMSbio. (2025). ICH Guidelines: Drug Stability Testing Essentials.
  • National Center for Biotechnology Information. (n.d.). Cyclopropyl phenyl ketone. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (2011). CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone.
  • PubMed. (2023). New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit. Retrieved from [Link]

Sources

Methodological & Application

Topic: Analytical Methods for the Quantification of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide detailing validated analytical methodologies for the quantitative determination of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone. As a compound of interest in pharmaceutical research and forensic science, its accurate quantification is paramount for purity assessment, pharmacokinetic studies, and quality control. We present two robust protocols: a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine analysis and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. This guide is structured to provide not only step-by-step instructions but also the scientific rationale behind the procedural choices, ensuring adaptability and a thorough understanding of the analytical workflow. All methodologies are discussed in the context of international validation standards.

Introduction and Analytical Considerations

Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone is a synthetic organic compound featuring a phenyl ketone core, a structure common to many biologically active molecules. The presence of the pyrrolidinomethyl moiety classifies it structurally within the broader family of aminoketones, which includes numerous novel psychoactive substances (NPS) and pharmaceutical intermediates. The basic nitrogen of the pyrrolidine ring and the UV-active benzoyl group are key molecular features that dictate the choice of analytical strategies.

Accurate and precise quantification is critical for several reasons:

  • In Drug Development: To determine the purity of the active pharmaceutical ingredient (API), assess stability, and perform dissolution testing.

  • In Pharmacokinetic Studies: To measure drug concentrations in biological fluids like plasma or urine, requiring highly sensitive methods.

  • In Forensic Toxicology: To identify and quantify the substance in seized materials or biological samples, often at trace levels and in the presence of interferents.[1]

This guide focuses on the two most practical and powerful techniques for this purpose: HPLC-UV and LC-MS/MS.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is essential for method development.

PropertyValueRationale for Analytical Relevance
Molecular Formula C₁₇H₂₃NODefines the exact mass for mass spectrometry.
Molecular Weight 257.37 g/mol Used for preparing standard solutions of known concentration.
Structure Phenyl ring with a ketone and a para-substituted pyrrolidinomethyl group.The benzoyl chromophore allows for strong UV absorbance (typically ~240-255 nm), making HPLC-UV a viable technique. The basic pyrrolidine nitrogen makes the compound ideal for positive mode electrospray ionization (ESI+) in LC-MS.
Polarity Moderately polar, basic compound.Suitable for reversed-phase chromatography. The basicity necessitates a buffered mobile phase to ensure consistent ionization state and reproducible retention.

Method 1: Quantification by HPLC-UV

This method is ideal for quantifying Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone in bulk materials, process samples, and pharmaceutical formulations where concentrations are relatively high. It is robust, cost-effective, and widely available.

Principle of HPLC-UV

Reversed-phase HPLC separates compounds based on their hydrophobicity. The analyte is introduced into a flowing liquid (mobile phase) and passes through a column packed with a nonpolar material (stationary phase, e.g., C18). Less polar compounds interact more strongly with the stationary phase and elute later. The basic nature of the analyte requires pH control of the mobile phase to prevent peak tailing. A UV detector measures the absorbance of the eluting analyte at a specific wavelength, and the resulting peak area is proportional to its concentration.

Experimental Protocol: HPLC-UV

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC-grade acetonitrile (ACN) and water.

  • Ammonium acetate or ammonium formate (analytical grade).

  • Formic acid or acetic acid (analytical grade).

  • Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone reference standard.

Chromatographic Conditions:

ParameterRecommended SettingCausality and Experimental Insight
Mobile Phase A 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic AcidThe buffer is critical. The pKa of the pyrrolidine nitrogen makes its charge state pH-dependent. At pH 4.5, the amine is consistently protonated, leading to sharp, symmetrical peaks and stable retention times.
Mobile Phase B Acetonitrile (ACN)ACN is a common organic modifier that provides good peak shape and lower backpressure compared to methanol for this class of compounds.
Gradient 30% B to 80% B over 10 minutes, then hold for 2 minutes.A gradient is chosen to ensure the analyte elutes with a good peak shape and to clean the column of any more hydrophobic impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temperature 35 °CMaintaining a constant, elevated temperature ensures reproducible retention times and can improve peak efficiency by lowering mobile phase viscosity.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Detection Wavelength 252 nmThe benzoyl chromophore is expected to have a strong absorbance maximum near this wavelength. A DAD can be used initially to determine the optimal wavelength.[2]

Preparation of Solutions:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of ACN and water.

  • Working Standard Solutions (1-100 µg/mL): Perform serial dilutions of the stock solution using the mobile phase as the diluent to prepare a series of at least five calibration standards.

  • Sample Preparation: Accurately weigh the sample material, dissolve it in the diluent, and dilute to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection to protect the column.

Workflow for HPLC-UV Analysis

cluster_prep Solution Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing s1 Weigh Reference Standard s2 Prepare Stock Solution (1 mg/mL) s1->s2 s3 Create Calibration Curve Standards (1-100 µg/mL) s2->s3 a1 Inject Standards & Sample onto C18 Column s3->a1 p1 Weigh Sample p2 Dissolve & Dilute Sample p1->p2 p3 Filter Sample (0.45 µm) p2->p3 p3->a1 a2 Elute with Gradient (ACN/Buffered Water) a1->a2 a3 Detect at 252 nm a2->a3 d1 Integrate Peak Areas a3->d1 d2 Generate Calibration Curve (Area vs. Concentration) d1->d2 d3 Quantify Sample Concentration d2->d3

Caption: Workflow for quantification via HPLC-UV.

Method 2: Quantification by LC-MS/MS

For applications requiring high sensitivity and selectivity, such as analyzing low-dose formulations or biological samples (blood, plasma, urine), LC-MS/MS is the gold standard.[3][4] This method can quantify the analyte at nanogram-per-milliliter (ng/mL) levels or lower.

Principle of LC-MS/MS

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI). The first mass analyzer (Q1) selects the protonated molecule of the analyte (the precursor ion). This ion is then fragmented in a collision cell (Q2), and the resulting characteristic fragment ions (product ions) are detected by a second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise. For robust quantification, a stable isotope-labeled internal standard (SIL-IS) is highly recommended to correct for matrix effects and variations in instrument response.

Experimental Protocol: LC-MS/MS

Instrumentation and Materials:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • LC-MS grade solvents (acetonitrile, methanol, water).

  • LC-MS grade formic acid.

  • Internal Standard (IS): A stable isotope-labeled version (e.g., d4-Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone) is ideal. If unavailable, a structurally similar compound can be used.

  • For biological samples: Solid-Phase Extraction (SPE) cartridges.

LC-MS/MS Conditions:

ParameterRecommended SettingCausality and Experimental Insight
Column C18 UPLC Column (2.1 x 50 mm, 1.8 µm)A shorter, smaller particle size column allows for faster analysis times (typically < 5 minutes) and better peak resolution, which is beneficial for complex matrices.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile modifier that promotes protonation of the analyte for positive mode ESI and provides a low pH to ensure good peak shape for the basic amine.
Mobile Phase B 0.1% Formic Acid in AcetonitrileMaintains consistency of the modifier in the organic phase.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Gradient 5% B to 95% B over 3 minutes.A fast gradient is sufficient for separation from matrix components while keeping run times short.
Ionization Mode ESI Positive (ESI+)The pyrrolidine nitrogen is readily protonated, making ESI+ the most sensitive ionization mode.
MRM Transitions Analyte: 258.2 → 126.1 IS (example): 262.2 → 130.1The precursor ion [M+H]⁺ is m/z 258.2. A key fragmentation pathway for pyrrolidinophenones is the alpha-cleavage of the bond next to the carbonyl, leading to a stable pyrrolidinium immonium ion. For this compound, the expected immonium ion is C₈H₁₆N⁺ at m/z 126.1.[5][6] This transition is highly specific. The IS would have a corresponding mass shift.
Collision Energy To be optimized (typically 15-30 eV)The collision energy must be tuned empirically to maximize the signal of the product ion.

Sample Preparation (from Plasma):

  • Spiking: To 100 µL of plasma sample (or blank plasma for calibration standards), add 10 µL of the Internal Standard working solution.

  • Protein Precipitation (optional initial cleanup): Add 300 µL of cold acetonitrile, vortex, and centrifuge. Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode cation exchange SPE cartridge.

    • Load the sample supernatant.

    • Wash with a low-pH buffer to remove neutral and acidic interferences.

    • Wash with an organic solvent (e.g., methanol) to remove lipids.

    • Elute the analyte with a small volume of 5% ammonium hydroxide in methanol.

    • Evaporate the eluent to dryness and reconstitute in the initial mobile phase. This multi-step process provides a very clean extract, minimizing matrix effects.

Workflow for LC-MS/MS Analysis

cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Aliquot (100 µL) p2 Spike with Internal Standard p1->p2 p3 Protein Precipitation (optional) p2->p3 p4 Solid-Phase Extraction (SPE) p3->p4 p5 Elute, Evaporate, Reconstitute p4->p5 a1 Inject onto UPLC Column p5->a1 a2 Ionize (ESI+) a1->a2 a3 MRM Detection Q1: 258.2 -> Q3: 126.1 a2->a3 d1 Integrate Analyte & IS Peaks a3->d1 d2 Calculate Peak Area Ratios (Analyte/IS) d1->d2 d3 Quantify vs. Calibration Curve d2->d3

Caption: Workflow for trace quantification via LC-MS/MS.

Method Validation

Any analytical method intended for regulatory submission or critical decision-making must be validated to prove it is fit for its intended purpose.[7][8] The validation should follow the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][9]

Summary of Validation Parameters:

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte, free from interference from matrix components, impurities, or degradation products.Peak purity analysis (for HPLC-UV). Absence of interfering peaks at the analyte's retention time in blank samples.
Linearity To demonstrate a proportional relationship between concentration and instrument response over a defined range.Correlation coefficient (r²) ≥ 0.995.
Range The concentration interval over which the method is precise, accurate, and linear.Defined by the linearity study.
Accuracy The closeness of the measured value to the true value. Assessed by spike-recovery experiments at multiple levels.80-120% recovery for assays (tighter for API), 70-130% may be acceptable for bioanalysis at LLOQ.
Precision The degree of scatter between a series of measurements. Assessed at two levels: - Repeatability (intra-day precision) - Intermediate Precision (inter-day, inter-analyst)Relative Standard Deviation (RSD) ≤ 2% for API assay; ≤ 15% for bioanalysis (≤ 20% at LLOQ).
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected, but not necessarily quantified.Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantification (LOQ) The lowest concentration that can be measured with acceptable precision and accuracy.S/N of 10:1; precision and accuracy criteria must be met.
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, mobile phase composition).RSD of results under varied conditions should remain within acceptable limits.
Matrix Effect (LC-MS/MS) The suppression or enhancement of ionization caused by co-eluting matrix components.Assessed by comparing the response of an analyte in a post-extraction spiked sample to a pure solution. The IS-normalized matrix factor should be consistent and close to 1.

References

  • del Rio, D., et al. (2017). Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine. Molecular Nutrition & Food Research. Available at: [Link]

  • Google Patents. (2017). Synthetic process of cyclopentyl phenyl ketone. CN107337595A.
  • International Council for Harmonisation. (1994). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • ResearchGate. (2015). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Available at: [Link]

  • Ma, X., et al. (2018). [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard]. Se Pu. Available at: [Link]

  • Barca, E., et al. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. National Institutes of Health. Available at: [Link]

  • Lopez-Avila, V. (2015). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Semantic Scholar. Available at: [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • National Institutes of Health. Cyclopentylphenylmethanone | C12H14O. PubChem. Available at: [Link]

  • MDPI. (2025). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. Available at: [Link]

  • Grapp, M., et al. (2016). GC-MS Analysis of the Designer Drug α-pyrrolidinovalerophenone and Its Metabolites in Urine and Blood in an Acute Poisoning Case. Forensic Science International. Available at: [Link]

  • AMSbio. (2024). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • ResearchGate. (2015). A pyrolysis-GC–MS investigation of poly(vinyl phenyl ketone). Available at: [Link]

  • ACS Publications. (2021). Identification of Emerging Novel Psychoactive Substances by Retrospective Analysis of Population-Scale Mass Spectrometry Data Sets. Analytical Chemistry. Available at: [Link]

  • ChemBK. Cyclopentyl phenyl ketone. Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • ChemRxiv. (2022). Screening Unknown Novel Psychoactive Substances Using GC-MS Based Machine Learning. Available at: [Link]

  • Journal of Analytical Toxicology. (2019). Screening of Novel Psychoactive Substances in Postmortem Matrices by Liquid Chromatography–Tandem Mass Spectrometry (LC–MS-MS)†. Oxford Academic. Available at: [Link]

Sources

Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, specific, and accurate High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines[1][2]. The described protocol is suitable for routine quality control, stability testing, and purity assessment of the analyte in drug substance and development samples. The methodology leverages reversed-phase chromatography with an acidic mobile phase to ensure excellent peak symmetry and reproducibility for the basic analyte.

Introduction and Scientific Rationale

Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone is a compound of interest in pharmaceutical development, featuring a distinct aromatic ketone chromophore and a basic tertiary amine functional group (pyrrolidine). The accurate quantification of such compounds is critical for ensuring the quality, safety, and efficacy of potential drug candidates.[3] High-Performance Liquid Chromatography (HPLC) is a premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[4]

The primary challenge in developing a method for this analyte is its basic nature. The pyrrolidine moiety is readily protonated, but at intermediate pH values, it can engage in secondary ionic interactions with residual acidic silanols on the silica-based stationary phase. This often results in poor chromatographic performance, characterized by significant peak tailing and poor reproducibility.

To overcome this, the developed method employs a C18 stationary phase with a buffered, low-pH mobile phase. By maintaining the mobile phase pH at approximately 3.0, we ensure the analyte is consistently in its fully protonated, cationic form. This approach saturates the silanol interaction sites and promotes a single, predictable retention mechanism based on hydrophobicity, leading to sharp, symmetrical peaks. The inherent phenyl ketone structure provides a strong chromophore, making UV detection a highly suitable and sensitive choice.[5]

Chromatographic Method and Conditions

The method was optimized to provide efficient separation with a reasonable run time. A gradient elution was deemed unnecessary for this application, and an isocratic method was established for simplicity and robustness.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and 20 mM Potassium Phosphate Buffer (pH 3.0) in a 45:55 (v/v) ratio
Flow Rate 1.0 mL/min
Column Temperature 30°C
UV Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent 50:50 (v/v) Acetonitrile:Water

Rationale for Parameter Selection:

  • Column: A C18 column was chosen for its hydrophobic stationary phase, which is ideal for retaining the moderately non-polar analyte. The 150 mm length provides sufficient theoretical plates for good resolution.[6]

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer provides the necessary polarity and pH control. Acetonitrile is a common organic modifier with good UV transparency. The pH of 3.0 ensures the analyte, a tertiary amine, is fully protonated, leading to a sharp, symmetrical peak shape by minimizing interactions with the column's stationary phase.[4]

  • Detector: The aromatic ketone chromophore in the analyte exhibits strong absorbance at 254 nm, a common wavelength for UV detection that provides excellent sensitivity while minimizing interference from many solvents.[7]

Experimental Protocols

Preparation of Solutions
  • 20 mM Potassium Phosphate Buffer (pH 3.0):

    • Weigh 2.72 g of monobasic potassium phosphate (KH₂PO₄) and dissolve in 1000 mL of HPLC-grade water.

    • Adjust the pH to 3.0 ± 0.05 using phosphoric acid.

    • Filter the buffer solution through a 0.45 µm nylon membrane filter.

  • Mobile Phase:

    • Carefully mix 450 mL of HPLC-grade acetonitrile with 550 mL of the 20 mM Potassium Phosphate Buffer (pH 3.0).

    • Degas the solution for 15 minutes in an ultrasonic bath or by online degasser.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone reference standard into a 25 mL Class A volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to volume with the diluent. Mix thoroughly.

  • Working Standard and Sample Preparation:

    • Prepare a series of working standard solutions for linearity and quantification by diluting the Standard Stock Solution with the diluent to the desired concentrations (e.g., 1, 10, 50, 100, 150 µg/mL).

    • For drug substance analysis, accurately weigh approximately 10 mg of the sample, dissolve in a 100 mL volumetric flask with the diluent to achieve a target concentration of 100 µg/mL.[8]

    • Filter all final sample and standard solutions through a 0.45 µm PTFE syringe filter prior to injection to prevent blockage of the HPLC column.[8][9]

Analytical Workflow

The overall process from sample receipt to final report generation follows a systematic and validated workflow.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing Sample Sample Weighing Dissolve Dissolution in Diluent Sample->Dissolve Standard Standard Weighing Standard->Dissolve Filter 0.45µm Filtration Dissolve->Filter SST System Suitability Test (SST) Filter->SST To HPLC Inject Sample/Standard Injection SST->Inject If SST Passes Acquire Data Acquisition (10 min) Inject->Acquire Integrate Peak Integration Acquire->Integrate Raw Data Calculate Concentration Calculation Integrate->Calculate Report Final Report Generation Calculate->Report

Caption: High-level workflow for the HPLC analysis of the target compound.

Method Validation

The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[10][11] The validation parameters assessed were specificity, linearity, accuracy, precision, limits of detection (LOD) and quantitation (LOQ), and robustness.[12]

Validation Protocol Logic

The validation process follows a structured approach where each parameter is tested against pre-defined acceptance criteria.

G Method Developed HPLC Method Specificity Specificity No interference at analyte Rt Method->Specificity Linearity Linearity & Range r² ≥ 0.999 Method->Linearity Accuracy Accuracy 98.0-102.0% Recovery Method->Accuracy Precision Precision Repeatability (Intra-day) Intermediate (Inter-day) %RSD ≤ 2.0% Method->Precision Limits LOD & LOQ S/N Ratio: LOD ~3:1, LOQ ~10:1 Method->Limits Robustness Robustness No significant impact from minor changes Method->Robustness Validated Validated Method dummy_out->Validated

Caption: Logical flow of the method validation process based on ICH guidelines.

Summary of Validation Results
Validation ParameterTest ProcedureAcceptance CriteriaResult
Specificity Injected diluent and a placebo solution. Stressed samples (acid, base, peroxide) were analyzed.No co-eluting peaks at the analyte retention time. Peak purity index > 0.999.Pass. No interference observed.
Linearity Five concentrations from 50% to 150% of the nominal concentration (50-150 µg/mL).Correlation coefficient (r²) ≥ 0.999Pass. r² = 0.9995
Accuracy (Recovery) Analysis of samples spiked with the analyte at three levels (80%, 100%, 120%) in triplicate.[10]Mean recovery between 98.0% and 102.0%.Pass. Mean recovery was 99.7%.
Precision (Repeatability) Six replicate preparations of the standard solution at 100% concentration (100 µg/mL).[10]%RSD ≤ 2.0%Pass. %RSD = 0.8%
Precision (Intermediate) Analysis performed by a different analyst on a different day using a different instrument.%RSD ≤ 2.0%Pass. %RSD = 1.1%
Limit of Quantitation (LOQ) Determined by serial dilution until a signal-to-noise ratio of approximately 10:1 was achieved.S/N ≈ 100.5 µg/mL
Limit of Detection (LOD) Determined by serial dilution until a signal-to-noise ratio of approximately 3:1 was achieved.S/N ≈ 30.15 µg/mL
Robustness Small, deliberate variations in flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase pH (±0.2).System suitability parameters remain within limits. %RSD ≤ 2.0%.Pass. No significant impact on results.

Conclusion

The HPLC-UV method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative determination of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone. The protocol is straightforward and utilizes common reagents and columns, making it easily transferable to any modern analytical laboratory. The comprehensive validation confirms its suitability for its intended purpose in a regulated pharmaceutical environment, providing trustworthy data for quality control and drug development processes.

References

  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Kazakevich, Y., & Lobrutto, R. (Eds.). (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). CME-HPLC-UV analysis of amines, phenols, alcohols, ketones, and PAHs.... Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). Sample Pretreatment for HPLC. Retrieved from [Link]

  • LCGC International. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

  • International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]

  • LCGC International. (2023). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Ingenieria Analitica Sl. (n.d.). HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons. Retrieved from [Link]

  • Lab Manager. (2021). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Retrieved from [Link]

  • Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Properties of Aldehydes and Ketones. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • MDPI. (2021). A Rapid HPLC-UV Protocol Coupled to Chemometric Analysis for the Determination of the Major Phenolic Constituents and Tocopherol Content in Almonds and the Discrimination of the Geographical Origin. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

Sources

Quantitative Analysis of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone using a Validated LC-MS/MS Protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the sensitive and selective quantification of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology herein is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, or metabolic studies. We detail the rationale behind critical experimental choices, from sample preparation and chromatographic separation to mass spectrometric detection, ensuring a scientifically robust and reproducible workflow. The protocol incorporates advanced strategies to address the specific fragmentation behavior of pyrrolidine-containing compounds and adheres to validation principles outlined by regulatory authorities.

Introduction and Scientific Rationale

Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone is a synthetic organic molecule featuring a phenyl ketone core, a cyclopentyl group, and a basic pyrrolidine moiety. The accurate detection and quantification of such compounds are paramount in pharmaceutical development, where they may represent new chemical entities, metabolites, or impurities.[1] LC-MS/MS stands as the gold standard for this purpose, offering unparalleled sensitivity and selectivity by combining the separation power of liquid chromatography with the precise detection of mass spectrometry.[2][3][4]

A significant challenge in the mass spectrometric analysis of molecules containing a basic pyrrolidine group is the fragmentation behavior. During collision-induced dissociation (CID), the proton preferentially localizes on the highly basic pyrrolidine nitrogen, often leading to the facile loss of the entire pyrrolidine ring as a dominant, and sometimes singular, product ion.[5][6][7] This can limit the structural information obtained and may compromise the uniqueness of the selected reaction monitoring (MRM) transition. This protocol addresses this challenge by proposing an optimized strategy to ensure reliable quantification.

Analyte Characteristics and Predicted Mass Spectrometric Behavior

A foundational understanding of the analyte's physicochemical properties is critical for rational method development.

  • Chemical Structure:

    • IUPAC Name: (4-(Cyclopentanecarbonyl)phenyl)(pyrrolidin-1-yl)methane

    • Molecular Formula: C₁₇H₂₃NO

    • Monoisotopic Mass: 257.1780 g/mol

  • Ionization and Fragmentation:

    • The pyrrolidine nitrogen is a highly basic site, making the molecule exceptionally suitable for positive mode electrospray ionization (ESI+), where it will readily form a protonated molecule, [M+H]⁺, at m/z 258.18.

    • Predicted Fragmentation Pathway: Standard CID of the precursor ion at m/z 258.18 is expected to yield a primary product ion corresponding to the neutral loss of the pyrrolidine moiety or cleavage at the benzylic position. However, a more robust approach involves leveraging in-source fragmentation (ISF) to intentionally induce the neutral loss of the pyrrolidine ring prior to MS/MS analysis.[5] This strategy generates a stable core fragment ion, which can then be subjected to a second fragmentation event (MS/MS), yielding more structurally informative and specific product ions for reliable quantification.

Comprehensive LC-MS/MS Protocol

This protocol is designed for a standard triple quadrupole (QQQ) mass spectrometer coupled with a UHPLC or HPLC system.[2]

Materials and Reagents
Reagent/MaterialGradeRecommended Supplier
Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketoneReference Standard (>98%)Sourced Internally/Custom Synthesis
Acetonitrile (ACN)LC-MS GradeFisher Scientific or equivalent
Methanol (MeOH)LC-MS GradeFisher Scientific or equivalent
WaterLC-MS Grade or 18.2 MΩ·cmMillipore Milli-Q or equivalent
Formic Acid (FA)LC-MS Grade, ~99%Fisher Scientific or equivalent
Human Plasma (or other relevant matrix)K₂EDTA anticoagulantBioIVT or equivalent
Experimental Workflow Overview

The overall analytical process follows a systematic path from sample receipt to final data analysis, ensuring consistency and minimizing potential errors.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike IS & Analyte (Standards/QCs) Sample->Spike PPT Protein Precipitation (e.g., with ACN) Spike->PPT Vortex Vortex & Centrifuge PPT->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Evap Evaporate & Reconstitute Supernatant->Evap LC LC Separation (Reversed-Phase) Evap->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Regression Calibration Curve (Linear Regression) Integration->Regression Quant Quantification Regression->Quant

Caption: High-level workflow for sample analysis.

Step-by-Step Sample Preparation Protocol

This procedure utilizes protein precipitation, a robust and straightforward method for cleaning up biological samples for LC-MS analysis.[8][9]

  • Aliquot Samples: In a 1.5 mL microcentrifuge tube, aliquot 50 µL of the biological matrix (e.g., plasma, serum).

  • Spike Standards: For calibration curve standards and quality control (QC) samples, spike the appropriate volume of working standard solutions into the matrix. For unknown samples, add an equivalent volume of diluent.

  • Add Internal Standard (IS): Add 10 µL of the internal standard working solution (e.g., a stable isotope-labeled version of the analyte) to all tubes.

  • Precipitate Proteins: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube. The acid helps to disrupt protein binding.

  • Vortex: Vortex vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a new set of tubes or a 96-well plate, being cautious not to disturb the protein pellet.

  • Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Analyze: Vortex briefly and inject onto the LC-MS/MS system.

Liquid Chromatography (LC) Method

A reversed-phase C18 column is selected for its versatility and effectiveness in retaining and separating compounds with both hydrophobic (phenyl, cyclopentyl) and polar (ketone, protonated amine) characteristics.[10]

ParameterConditionRationale
HPLC System Agilent 1290 Infinity II or equivalentProvides robust and reproducible gradients at high pressures.
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mmSub-2 µm particles offer high efficiency and resolution.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier for optimal peak shape and ESI+ efficiency.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent providing good elution strength.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CReduces viscosity and improves peak shape.
Injection Vol. 5 µLBalances sensitivity with potential for column overload.
Gradient See Table BelowEnsures sharp peaks and efficient column cleanup.

LC Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
0.5 95 5
2.5 5 95
3.5 5 95
3.6 95 5

| 5.0 | 95 | 5 |

Tandem Mass Spectrometry (MS/MS) Method

The method employs Electrospray Ionization in Positive Mode (ESI+) and Multiple Reaction Monitoring (MRM) for maximum sensitivity and selectivity.

Fragmentation_Logic cluster_ms2 MS/MS (Collision Cell) Precursor Precursor Ion [M+H]⁺ m/z 258.18 ISF_Node In-Source Fragmentation (ISF) (Optimized Cone Voltage) Precursor->ISF_Node Neutral Loss of Pyrrolidine Core_Ion Core Fragment Ion [M+H - C₄H₉N]⁺ m/z 187.11 Product_Quant Quantifier Product Ion (e.g., Benzoyl Cation) m/z 105.03 Core_Ion->Product_Quant CID Product_Qual Qualifier Product Ion (e.g., Loss of Cyclopentyl) m/z 119.05 Core_Ion->Product_Qual CID

Caption: Proposed fragmentation strategy using ISF.

MS/MS Parameters:

Parameter Setting Rationale
MS System Sciex 6500+ QTRAP or equivalent High-sensitivity triple quadrupole instrument.
Ionization Mode ESI Positive Analyte contains a highly basic nitrogen.
Capillary Voltage 3500 V Optimized for stable spray and ion generation.
Source Temp. 550 °C Facilitates desolvation of the mobile phase.
Cone/Declustering Analyte Dependent (e.g., 80-120 V) Crucial Parameter. Optimized to induce in-source fragmentation and maximize the m/z 187.11 ion.[5]
Collision Gas Nitrogen Standard CID gas.

| MRM Transitions | See Table Below | Specific precursor-product pairs for quantification. |

Optimized MRM Transitions:

Analyte Precursor Ion (Q1) m/z Product Ion (Q3) m/z Type Collision Energy (eV)
Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone 187.1 105.0 Quantifier Optimized (e.g., 25-35)
Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone 187.1 119.1 Qualifier Optimized (e.g., 20-30)
Internal Standard (IS) Analyte specific Analyte specific - Optimized

Note: The precursor ion selected for MS/MS is the in-source fragment, not the original protonated molecule. All parameters (voltages, energies) must be empirically optimized by infusing a pure solution of the analyte.

Method Validation Framework

For use in regulated bioanalysis, the method must be validated according to guidelines from authorities such as the U.S. Food and Drug Administration (FDA).[2][11][12][13] A comprehensive validation should assess the following parameters:

  • Selectivity and Specificity: Analyze at least six different blank matrix lots to ensure no endogenous interferences co-elute with the analyte or internal standard.

  • Linearity and Range: Establish a calibration curve with a minimum of six non-zero standards. The curve should have a correlation coefficient (r²) of ≥0.99.[14]

  • Accuracy and Precision: Analyze QC samples at a minimum of four levels (LOD, LQC, MQC, HQC) in replicate (n=6) over at least three separate runs.[15] Accuracy should be within ±15% (±20% at LLOQ) of the nominal value, and precision (%CV) should not exceed 15% (20% at LLOQ).

  • Limit of Detection (LOD) and Lower Limit of Quantitation (LLOQ): The LLOQ is the lowest standard on the calibration curve that meets the accuracy and precision criteria. The LOD is typically determined as a signal-to-noise ratio of ≥3.

  • Matrix Effect and Recovery: Evaluate the ion suppression or enhancement caused by the matrix and determine the efficiency of the extraction process.

  • Stability: Assess the stability of the analyte in the biological matrix under various conditions, including bench-top, freeze-thaw, and long-term storage.

Conclusion

This application note presents a detailed and robust LC-MS/MS protocol for the quantification of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone. By understanding the analyte's specific chemical properties and employing a strategic use of in-source fragmentation, this method overcomes common challenges associated with pyrrolidine-containing compounds. The outlined procedure for sample preparation, chromatography, and mass spectrometry, coupled with a rigorous validation framework, provides a reliable tool for researchers in the pharmaceutical industry to generate high-quality data for pivotal drug development studies.

References

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - ACS Publications. (2026).
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of NDMA in Ranitidine Drug Substance and - FDA. (2019). FDA.
  • PKU (Phenylketonuria) Serum LC-MS/MS Analysis Kit User Manual. Zivak.
  • LC-MS Sample Prepar
  • Development of a New LC-MS/MS Method for the Quantification of Keto Acids. (2016).
  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2014). The AAPS Journal.
  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic c
  • Properties of Aldehydes and Ketones. (2023). Chemistry LibreTexts.
  • Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite
  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
  • A highly accurate mass spectrometry method for the quantification of phenylalanine and tyrosine on dried blood spots. (2021). Clinical Biochemistry.
  • Peer Reviewed: Sample Preparation for LC/MS/MS: Analyzing Biological and Environmental Samples. Analytical Chemistry.
  • Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. (2025).
  • LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma. (2023).
  • LC-MS Analysis of Pharmaceutical Drugs. (2019). News-Medical.Net.
  • Newborn screening of phenylketonuria by LC/MS/MS. (2025).
  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib.
  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. (2020). Journal of the American Society for Mass Spectrometry.
  • LC-MS Resource Guide. Sigma-Aldrich.

Sources

Application Notes and Protocols: In Vitro Antibacterial Evaluation of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The escalating threat of antimicrobial resistance necessitates the continuous discovery and development of novel antibacterial agents. Phenyl ketone derivatives have emerged as a promising class of compounds, with various analogues demonstrating significant pharmacological activities, including antimicrobial effects.[1] This document provides a comprehensive, step-by-step protocol for conducting in vitro antibacterial assays on a specific phenyl ketone derivative: Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone.

The protocols detailed herein are designed for researchers, scientists, and drug development professionals to rigorously assess the antibacterial potential of this compound. The methodologies are grounded in established standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[2][3] We will delineate the procedures for determining two critical parameters: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The MIC establishes the lowest concentration of the compound that inhibits the visible growth of a microorganism, while the MBC determines the lowest concentration required to kill 99.9% of the initial bacterial inoculum.[4][5]

Understanding the distinction between bacteriostatic (inhibitory) and bactericidal (killing) activity is paramount in the early stages of antimicrobial drug discovery. This guide explains the causality behind experimental choices, providing not just the "how" but also the "why" for each step, thereby creating a self-validating system for robust and reliable results.

Data Presentation

Quantitative data from the antibacterial assays should be meticulously recorded and presented for straightforward analysis and comparison. The following tables provide a template for summarizing the experimental findings.

Table 1: Minimum Inhibitory Concentration (MIC) of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone

Bacterial StrainStrain IDMIC (µg/mL)Interpretation (S/I/R)
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Enterococcus faecalisATCC 29212

S = Susceptible, I = Intermediate, R = Resistant. Interpretation is based on CLSI or other relevant breakpoints, which may not be established for investigational compounds.

Table 2: Minimum Bactericidal Concentration (MBC) of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone

Bacterial StrainStrain IDMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Enterococcus faecalisATCC 29212

Interpretation: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio > 4 is considered bacteriostatic.[6]

Experimental Workflow Visualization

The overall process for determining the antibacterial activity of the test compound is depicted in the workflow diagram below. This visualization provides a high-level overview of the sequential steps, from initial preparation to final data analysis.

Antibacterial_Assay_Workflow cluster_prep Preparation Phase cluster_mic MIC Assay cluster_mbc MBC Assay cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution of Test Compound Serial_Dilution Perform 2-Fold Serial Dilution of Compound in 96-Well Plate Compound_Prep->Serial_Dilution Media_Prep Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Media_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Bacterial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation_MIC Incubate Plate (35°C, 16-20 hours) Inoculation->Incubation_MIC Read_MIC Read MIC: Lowest Concentration with No Visible Growth Incubation_MIC->Read_MIC Subculture Subculture from Clear Wells (MIC and higher concentrations) onto Agar Plates Read_MIC->Subculture Data_Table Tabulate MIC & MBC Results Read_MIC->Data_Table Incubation_MBC Incubate Agar Plates (35°C, 18-24 hours) Subculture->Incubation_MBC Read_MBC Read MBC: Lowest Concentration with ≥99.9% Kill Incubation_MBC->Read_MBC Read_MBC->Data_Table Ratio_Calc Calculate MBC/MIC Ratio Data_Table->Ratio_Calc Interpretation Interpret as Bacteriostatic or Bactericidal Ratio_Calc->Interpretation

Caption: Workflow for MIC and MBC determination.

Detailed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and is a cornerstone for determining the antimicrobial susceptibility of bacteria.[7][8] The broth microdilution method is favored for its efficiency and conservation of reagents.[7]

Materials
  • Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone (Test Compound)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Sterile 96-well microtiter plates with lids

  • Gram-positive bacterial strains (e.g., Staphylococcus aureus ATCC 29213)

  • Gram-negative bacterial strains (e.g., Escherichia coli ATCC 25922)

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Spectrophotometer or densitometer

  • Multichannel pipette

Protocol Steps
  • Preparation of Test Compound Stock Solution:

    • Accurately weigh the test compound and dissolve it in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). The choice of solvent is critical; DMSO is commonly used but its final concentration in the assay should not exceed 1% (v/v) to avoid impacting bacterial growth.

    • Further dilute this stock solution in sterile CAMHB to achieve a working stock concentration that is typically 2 times the highest concentration to be tested in the assay (e.g., 256 µg/mL for a final top concentration of 128 µg/mL).[9]

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

    • Transfer the colonies to a tube containing sterile saline.

    • Vortex gently to create a smooth suspension.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[10]

    • Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11] This is a critical step, as an inoculum that is too high or too low can significantly alter the MIC result.

  • Assay Plate Setup:

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.

    • Add 100 µL of the 2x concentrated test compound working solution to the first column of wells.[9]

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard the last 100 µL from the final dilution column.

    • This serial dilution creates a gradient of compound concentrations.

    • Leave one column for a growth control (no compound, only bacteria) and one column for a sterility control (no compound, no bacteria).

  • Inoculation and Incubation:

    • Add the appropriate volume of the diluted bacterial inoculum (from step 2) to each well (except the sterility control) to achieve the final target concentration of 5 x 10⁵ CFU/mL.

    • Cover the plate with a lid to prevent evaporation and cross-contamination.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[12]

  • Reading and Interpreting the MIC:

    • Following incubation, visually inspect the plate for turbidity. The growth control well should be distinctly turbid, and the sterility control should be clear.

    • The MIC is the lowest concentration of the test compound at which there is no visible growth (i.e., the first clear well in the dilution series).[13]

Minimum Bactericidal Concentration (MBC) Assay

The MBC assay is a logical and necessary follow-up to the MIC test, designed to differentiate between bacteriostatic and bactericidal activity.[5] It determines the lowest concentration of an antimicrobial agent required to kill a microorganism.

Materials
  • MIC plate from the previous experiment

  • Tryptic Soy Agar (TSA) plates or other suitable non-selective agar

  • Sterile micropipette and tips

  • Incubator

Protocol Steps
  • Subculturing from MIC Wells:

    • Select the wells from the completed MIC assay that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

    • Also, select the growth control well to serve as a baseline for the initial inoculum count.

    • Mix the contents of each selected well thoroughly.

    • Using a calibrated loop or pipette, withdraw a 10-100 µL aliquot from each of these wells.

  • Plating and Incubation:

    • Spread the aliquot evenly onto a labeled TSA plate.

    • Incubate the plates at 35°C ± 2°C for 18-24 hours, or until colonies are clearly visible on the control plate.

  • Reading and Interpreting the MBC:

    • After incubation, count the number of colonies (CFUs) on each plate.

    • The MBC is defined as the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU count compared to the initial inoculum count from the growth control well.[6]

    • Calculate the MBC/MIC ratio to further classify the compound's activity. An MBC that is no more than four times the MIC is a common criterion for defining a compound as bactericidal.[6]

Self-Validating Systems and Controls

For the generated data to be trustworthy, a robust system of controls is essential. Each assay must be a self-validating system.

  • Positive Control: A known antibiotic (e.g., ciprofloxacin) should be run in parallel with the test compound. The resulting MIC for the control antibiotic against the quality control strain (e.g., S. aureus ATCC 29213) must fall within the established acceptable range as defined by CLSI.[2] This validates the assay methodology, media, and inoculum preparation.

  • Growth Control (Negative Control): This well contains the bacterial inoculum in broth without any test compound. It must show robust growth (turbidity). This confirms that the bacteria are viable and that the medium can support growth under the incubation conditions.

  • Sterility Control: This well contains only the sterile broth. It must remain clear, confirming the sterility of the medium and the aseptic technique used during the assay setup.

  • Inoculum Count Verification: A sample of the final diluted inoculum should be plated, incubated, and counted (a colony count) to confirm that the starting bacterial concentration was within the target range (e.g., 2 x 10⁵ to 8 x 10⁵ CFU/mL).

By incorporating these controls, the researcher can have high confidence in the validity of the MIC and MBC results obtained for Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone.

References

  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Journal of Chemistry, 2016, 8302785. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Synthesis, Antibacterial Evaluation and Molecular Modeling of Novel Chalcone Derivatives Incorporating the Diphenyl Ether Moiety. Molecules, 27(19), 6289. Retrieved from [Link]

  • Li, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4085. Retrieved from [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • Chen, Y., et al. (2023). Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity. International Journal of Molecular Sciences, 24(13), 10878. Retrieved from [Link]

  • IBT Bioservices. (n.d.). Guide to In Vitro Antibacterial Testing. Retrieved from [Link]

  • Mickevičius, V., et al. (2015). Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones. Chemistry of Heterocyclic Compounds, 51, 813-821. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Southeast Asian Fisheries Development Center. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Tonari, K., & Sameshima, Y. (2000). Antibacterial Activity of 3-Methylcyclopentanone Derivatives in Relation to Methylenomycins. Journal of Oleo Science, 49(12), 955-961. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Flores-Molina, S., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(18), 6697. Retrieved from [Link]

  • BMG Labtech. (2024, September 18). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]

  • Macià, M. D., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50900. Retrieved from [Link]

  • Niculaua, M., et al. (2021). Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. Molecules, 26(16), 5035. Retrieved from [Link]

  • Ray, S., et al. (2012). Antimicrobial activity of various 4- and 5-substituted 1-phenylnaphthalenes. Bioorganic & Medicinal Chemistry Letters, 22(17), 5559-5562. Retrieved from [Link]

  • CHAIN. (2016, January 10). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Retrieved from [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Bio-protocol. (n.d.). 4.2. Determination of Minimum Inhibitory Concentration (MIC). Retrieved from [Link]

  • Acta Scientific. (2021, April 1). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2016). M100S - Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Retrieved from [Link]

Sources

Minimum Inhibitory Concentration (MIC) determination of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimum Inhibitory Concentration (MIC) Determination of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone

For: Researchers, scientists, and drug development professionals.

Introduction: Uncovering the Antimicrobial Potential of a Novel Phenyl Ketone Derivative

The escalating threat of antimicrobial resistance necessitates a robust pipeline for the discovery and evaluation of new chemical entities with potential therapeutic value. Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone is a novel compound whose structural motifs, including a phenyl ketone and a pyrrolidine ring, suggest the possibility of biological activity. The pyrrolidine moiety, in particular, is a key component in various compounds that have been evaluated for antimicrobial effects[1]. Therefore, a thorough in vitro assessment of this compound's antimicrobial properties is a critical first step in its development pathway.

The minimum inhibitory concentration (MIC) is the foundational metric in this assessment. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism[2]. This application note provides a detailed, experience-driven guide to determining the MIC of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone using the broth microdilution method, a widely adopted and standardized technique recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[2][3][4].

Principle of the Assay

The core principle of the broth microdilution method is to challenge a standardized bacterial inoculum with serially diluted concentrations of the test compound in a liquid growth medium[5]. Following a specified incubation period, the presence or absence of visible bacterial growth is determined, typically by observing turbidity[5][6]. The lowest concentration of the compound that completely inhibits this growth is recorded as the MIC[2]. This high-throughput method allows for the simultaneous testing of multiple compounds against various microorganisms, making it an efficient screening tool in drug discovery[3].

Materials and Equipment

Reagents:

  • Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone (powder form)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile[7]

  • Saline solution (0.9%, sterile)

  • Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™)

  • Test bacterial strains (clinical isolates or other relevant strains)

  • Non-selective agar plates (e.g., Tryptic Soy Agar)

  • McFarland turbidity standards (0.5 standard)[8]

Equipment:

  • 96-well, sterile, clear, flat-bottom microtiter plates[7]

  • Adhesive plate sealers or lids

  • Multichannel pipette (8 or 12 channels) and single-channel micropipettes[7]

  • Sterile pipette tips

  • Sterile reservoirs

  • Incubator (35 ± 1 °C)[2]

  • Vortex mixer

  • Spectrophotometer or densitometer (optional, for inoculum standardization)

  • Biological safety cabinet

Experimental Workflow: A Visual Guide

The following diagram outlines the critical steps in the broth microdilution MIC assay.

MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_incubation Phase 3: Incubation & Reading prep_compound Prepare Compound Stock Solution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_plate Prepare Microtiter Plate with Broth serial_dilution Perform 2-Fold Serial Dilution of Compound prep_plate->serial_dilution Transfer Stock inoculate Inoculate Wells with Standardized Bacteria serial_dilution->inoculate Add Inoculum incubate Incubate Plate (18-24h at 35°C) inoculate->incubate Incubate read_results Read and Record MIC Value incubate->read_results Visual Inspection

Caption: Workflow for Broth Microdilution MIC Determination.

Detailed Protocol: Broth Microdilution Method

This protocol is aligned with CLSI and EUCAST guidelines to ensure data integrity and reproducibility[4][9][10].

Step 1: Preparation of the Compound Stock Solution

The solubility and stability of the test compound are paramount for accurate results. Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone is a non-polar molecule, and thus, an organic solvent like DMSO is typically required for initial solubilization.

  • Weighing: Accurately weigh a precise amount of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone powder.

  • Solubilization: Dissolve the compound in 100% sterile DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution using a vortex mixer. Expert Tip: The initial stock concentration should be at least 10 times the highest concentration to be tested to minimize the final concentration of the solvent in the assay, which could have its own antimicrobial or growth-inhibiting effects.

  • Working Solution: Prepare an intermediate working solution by diluting the DMSO stock in sterile CAMHB. This step is crucial to further reduce the final DMSO concentration. For example, dilute the 1280 µg/mL stock 1:10 in CAMHB to get a 128 µg/mL working solution with 10% DMSO.

Step 2: Preparation of the Bacterial Inoculum

The final concentration of the bacterial inoculum is a critical variable. A standardized inoculum ensures that the results are consistent and comparable across different experiments.

  • Bacterial Culture: From a fresh (18-24 hour) culture on a non-selective agar plate, select 4-5 well-isolated colonies of the test organism[8].

  • Suspension: Transfer the colonies into a tube containing sterile saline.

  • Standardization: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard[8]. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli[8]. This can be done visually by comparing the suspension to the standard against a white background with contrasting black lines, or more accurately using a spectrophotometer (absorbance at 625 nm should be 0.08 to 0.13)[2].

  • Final Dilution: Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells[6][8]. This is typically a 1:100 dilution of the 0.5 McFarland suspension.

Step 3: Assay Plate Preparation and Serial Dilution

A 96-well plate is used to create a twofold dilution series of the compound.

  • Broth Dispensing: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

  • Compound Addition: Add 100 µL of the 128 µg/mL working solution of the compound to well 1.

  • Serial Dilution: Perform a twofold serial dilution by transferring 50 µL from well 1 to well 2. Mix the contents of well 2 thoroughly by pipetting up and down, and then transfer 50 µL from well 2 to well 3. Repeat this process down to well 10. Discard 50 µL from well 10. This will result in a concentration gradient from 64 µg/mL to 0.125 µg/mL.

  • Controls:

    • Growth Control (Well 11): Contains 50 µL of CAMHB without the compound. This well will be inoculated to ensure the bacteria can grow under the assay conditions.

    • Sterility Control (Well 12): Contains 100 µL of uninoculated CAMHB. This well should remain clear and serves as a negative control for contamination of the medium[11].

Step 4: Inoculation and Incubation
  • Inoculation: Add 50 µL of the final diluted bacterial inoculum (prepared in Step 2) to wells 1 through 11. Do not add bacteria to the sterility control well (well 12)[12]. The final volume in each test well will be 100 µL.

  • Incubation: Cover the plate with a lid or an adhesive sealer and incubate at 35 ± 1 °C for 18-24 hours under ambient atmospheric conditions[2].

Step 5: Reading and Interpreting the Results
  • Visual Inspection: After incubation, visually inspect the plate for bacterial growth. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

  • MIC Determination: The MIC is the lowest concentration of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone at which there is no visible growth (i.e., the first clear well in the dilution series)[2]. This can be read by eye or with the aid of a plate reader measuring optical density (OD)[3].

Data Presentation: Example MIC Results

The following table provides an example of how to present the MIC data for Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone against common quality control strains.

MicroorganismATCC Strain NumberMIC Range (µg/mL)
Escherichia coli2592216 - 32
Staphylococcus aureus292138 - 16
Pseudomonas aeruginosa27853>64
Enterococcus faecalis2921232

Note: The data presented above is hypothetical and for illustrative purposes only.

Self-Validation and Quality Control

For the results to be trustworthy, a stringent quality control system must be in place.

  • Reference Strains: Always include well-characterized QC strains with known MIC values for standard antibiotics (e.g., gentamicin, ciprofloxacin) in each experimental run. The results for these QC strains must fall within the acceptable ranges defined by CLSI M100 guidelines[9][13].

  • Inoculum Verification: The density of the inoculum should be periodically verified by performing a colony count. Plate a known dilution of the final inoculum and count the colonies after overnight incubation.

  • Control Wells: The growth control must show adequate growth, and the sterility control must remain clear. If either of these controls fails, the experiment is invalid and must be repeated.

Alternative Method: Agar Dilution

For certain compounds or microorganisms, the agar dilution method may be preferred. In this method, the antimicrobial agent is incorporated into molten agar at various concentrations, which are then poured into petri dishes[5][14]. A standardized bacterial inoculum is then spotted onto the surface of each plate[2]. The MIC is the lowest concentration of the agent that prevents the growth of bacterial colonies after incubation[14].

Agar_Dilution cluster_prep_agar Phase 1: Plate Preparation cluster_inoculation_agar Phase 2: Inoculation cluster_incubation_agar Phase 3: Incubation & Reading prep_compound_agar Prepare Compound Dilutions mix_agar Mix Compound with Molten Agar prep_compound_agar->mix_agar pour_plates Pour and Solidify Agar Plates mix_agar->pour_plates prep_inoculum_agar Prepare Standardized Inoculum spot_plates Spot Inoculum onto Plates prep_inoculum_agar->spot_plates incubate_agar Incubate Plates (18-24h at 35°C) spot_plates->incubate_agar read_mic_agar Read MIC from Plates incubate_agar->read_mic_agar

Caption: Workflow for the Agar Dilution MIC Method.

Conclusion

This application note provides a comprehensive and robust protocol for determining the MIC of the novel compound Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone. By adhering to the standardized methodologies outlined by CLSI and EUCAST, researchers can generate reliable and reproducible data that will be crucial in evaluating the antimicrobial potential of this and other new chemical entities. The successful determination of the MIC is a foundational step in the journey of drug development, guiding further preclinical and clinical investigations.

References

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023). Available at: [Link]

  • Broth Dilution Method for MIC Determination - Microbe Online. (2013). Available at: [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. Available at: [Link]

  • Innovotech. (n.d.). MIC, MBC, MFC, Toxicology Testing | Antimicrobial Susceptibility. Available at: [Link]

  • Synthesis and antimicrobial evaluation of a series of 7-[3-amino (or aminomethyl)-4-aryl (or cyclopropyl)-1-pyrrolidinyl]-4-quinolone- and -1,8-naphthyridone-3-carboxylic acids - PubMed. (1992). Available at: [Link]

  • EUCAST. (n.d.). MIC Determination. Available at: [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. (2025). Available at: [Link]

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available at: [Link]

  • Google Patents. (n.d.). CN107337595A - Synthetic process of cyclopentyl phenyl ketone.
  • CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Available at: [Link]

  • EUCAST. (n.d.). MIC and Zone Distributions, ECOFFs. Available at: [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Available at: [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. Available at: [Link]

  • ACS Publications. (n.d.). Synthesis of Chiral Cyclopentenones | Chemical Reviews. Available at: [Link]

  • Google Patents. (n.d.). CN105753682A - Preparation method of cyclopentyl phenyl ketone.
  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). MDPI. Available at: [Link]

  • YouTube. (2023). Agar Dilution (MIC) Susceptibility Test Method. Available at: [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]

Sources

Application Notes and Protocols for Assessing Cell Viability in the Presence of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Cytotoxic Potential of Novel Chemical Entities

In the landscape of drug discovery and development, the initial characterization of a novel chemical entity's biological activity is a critical step. For compounds like Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone, a synthetic molecule with a ketone and a pyrrolidine moiety, understanding its effect on cell viability is paramount. While the pyrrolidine ring is a common scaffold in many biologically active compounds[1], and ketones can influence cellular metabolism[2][3], the specific cytotoxic or cytostatic profile of this particular molecule is yet to be fully elucidated. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously assess the impact of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone on cell viability, ensuring robust and reproducible data.

These application notes are designed to be a practical resource, moving beyond mere procedural lists to explain the rationale behind experimental choices. By integrating established protocols with expert insights, this document will empower researchers to design and execute self-validating experiments, ultimately leading to a clear understanding of the compound's cellular effects.

Part 1: Foundational Knowledge - Choosing the Right Assay

The selection of an appropriate cell viability assay is contingent on the specific research question and the anticipated mechanism of action of the test compound.[4] Cell viability assays measure different cellular parameters, and therefore, the choice of assay can significantly influence the interpretation of the results.[5][6]

Assay Principles: A Comparative Overview

Here, we discuss three widely adopted cell viability assays, each with distinct underlying principles:

  • MTT Assay (Colorimetric): This assay is based on the reduction of a yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[7][8][9] The amount of formazan produced is proportional to the number of viable cells.[7]

  • CellTiter-Glo® Luminescent Cell Viability Assay: This homogeneous assay quantifies ATP, an indicator of metabolically active cells.[10] The reagent contains a thermostable luciferase that, in the presence of ATP, produces a stable luminescent signal.[10][11] This "glow-type" assay is highly sensitive and amenable to high-throughput screening.[12]

  • Trypan Blue Exclusion Assay: This is a dye exclusion method that assesses cell membrane integrity.[13] Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.[14][15][16][17]

Strategic Assay Selection

For an initial screening of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone, a metabolic activity-based assay like MTT or CellTiter-Glo® is often a good starting point. However, it is crucial to consider potential compound interference. For instance, if the compound is colored or affects mitochondrial respiration through a mechanism other than cytotoxicity, the MTT assay results could be skewed. In such cases, the ATP-based CellTiter-Glo® assay might be a more reliable choice. The Trypan Blue exclusion assay provides a direct measure of cell death but is less suited for high-throughput applications. It is often used as a complementary method to confirm results from metabolic assays. For a thorough investigation, it is recommended to use at least two different assays based on distinct principles to confirm the findings.[4]

Part 2: Experimental Design - The Blueprint for Success

A well-designed experiment is the cornerstone of reliable and interpretable data. Before initiating any of the detailed protocols below, the following preliminary steps are essential.

Characterization of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone
  • Solubility Testing: Determine the solubility of the compound in various solvents. Dimethyl sulfoxide (DMSO) is a common solvent for stock solutions. It is critical to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).

  • Stability Analysis: Assess the stability of the compound in the chosen solvent and cell culture medium over the duration of the experiment. Degradation of the compound could lead to an underestimation of its potency.

  • Purity Verification: The purity of the compound should be confirmed using appropriate analytical methods (e.g., HPLC, NMR) to ensure that any observed effects are not due to impurities.

Cell Line Selection and Culture

The choice of cell line should be guided by the research objectives. For general cytotoxicity screening, a panel of cell lines from different tissues or with different genetic backgrounds can be used. Ensure that the cells are in the logarithmic growth phase and have high viability (>95%) at the time of the experiment.

Essential Controls
  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound. This control is crucial to account for any effects of the solvent on cell viability.

  • Untreated Control: Cells cultured in medium alone. This represents the baseline cell viability.

  • Positive Control: A known cytotoxic agent (e.g., doxorubicin, staurosporine) to ensure that the assay is performing as expected.

  • Blank Control: Wells containing medium and the assay reagent but no cells. This is used to subtract the background signal.

Part 3: Detailed Protocols

The following protocols provide step-by-step instructions for performing the three discussed cell viability assays.

MTT Cell Viability Assay

This protocol is adapted from established methods.[7][8][18][19][20]

Materials:

  • Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone

  • 96-well flat-bottom plates

  • Selected cell line

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Remember to include vehicle and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[18]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization of Formazan: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[18] Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is based on the manufacturer's instructions.[10][11][21]

Materials:

  • Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone

  • Opaque-walled 96-well plates (white plates are recommended for luminescence assays)

  • Selected cell line

  • Complete cell culture medium

  • CellTiter-Glo® Reagent

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at the desired density in 100 µL of medium. Incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone as described in the MTT protocol.

  • Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[10]

  • Cell Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[21] Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11][21]

  • Luminescence Measurement: Measure the luminescence using a luminometer.[22]

Trypan Blue Exclusion Assay

This protocol is a standard method for assessing cell viability.[13][14][15]

Materials:

  • Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone

  • 6-well or 12-well plates

  • Selected cell line

  • Complete cell culture medium

  • Trypsin-EDTA (for adherent cells)

  • 0.4% Trypan Blue solution

  • Hemocytometer or automated cell counter

  • Microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells in larger format plates (e.g., 6-well plates) and treat with the compound as previously described.

  • Cell Harvesting: After the treatment period, collect the cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. For suspension cells, collect them directly. Centrifuge the cell suspension and resuspend the cell pellet in a known volume of serum-free medium or PBS.

  • Staining: Mix a 1:1 ratio of the cell suspension with the 0.4% Trypan Blue solution.[14] For example, mix 10 µL of cell suspension with 10 µL of Trypan Blue.

  • Incubation: Allow the mixture to incubate for 1-3 minutes at room temperature.[13] Do not exceed 5 minutes, as this may lead to the staining of viable cells.[13][16]

  • Cell Counting: Load 10 µL of the stained cell suspension into a hemocytometer. Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares.

  • Calculation of Viability:

    • % Viability = (Number of viable cells / Total number of cells) x 100

Part 4: Data Analysis and Interpretation

Calculating Percentage Viability

For the MTT and CellTiter-Glo® assays, the percentage of cell viability can be calculated using the following formula:

% Viability = [(Absorbance/Luminescence of treated cells - Absorbance/Luminescence of blank) / (Absorbance/Luminescence of vehicle control - Absorbance/Luminescence of blank)] x 100

Determining the IC50 Value

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of a compound in inhibiting a biological process by 50%.[23][24] To determine the IC50 value for Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone, a dose-response curve is constructed by plotting the percentage of cell viability against the logarithm of the compound concentration.[23][25][26] Non-linear regression analysis is then used to fit the data to a sigmoidal curve and calculate the IC50 value.[25][26]

Data Presentation:

The results should be presented clearly, often in a tabular format, to allow for easy comparison.

Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle)100 ± 5.2
0.198.1 ± 4.8
192.5 ± 6.1
1075.3 ± 7.3
5048.9 ± 5.5
10021.7 ± 4.9

IC50 Value: The calculated IC50 value from the dose-response curve should be reported with confidence intervals.

Part 5: Visualizing the Workflow

Diagrams can provide a clear and concise overview of the experimental processes.

Experimental_Workflow General Workflow for Cell Viability Assessment cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis A Cell Seeding in 96-well Plate B 24h Incubation (Attachment) A->B D Treat Cells with Compound B->D C Prepare Serial Dilutions of Compound C->D E Incubate for 24/48/72h D->E F Add Assay Reagent (MTT/CellTiter-Glo) E->F G Incubate (Assay Dependent) F->G H Read Signal (Absorbance/Luminescence) G->H I Calculate % Viability H->I J Plot Dose-Response Curve I->J K Determine IC50 Value J->K

Caption: General workflow for assessing cell viability using plate-based assays.

Assay_Principles Comparison of Cell Viability Assay Principles cluster_mtt MTT Assay cluster_ctg CellTiter-Glo® Assay cluster_tb Trypan Blue Assay M1 Viable Cell (Mitochondrial Activity) M2 MTT (Yellow) -> Formazan (Purple) M1->M2 M3 Colorimetric Signal M2->M3 C1 Viable Cell (ATP Production) C2 ATP + Luciferin -> Light C1->C2 C3 Luminescent Signal C2->C3 T1 Cell Membrane Integrity T2 Viable Cell -> Dye Exclusion Dead Cell -> Dye Uptake T1->T2 T3 Microscopic Count T2->T3

Sources

Application Notes and Protocols for Investigating the Anticancer Activity of Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmacologically active agents.[1] Its inherent three-dimensionality, conferred by its sp3-hybridized carbon atoms, allows for the precise spatial orientation of substituents, a critical factor for potent and selective interactions with biological targets.[2] This conformational flexibility, which can be fine-tuned with appropriate substituents, makes the pyrrolidine moiety a valuable component in modern drug design.[3] In oncology, pyrrolidine derivatives have emerged as a promising class of compounds with diverse anticancer activities. These derivatives have been shown to interfere with various oncogenic processes, including cell proliferation, apoptosis, and metastasis, by targeting a range of biological molecules and signaling pathways.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of the anticancer activity of novel pyrrolidine derivatives, encompassing both in vitro and in vivo methodologies.

Chapter 1: Initial Assessment of Cytotoxicity - The Gateway to Anticancer Drug Discovery

The foundational step in evaluating any potential anticancer compound is to determine its cytotoxic effect on cancer cells. This is typically achieved through in vitro assays that measure cell viability and proliferation. The MTT assay is a widely accepted, reliable, and cost-effective colorimetric method for this purpose.[4][5]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells. By solubilizing these crystals and measuring the absorbance of the resulting colored solution, one can quantify the effect of a test compound on cell viability.[6]

Experimental Workflow: A Visual Guide

MTT_Workflow cluster_prep Cell Preparation & Seeding cluster_treat Compound Treatment cluster_assay MTT Assay p1 Harvest and count cancer cells p2 Seed cells into a 96-well plate p1->p2 p3 Incubate for 24h to allow attachment p2->p3 t2 Add compound to wells (including controls) p3->t2 t1 Prepare serial dilutions of pyrrolidine derivative t1->t2 t3 Incubate for a defined period (e.g., 48-72h) t2->t3 a1 Add MTT reagent to each well t3->a1 a2 Incubate for 2-4h (formazan formation) a1->a2 a3 Add solubilization solution (e.g., DMSO) a2->a3 a4 Measure absorbance at 570 nm a3->a4

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Pyrrolidine derivative stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count to determine cell density.

    • Seed the cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium.[4] The optimal seeding density should be determined empirically for each cell line.

    • Include wells for a "no cell" control (medium only) to serve as a blank.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.[7]

  • Compound Treatment:

    • Prepare serial dilutions of the pyrrolidine derivative in complete culture medium. It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO) across all wells, typically below 0.5% to avoid solvent-induced toxicity.

    • After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of solvent used for the drug) and an untreated control (medium only).

    • Incubate the plate for a predetermined period, typically 24, 48, or 72 hours, depending on the expected mechanism of action of the compound.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals. Visually inspect the wells under a microscope to confirm the formation of the precipitate.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

    • Gently agitate the plate on an orbital shaker for about 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration (logarithmic scale) to generate a dose-response curve.

    • From the dose-response curve, determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Cytotoxicity of Pyrrolidine Derivatives
CompoundCell LineIncubation Time (h)IC50 (µM)
Pyrrolidine-AA549 (Lung)4815.2
Pyrrolidine-BMCF-7 (Breast)488.7
Pyrrolidine-CSW480 (Colon)4822.5
CisplatinA549 (Lung)485.1

Chapter 2: Elucidating the Mechanism of Action - Apoptosis and Cell Cycle Arrest

Once a pyrrolidine derivative demonstrates significant cytotoxicity, the next critical step is to investigate its mechanism of action. Many effective anticancer drugs induce cell death through apoptosis (programmed cell death) or by causing cell cycle arrest, preventing cancer cells from proliferating.

Investigating Apoptosis

Apoptosis is a tightly regulated process involving a cascade of molecular events. Key hallmarks include the externalization of phosphatidylserine (PS) on the cell membrane and the activation of a family of proteases called caspases.[8]

Principle: Annexin V is a protein with a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[9] By conjugating Annexin V to a fluorochrome (e.g., FITC), early apoptotic cells can be detected. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.[9] Dual staining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[9]

Detailed Protocol: Annexin V/PI Staining

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[10]

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest both adherent and suspension cells, including the culture medium which may contain detached apoptotic cells.

    • Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[3]

  • Staining:

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 10-15 minutes at room temperature in the dark.[3]

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use appropriate compensation settings to correct for spectral overlap between FITC and PI.

    • Data analysis will yield four distinct populations:

      • Live cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

      • Necrotic cells: Annexin V-negative, PI-positive

Principle: Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic cascade. Key proteins to investigate include:

  • Caspases: Caspase-3 is a key executioner caspase. Its cleavage from an inactive pro-form (e.g., 32 kDa) to active subunits (e.g., p17 and p12) is a hallmark of apoptosis.[2]

  • Bcl-2 Family Proteins: This family consists of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[1] The ratio of pro- to anti-apoptotic proteins can determine the cell's fate. An increase in the Bax/Bcl-2 ratio is often indicative of apoptosis induction.[11]

Detailed Protocol: Western Blot for Apoptotic Markers

Materials:

  • Treated and control cell pellets

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification:

    • Lyse the cell pellets in RIPA buffer and quantify the protein concentration using a BCA assay.[1]

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.[1]

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Use β-actin as a loading control to ensure equal protein loading across lanes.

Apoptotic Pathway Visualization

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptor Death Receptor pro_caspase8 Pro-caspase-8 death_receptor->pro_caspase8 caspase8 Caspase-8 pro_caspase8->caspase8 pro_caspase3 Pro-caspase-3 caspase8->pro_caspase3 pyrrolidine Pyrrolidine Derivative bcl2_family Bax/Bcl-2 Ratio ↑ pyrrolidine->bcl2_family mito Mitochondrion bcl2_family->mito cyto_c Cytochrome c release mito->cyto_c cyto_c->pro_caspase3 caspase3 Caspase-3 (active) pro_caspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified overview of apoptosis signaling pathways.

Investigating Cell Cycle Arrest

Principle: The cell cycle is a series of events that leads to cell division and replication. It is divided into four main phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). Checkpoints between these phases ensure the fidelity of the process. Many anticancer agents exert their effects by causing cell cycle arrest at these checkpoints, preventing cancer cells from dividing. Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.

Detailed Protocol: Cell Cycle Analysis by PI Staining

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)[12]

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Harvest cells and wash them with PBS.

    • Resuspend the cell pellet and, while gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.[13]

    • Incubate the cells at 4°C for at least 2 hours (or overnight).[13]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in the PI/RNase A staining solution. The RNase A is crucial for degrading RNA, ensuring that PI only stains DNA.[14]

    • Incubate for 30 minutes at room temperature in the dark.[15]

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the PI signal.

    • The resulting histogram will show peaks corresponding to the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).

    • By analyzing the percentage of cells in each phase, you can determine if the pyrrolidine derivative induces arrest at a specific checkpoint.

Chapter 3: Assessing Effects on Cancer Cell Metastasis

Metastasis is a major cause of cancer-related mortality. The ability of a compound to inhibit cancer cell migration is a key indicator of its potential as an antimetastatic agent. The wound healing or scratch assay is a simple and widely used method to study cell migration in vitro.[16]

Principle of the Wound Healing Assay

A "wound" or a cell-free gap is created in a confluent monolayer of cancer cells. The rate at which the cells migrate to close this gap is monitored over time.[17] By comparing the wound closure rate in treated versus untreated cells, the effect of the pyrrolidine derivative on cell migration can be quantified.

Detailed Protocol: Wound Healing Assay

Materials:

  • Cancer cell line

  • 6- or 12-well plates

  • Sterile 200 µL pipette tip or a specialized wound-making tool

  • Microscope with a camera

Procedure:

  • Cell Seeding:

    • Seed cells into a multi-well plate and grow them until they form a confluent monolayer.[18]

  • Creating the Wound:

    • Using a sterile pipette tip, make a straight scratch across the center of the cell monolayer.[19]

  • Treatment and Imaging:

    • Gently wash the cells with PBS to remove any detached cells and replace the medium with fresh medium containing the pyrrolidine derivative at a non-toxic concentration (to ensure observed effects are due to migration inhibition, not cell death).

    • Capture an initial image of the wound (time 0).

    • Incubate the plate and capture images of the same wound area at regular intervals (e.g., every 6, 12, and 24 hours).[17]

  • Data Analysis:

    • Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure over time and compare the migration rates between treated and control groups.

Chapter 4: Bridging the Gap to In Vivo Relevance - 3D Spheroid Models

While 2D cell culture is invaluable for initial screening, it does not fully recapitulate the complex microenvironment of a solid tumor. 3D tumor spheroids are more physiologically relevant models that mimic aspects of tumor architecture, cell-cell interactions, and nutrient/drug gradients.[20]

Principle of 3D Spheroid Assays

Cancer cells are cultured in conditions that promote their self-assembly into three-dimensional aggregates, or spheroids. This is often achieved using ultra-low attachment plates.[21] The effect of the pyrrolidine derivative on the growth and viability of these spheroids can then be assessed.

Detailed Protocol: 3D Spheroid Formation and Viability Assay

Materials:

  • Cancer cell line

  • Ultra-low attachment round-bottom 96-well plates

  • 3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)

Procedure:

  • Spheroid Formation:

    • Prepare a single-cell suspension of the cancer cells.

    • Seed the cells into the ultra-low attachment plate. The seeding density will need to be optimized for each cell line to form spheroids of a desired size.

    • Incubate for 3-4 days to allow for spheroid formation.[22]

  • Compound Treatment:

    • Carefully add the pyrrolidine derivative at various concentrations to the wells containing the spheroids.

    • Incubate for a prolonged period, typically 3-7 days, to allow for drug penetration and effect.[22]

  • Viability Assessment:

    • Assess spheroid viability using a 3D-compatible assay. For example, the CellTiter-Glo® 3D assay measures ATP levels, which correlate with the number of viable cells in the spheroid.[21]

    • Add the assay reagent directly to the wells, incubate, and measure the luminescent signal according to the manufacturer's instructions.

    • Analyze the data to determine the effect of the compound on spheroid viability and growth.

Chapter 5: Preclinical Efficacy - In Vivo Xenograft Models

The ultimate preclinical test for an anticancer agent is to evaluate its efficacy in a living organism. Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are the most common in vivo models used for this purpose.[23][24]

Principle of Xenograft Models

Human cancer cells are injected subcutaneously into immunodeficient mice (e.g., nude or SCID mice).[23] Once tumors are established and reach a palpable size, the mice are randomized into treatment and control groups. The pyrrolidine derivative is administered systemically (e.g., via intraperitoneal injection or oral gavage), and its effect on tumor growth is monitored over time.[25]

General Protocol: Subcutaneous Xenograft Model

Materials:

  • Immunodeficient mice (e.g., athymic nude mice)

  • Human cancer cell line

  • Matrigel (optional, can enhance tumor take rate)

  • Calipers for tumor measurement

  • Pyrrolidine derivative formulated for in vivo administration

Procedure:

  • Tumor Implantation:

    • Inject a suspension of human cancer cells (typically 1-10 million cells in PBS or medium, sometimes mixed with Matrigel) subcutaneously into the flank of the mice.

  • Tumor Growth and Randomization:

    • Monitor the mice regularly for tumor formation.

    • Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.

  • Compound Administration:

    • Administer the pyrrolidine derivative according to a predetermined dose and schedule. The control group should receive the vehicle used to formulate the drug.

  • Monitoring and Endpoints:

    • Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = (length x width²)/2).

    • Monitor the body weight of the mice as an indicator of toxicity.

    • The experiment is typically terminated when tumors in the control group reach a maximum allowable size, or when a predetermined time point is reached.

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Compare the tumor growth in the treated groups to the control group to determine the antitumor efficacy of the pyrrolidine derivative.

In Vivo Study Workflow

InVivo_Workflow start Inject human cancer cells into immunodeficient mice growth Monitor for tumor growth start->growth randomize Randomize mice into control & treatment groups growth->randomize treat Administer pyrrolidine derivative or vehicle control randomize->treat monitor Measure tumor volume and body weight regularly treat->monitor endpoint Reach experimental endpoint monitor->endpoint analyze Analyze tumor growth inhibition and toxicity endpoint->analyze

Caption: General workflow for an in vivo xenograft study.

Conclusion

The investigation of the anticancer activity of pyrrolidine derivatives requires a systematic and multi-faceted approach. This guide provides a framework of detailed protocols, from initial in vitro cytotoxicity screening to in vivo efficacy studies. By carefully executing these experiments and analyzing the data, researchers can thoroughly characterize the anticancer potential of novel pyrrolidine compounds, paving the way for the development of new and more effective cancer therapeutics.

References

  • Lee, C. H. (2012). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 17(2), 89–93. [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved January 23, 2026, from [Link]

  • Thakur, A., et al. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1219, 115-121. [Link]

  • Sela, M., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50722. [Link]

  • ResearchGate. (n.d.). Overview of drug screening experiments using patient-derived xenograft models. Retrieved January 23, 2026, from [Link]

  • Bio-protocol. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Retrieved January 23, 2026, from [Link]

  • UAMS Department of Microbiology and Immunology. (n.d.). Cell Cycle Staining using PI. Retrieved January 23, 2026, from [Link]

  • Sirenko, O., et al. (2017). High-Content Assays for Characterizing the Viability and Morphology of 3D Cancer Spheroid Cultures. ASSAY and Drug Development Technologies, 15(7), 315-327. [Link]

  • Esfandyari, J., et al. (2025). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLOS ONE, 20(6), e0304897. [Link]

  • Flow Cytometry Facility, UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols. Retrieved January 23, 2026, from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved January 23, 2026, from [Link]

  • Singh, S., et al. (2013). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 3(4), 816-823. [Link]

  • Corning. (n.d.). Corning® Spheroid Microplates - Spheroid Formation Protocol. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Western blot analysis of the caspase-3 protein activation, Bax, Bcl-2,... Retrieved January 23, 2026, from [Link]

  • ibidi. (n.d.). Wound Healing and Migration Assays. Retrieved January 23, 2026, from [Link]

  • Flow Cytometry Facility, University of Iowa. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved January 23, 2026, from [Link]

  • Zaffaroni, N., et al. (2021). Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules. Journal of Experimental & Clinical Cancer Research, 40(1), 32. [Link]

  • University of Virginia. (n.d.). Scratch Assay protocol. Retrieved January 23, 2026, from [Link]

  • Teicher, B. A. (2008). Antitumor Efficacy Testing in Rodents. JNCI: Journal of the National Cancer Institute, 100(22), 1584–1597. [Link]

  • Reaction Biology. (n.d.). 3D Tumor Spheroid Assay (mono-spheroids). Retrieved January 23, 2026, from [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols. Retrieved January 23, 2026, from [Link]

  • Bio-protocol. (n.d.). Scratch Wound Healing Assay. Retrieved January 23, 2026, from [Link]

  • University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Retrieved January 23, 2026, from [Link]

Sources

Application Notes and Protocols for the Investigation of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-CPPK-2026-01

Abstract

This document provides a comprehensive guide for the scientific investigation of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone, a novel research chemical. Due to the scarcity of published data on this specific molecule, this guide synthesizes information from structurally related compounds, particularly within the α-pyrrolidinophenone class, to propose a logical and scientifically rigorous framework for its characterization. We present detailed protocols for the analytical, in vitro pharmacological, and cytotoxicological evaluation of this compound, designed for researchers in pharmacology, medicinal chemistry, and drug development. The causality behind experimental choices is explained to empower researchers to not only execute but also interpret their findings effectively.

Introduction and Scientific Context

Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone is a designer research chemical characterized by a phenyl ketone core, a cyclopentyl moiety, and a pyrrolidinomethyl group at the para position of the phenyl ring. While the parent compound, cyclopentyl phenyl ketone, is a known precursor in pharmaceutical synthesis, the addition of the pyrrolidinomethyl group fundamentally alters its pharmacological profile.[1] This structural motif is the hallmark of the α-pyrrolidinophenone class of compounds, which are potent central nervous system stimulants.[2][3]

Compounds in this class, such as α-PVP and its analogs, are known to function as high-potency inhibitors of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[2][4][5][6] By blocking the reuptake of these key neurotransmitters from the synaptic cleft, they elevate extracellular monoamine concentrations, leading to profound psychostimulant effects. The length and structure of the alkyl chain (in this case, a cyclopentyl ring) are key determinants of DAT/NET activity and potency.[4][5]

Therefore, it is hypothesized that Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone acts as a monoamine reuptake inhibitor. These application notes provide a systematic approach to validate this hypothesis and characterize the compound's pharmacological and toxicological profile.

Preliminary Characterization and Purity Assessment

Before biological evaluation, the identity and purity of the research chemical must be unequivocally established. This is a critical self-validating step to ensure that observed biological effects are attributable to the compound of interest and not to impurities.[7]

2.1. Recommended Analytical Techniques

A multi-technique approach is essential for comprehensive chemical characterization.[8][9][10]

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is recommended for unambiguous formula determination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the chemical structure, confirming the connectivity of the cyclopentyl, phenyl, and pyrrolidinomethyl moieties.

  • Chromatography (HPLC/GC): To determine the purity of the compound. A purity level of ≥98% is recommended for use in biological assays.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups, such as the ketone carbonyl group.

Table 1: Physicochemical Properties (Predicted)

PropertyPredicted ValueSource
Molecular FormulaC₁₈H₂₅NOChemDraw
Molecular Weight271.40 g/mol ChemDraw
LogP (Octanol/Water)3.5 - 4.5SwissADME
pKa (most basic)8.5 - 9.5 (Pyrrolidine N)MarvinSketch

Note: These values are predicted using computational tools and require experimental verification.

In Vitro Pharmacological Evaluation: Monoamine Transporter Inhibition

The primary hypothesis is that the compound inhibits DAT and NET. This can be tested using in vitro neurotransmitter uptake assays in cell lines stably or transiently expressing the human transporters (hDAT, hNET, and hSERT). Serotonin transporter (SERT) activity should also be assessed to determine selectivity.

Rationale for Assay Selection

Functional uptake assays are preferred over simple binding assays as they measure the direct consequence of transporter inhibition—the blockade of neurotransmitter transport into the cell.[11] This provides a more physiologically relevant measure of a compound's potency (IC₅₀). Cell lines such as HEK293 or CHO are commonly used as they provide a clean background with no endogenous transporter expression.

Experimental Workflow: Monoamine Transporter Inhibition Assay

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells Plate HEK293 cells expressing hDAT, hNET, or hSERT in 96-well plates culture Culture for 24-48h to form monolayer plate_cells->culture wash Wash cells with pre-warmed buffer culture->wash pre_incubate Pre-incubate with test compound (various concentrations) or control wash->pre_incubate initiate_uptake Add radiolabeled substrate ([³H]DA, [³H]NE, or [³H]5-HT) pre_incubate->initiate_uptake incubate Incubate for 10-15 min at 37°C initiate_uptake->incubate terminate Terminate uptake by rapid washing with ice-cold buffer incubate->terminate lyse Lyse cells terminate->lyse quantify Quantify radioactivity via scintillation counting lyse->quantify plot Plot % inhibition vs. log[compound] quantify->plot calculate Calculate IC₅₀ values using non-linear regression plot->calculate

Caption: Workflow for Monoamine Transporter Uptake Assay.

Detailed Protocol: Neurotransmitter Uptake Inhibition Assay

This protocol is adapted from established methods for assessing monoamine transporter function.[11][12][13]

  • Cell Culture:

    • Culture HEK293 cells stably expressing hDAT, hNET, or hSERT in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

    • Seed cells into 96-well microplates at a density of 40,000-60,000 cells/well.[14]

    • Incubate at 37°C with 5% CO₂ for 24-48 hours to achieve a confluent monolayer.[11][14]

  • Assay Procedure:

    • On the day of the experiment, aspirate the culture medium. Wash cells once with 200 µL/well of Krebs-Ringer-HEPES (KRH) buffer pre-warmed to 37°C.

    • Prepare serial dilutions of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone in KRH buffer.

    • Add 100 µL of the test compound dilutions to the respective wells. For total uptake (control), add 100 µL of KRH buffer. For non-specific uptake, add a known potent inhibitor (e.g., 10 µM GBR-12909 for DAT, 10 µM Desipramine for NET, 5 µM Citalopram for SERT).[12][13]

    • Pre-incubate the plate for 15-20 minutes at 37°C.[15]

    • Initiate the uptake by adding 25 µL of KRH buffer containing the radiolabeled neurotransmitter ([³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin) to achieve a final concentration near its Kₘ value (typically 10-20 nM).[12][15]

    • Incubate for 10 minutes at 37°C. This short duration is critical to measure the initial velocity of uptake.[11][12]

    • Terminate the reaction by rapidly aspirating the solution and washing the cells three times with 200 µL/well of ice-cold KRH buffer.[12][13]

    • Lyse the cells by adding 100 µL of 1% Triton X-100 or SDS solution to each well.

    • Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific uptake by subtracting the non-specific uptake counts from the total and experimental uptake counts.

    • Express the data as a percentage of inhibition relative to the specific uptake in the control wells.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.

Table 2: Hypothetical Pharmacological Profile

TransporterIC₅₀ (nM)Selectivity Ratio (SERT/DAT)Selectivity Ratio (SERT/NET)
hDAT15333125
hNET40
hSERT5000

Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes. Actual experimental values must be determined.

In Vitro Cytotoxicity Assessment

It is imperative to assess the potential cytotoxicity of any novel compound, especially one with potent biological activity. This provides an initial therapeutic window and informs dose selection for future studies.

Rationale for Cell Line and Assay Selection

The human neuroblastoma SH-SY5Y cell line is a widely accepted model for neurotoxicity studies as it originates from a neural source and can be differentiated into a more mature neuron-like phenotype.[16][17][18] The MTT assay is a standard, cost-effective colorimetric method for assessing cell viability by measuring mitochondrial metabolic activity.[19][20]

Experimental Workflow: Cytotoxicity Assay

G cluster_prep Cell Preparation cluster_assay Treatment and Incubation cluster_analysis Data Analysis plate_cells Plate SH-SY5Y cells in 96-well plates culture Culture for 24h to allow attachment plate_cells->culture add_compound Add test compound (serial dilutions) culture->add_compound incubate Incubate for 24h or 48h add_compound->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate for 2-4h (formazan formation) add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO or SDS) incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance plot Plot % viability vs. log[compound] read_absorbance->plot calculate Calculate CC₅₀ value plot->calculate

Caption: Workflow for MTT Cell Viability Assay.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is based on standard methodologies for in vitro cytotoxicity testing.[19][20]

  • Cell Culture:

    • Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and penicillin/streptomycin.

    • Seed cells into a 96-well plate at a density of 10,000-20,000 cells/well.

    • Incubate at 37°C with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include vehicle control wells (medium with the same concentration of solvent, e.g., 0.1% DMSO) and "no-cell" blank wells.

    • Incubate the plate for 24 or 48 hours at 37°C with 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Correct the absorbance values by subtracting the average absorbance of the "no-cell" blank wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control wells.

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the CC₅₀ (50% cytotoxic concentration).

Table 3: Hypothetical Cytotoxicity Profile

Cell LineExposure TimeCC₅₀ (µM)
SH-SY5Y24 hours25.5
SH-SY5Y48 hours12.8

Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes. Actual experimental values must be determined.

Safety, Handling, and Disposal

WARNING: Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone is a novel research chemical with an uncharacterized toxicological profile.[21][22] Based on its structural similarity to potent psychoactive substances, it should be handled with extreme caution.[2][4]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or aerosols. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and secure location, away from incompatible materials. The container should be tightly sealed.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain.

Conclusion and Future Directions

This document outlines a foundational research plan for the characterization of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone. The provided protocols for analytical validation, in vitro pharmacology, and cytotoxicity represent the essential first steps in understanding this novel molecule. Based on the data generated, researchers can calculate a selectivity index (CC₅₀/IC₅₀) to gauge the preliminary therapeutic window.

Further research could involve more complex assays, such as electrophysiology to study effects on neuronal firing, or in vivo studies in animal models to investigate pharmacokinetic properties and behavioral effects. However, such advanced studies should only be undertaken after the foundational in vitro profile described herein has been thoroughly established.

References

  • Alpha-Pyrrolidinohexanophenone (α-PHP) and α-Pyrrolidinoisohexanophenone (α-PiHP): A Review. MDPI. Available from: [Link]

  • Pyrrolidinophenone. Grokipedia. Available from: [Link]

  • (PDF) α-Pyrrolidinohexanophenone (α-PHP) and α-Pyrrolidinoisohexanophenone (α-PiHP): A Review. ResearchGate. Available from: [Link]

  • Pharmacokinetics of α-Pyrrolidinovalerophenone in Male Rats with and without Vaccination ... PMC. Available from: [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. Available from: [Link]

  • Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. PubMed Central. Available from: [Link]

  • Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Springer. Available from: [Link]

  • Pyrrolidinophenone. Wikipedia. Available from: [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Available from: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available from: [Link]

  • Chemical Characterization and Informatics. US EPA. Available from: [Link]

  • Research Chemicals - Types & Dangers of RC's. Greenhouse Treatment Center. Available from: [Link]

  • The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants. PubMed. Available from: [Link]

  • Characterizing your chemicals what testing do you need. Impact Analytical. Available from: [Link]

  • Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC. Available from: [Link]

  • Synthetic method of 4-phenyl-2-pyrrolidone. Google Patents.
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available from: [Link]

  • FACTSHEET “NEW PSYCHOACTIVE SUBSTANCES”. UNODC. Available from: [Link]

  • The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis. bioRxiv. Available from: [Link]

  • NET (SLC6A2) Transporter Assay. BioIVT. Available from: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available from: [Link]

  • Analytical chemistry. Wikipedia. Available from: [Link]

  • Effects and Risks Associated with Novel Psychoactive Substances: Mislabeling and Sale as Bath Salts, Spice, and Research Chemicals. PMC. Available from: [Link]

  • DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins. Available from: [Link]

  • Neuroblastoma SH-SY5Y and neural progenitor C17.2 cell lines as models for neurotoxicological studies. DiVA portal. Available from: [Link]

  • Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity. PMC. Available from: [Link]

  • Standard procedures for monoamine transporter and receptor-binding assays. ResearchGate. Available from: [Link]

  • The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis. ResearchGate. Available from: [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available from: [Link]

  • Chemical and analytical characterization of related organic impurities in drugs. PubMed. Available from: [Link]

  • Research Chemicals Dangers and Abuse. CWC Recovery Center. Available from: [Link]

  • Structure Modeling of the Norepinephrine Transporter. MDPI. Available from: [Link]

  • Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells. Available from: [Link]

  • Synthesis and In-Vitro Cell Viability/Cytotoxicity Studies of Novel Pyrrolobenzodiazepine Derivatives. Digital Commons@ETSU. Available from: [Link]

  • ACS Publications | Chemistry Journals, Scientific Articles & More. ACS Publications. Available from: [Link]

  • Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. MDPI. Available from: [Link]

  • SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Eurofins. Available from: [Link]

  • SNM Practice Guideline for Dopamine Transporter Imaging with 123I-Ioflupane SPECT 1.0. Available from: [Link]

  • Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-Pyrrolidinyl)phenyl). NIH. Available from: [Link]

  • Noradrenaline (Norepinephrine) ELISA Assay Kit. Eagle Biosciences. Available from: [Link]

  • 52011SC0912 - EN - EUR-Lex. EUR-Lex. Available from: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). Available from: [Link]

  • Overview of Monoamine Transporters. PMC. Available from: [Link]

  • Nothing but NET: A review of norepinephrine transporter expression and efficacy of 131I-mIBG therapy. NIH. Available from: [Link]

  • DAT (SLC6A3) Transporter Assay. BioIVT. Available from: [Link]

  • Identification of the potassium-binding site in serotonin transporter. PNAS. Available from: [Link]

  • Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. PMC. Available from: [Link]

  • SERT Transporter Assay. BioIVT. Available from: [Link]

Sources

Cyclopentyl 4-(pyrrolidinomethyl)phenyl Ketone: A Versatile Intermediate for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Abstract

The unique structural combination of a cyclopentyl ketone moiety and a pyrrolidinomethyl group presents a compelling scaffold for medicinal chemistry. This document provides a comprehensive guide to the synthesis, characterization, and potential applications of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone as a key intermediate in drug discovery. We present a robust, two-step synthetic protocol starting from commercially available reagents. Furthermore, we explore the rationale for its application in developing novel therapeutics for Central Nervous System (CNS) disorders, inflammatory diseases, and oncology, based on established structure-activity relationships of related compounds. Detailed experimental procedures, characterization guidelines, and a protocol for subsequent chemical elaboration are provided to empower researchers in their drug development endeavors.

Introduction: The Strategic Value of the Cyclopentyl-Phenyl-Pyrrolidine Scaffold

The pursuit of novel chemical entities with desirable pharmacological profiles is a cornerstone of drug discovery. The strategic assembly of specific structural motifs is a proven approach to modulate biological activity, selectivity, and pharmacokinetic properties. The title compound, Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone, is a prime example of such a strategically designed intermediate. It synergistically combines three key pharmacophoric elements:

  • The Phenyl Ketone Core: This rigid unit is a common feature in a multitude of biologically active molecules, offering a stable anchor for substituent interactions with target proteins. Phenyl ketone derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1]

  • The Cyclopentyl Group: This non-polar, alicyclic ring introduces a specific three-dimensional conformation that can enhance binding affinity and optimize lipophilicity, a critical parameter for drug absorption and distribution. The use of a cyclopentyl group has been noted in potent kinase inhibitors.

  • The Pyrrolidinomethyl Moiety: The pyrrolidine ring is a highly valued scaffold in medicinal chemistry, often referred to as a "privileged" structure due to its prevalence in successful drugs.[2] Its basic nitrogen atom can act as a proton acceptor, enhancing aqueous solubility and enabling key hydrogen bond interactions with biological targets. This moiety is a hallmark of many CNS-active compounds, including inhibitors of monoamine transporters.

This application note details a practical synthetic route to access this versatile intermediate and provides a scientific rationale for its use in constructing libraries of novel drug candidates.

Synthesis of Cyclopentyl 4-(pyrrolidinomethyl)phenyl Ketone: A Step-by-Step Protocol

The synthesis of the title compound is proposed via a reliable two-step sequence starting from the Friedel-Crafts acylation of toluene, followed by benzylic bromination and subsequent nucleophilic substitution with pyrrolidine. This pathway is advantageous due to its use of readily available starting materials and high-yielding, well-understood chemical transformations.

Synthetic_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Bromination & Substitution Toluene Toluene CPMPK Cyclopentyl (4-methylphenyl) Ketone Toluene->CPMPK DCM, 0°C to rt CP_Chloride Cyclopentanecarbonyl Chloride CP_Chloride->CPMPK AlCl3 AlCl₃ AlCl3->CPMPK Intermediate 4-(Bromomethyl)phenyl (cyclopentyl) Ketone CPMPK->Intermediate CCl₄, reflux NBS NBS, AIBN NBS->Intermediate Pyrrolidine Pyrrolidine, K₂CO₃ Final_Product Cyclopentyl 4-(pyrrolidinomethyl)phenyl Ketone (Target) Pyrrolidine->Final_Product Intermediate->Final_Product Acetonitrile, rt

Caption: Proposed two-step synthesis of the target intermediate.

Protocol 1: Synthesis of Cyclopentyl (4-methylphenyl) Ketone (Intermediate 1)

Rationale: This step employs a classic Friedel-Crafts acylation reaction. Toluene is used as the substituted aromatic starting material. Aluminum chloride (AlCl₃) acts as a Lewis acid to activate the cyclopentanecarbonyl chloride for electrophilic aromatic substitution, primarily at the para position due to the directing effect of the methyl group and for steric reasons.

Materials:

  • Toluene

  • Cyclopentanecarbonyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.

  • Cool the suspension to 0°C in an ice bath.

  • Add cyclopentanecarbonyl chloride (1.0 equivalent) dropwise to the suspension via the dropping funnel.

  • After 15 minutes of stirring, add toluene (1.2 equivalents) dropwise, maintaining the temperature at 0°C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield Cyclopentyl (4-methylphenyl) Ketone as a clear oil.

ReagentMolar Eq.PurityNotes
Toluene1.2≥99%Acts as both reactant and solvent
Cyclopentanecarbonyl chloride1.0≥98%Handle in a fume hood, corrosive
Aluminum Chloride (AlCl₃)1.1AnhydrousHighly hygroscopic, add in portions
Expected Yield -->85% after purification
Protocol 2: Synthesis of Cyclopentyl 4-(pyrrolidinomethyl)phenyl Ketone (Target Intermediate)

Rationale: This protocol involves two sequential reactions. First, a free-radical bromination at the benzylic position of the methyl group using N-bromosuccinimide (NBS) and a radical initiator like AIBN.[3] Benzylic positions are particularly susceptible to radical halogenation due to the resonance stabilization of the resulting benzyl radical. The subsequent step is a nucleophilic substitution of the highly reactive benzylic bromide with pyrrolidine.[4] An inorganic base like potassium carbonate is used to neutralize the HBr byproduct.

Materials:

  • Cyclopentyl (4-methylphenyl) Ketone (Intermediate 1)

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile, anhydrous

  • Ethyl acetate

  • Saturated sodium thiosulfate solution

Procedure:

  • Bromination: In a round-bottom flask fitted with a reflux condenser, dissolve Intermediate 1 (1.0 equivalent) in anhydrous CCl₄.

  • Add NBS (1.05 equivalents) and a catalytic amount of AIBN.

  • Heat the mixture to reflux (approx. 77°C) and irradiate with a heat lamp to initiate the reaction.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Cool the mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with saturated sodium thiosulfate solution to remove any remaining bromine, then with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo. The crude 4-(Bromomethyl)phenyl (cyclopentyl) Ketone is often used directly in the next step without further purification.

  • Substitution: Dissolve the crude benzylic bromide in anhydrous acetonitrile.

  • Add potassium carbonate (2.0 equivalents) and pyrrolidine (1.5 equivalents).

  • Stir the mixture vigorously at room temperature for 3-5 hours. Monitor by TLC until the starting bromide is consumed.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, with 1-2% triethylamine to prevent streaking) to yield the final product.

ReagentMolar Eq.PurityNotes
Intermediate 11.0>95%Ensure it is free of residual toluene.
NBS1.05>98%Recrystallize from water if necessary.
AIBN~0.02>98%Handle with care, thermal initiator.
Pyrrolidine1.5>99%Use in a fume hood, volatile and corrosive.
K₂CO₃2.0AnhydrousFinely powdered is preferred.
Expected Yield --~70-80% over two steps after purification.

Applications in Drug Discovery: Rationale and Opportunities

The structural features of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone make it a highly attractive starting point for several therapeutic areas.

Applications center_node Cyclopentyl 4-(pyrrolidinomethyl)phenyl Ketone CNS CNS Disorders (e.g., Depression, ADHD) center_node->CNS Monoamine Transporter Inhibition (Hypothesized) Inflammation Anti-inflammatory Agents center_node->Inflammation Modulation of Inflammatory Pathways Oncology Oncology (e.g., Kinase Inhibitors) center_node->Oncology Scaffold for Kinase Inhibitors Anticholinergic Anticholinergic Agents center_node->Anticholinergic Modification to Quaternary Ammonium Salts

Caption: Potential therapeutic applications of the title intermediate.

  • Central Nervous System (CNS) Disorders: The pyrrolidinomethylphenyl moiety is structurally analogous to the core of many stimulants and monoamine reuptake inhibitors. By modifying the cyclopentyl ketone, it is plausible to develop selective inhibitors of the dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT), which are key targets for treating depression, ADHD, and other neurological conditions.

  • Oncology: The phenyl ketone scaffold can be elaborated to mimic the hinge-binding motifs of kinase inhibitors. The cyclopentyl group can occupy hydrophobic pockets within the ATP-binding site, while the pyrrolidine tail can be functionalized to improve solubility and target specific residues.

  • Anticholinergic Agents: The parent compound, cyclopentyl phenyl ketone, is a known key intermediate for the synthesis of the anticholinergic drug penehyclidine hydrochloride.[2] This provides a strong rationale for exploring derivatives of the title compound for similar activities, particularly after reduction of the ketone and quaternization of the pyrrolidine nitrogen.

Protocol 3: Exemplary Elaboration of the Intermediate

This protocol demonstrates how the synthesized intermediate can be further modified to generate a more complex, drug-like molecule, for instance, by reducing the ketone to a hydroxyl group, which can then be etherified.

Rationale: The ketone functionality provides a handle for a variety of transformations. A stereoselective reduction can introduce a chiral center, which is often critical for biological activity. Subsequent etherification allows for the exploration of a larger chemical space.

Procedure: Reduction and Etherification

  • Dissolve Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone (1.0 equivalent) in methanol and cool to 0°C.

  • Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise.

  • Stir for 1 hour at 0°C, then allow to warm to room temperature.

  • Quench the reaction with water and remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the alcohol.

  • To a solution of the obtained alcohol in anhydrous THF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) at 0°C.

  • After 30 minutes, add an alkyl halide (e.g., ethyl iodide, 1.2 equivalents).

  • Allow the reaction to stir at room temperature overnight.

  • Quench carefully with water and extract with ethyl acetate.

  • Purify via column chromatography to obtain the final ether product.

Analytical Characterization

A full analytical characterization is essential to confirm the structure and purity of the synthesized compounds.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals for the title compound would include multiplets for the cyclopentyl protons, a singlet for the benzylic methylene (-CH₂-N-) protons around 3.6 ppm, multiplets for the pyrrolidine protons, and doublets in the aromatic region (7-8 ppm) characteristic of a 1,4-disubstituted benzene ring.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals would include the carbonyl carbon (~200 ppm), aromatic carbons (125-145 ppm), the benzylic carbon (~60 ppm), and distinct signals for the cyclopentyl and pyrrolidine carbons.

  • Mass Spectrometry (ESI+): The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the calculated molecular weight.

  • High-Performance Liquid Chromatography (HPLC): Purity should be assessed using a suitable C18 column and a mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA), with purity expected to be >95% after chromatography.

Conclusion

Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone is a valuable and readily accessible intermediate for drug discovery. Its synthesis from common starting materials is straightforward and high-yielding. The inherent structural motifs suggest its utility in developing novel therapeutics for a range of diseases, most notably CNS disorders. The protocols and rationale presented herein provide a solid foundation for researchers to incorporate this versatile building block into their medicinal chemistry programs.

References

  • Chengdu Nuoweier Biological Pharmaceutical Co Ltd, Chengdu Organic Chemicals Co Ltd of CAS. (2016). Preparation method of cyclopentyl phenyl ketone. CN105753682A.
  • Haimen Huaxiang Pharmaceutical Technology Co Ltd. (2017). Synthetic process of cyclopentyl phenyl ketone. CN107337595A.
  • Raiford, L. C., & Davis, H. L. (1928). Bromination of Methyl-4-Acetylaminophenyl Ketone. Proceedings of the Iowa Academy of Science, 35(1), 1.
  • Wang, Y., et al. (2022). Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity. Molecules, 27(19), 6529. [Link]

  • Hunt, I. (n.d.). Nucleophilic substitution of benzylic halides. University of Calgary. [Link]

  • Wang, W., et al. (2007). Catalysis of 3-Pyrrolidinecarboxylic Acid and Related Pyrrolidine Derivatives in Enantioselective anti-Mannich-Type Reactions. The Journal of Organic Chemistry, 72(21), 8129–8132. [Link]

  • Vila, B., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Antibiotics, 13(7), 672. [Link]

  • Jan. (2018). Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange. [Link]

  • Kumar, R., et al. (2018). Enamine-mediated Mannich reaction of cyclic N,O-acetals and amido acetals: the multigram synthesis of pyrrolidine alkaloid precursors. Organic & Biomolecular Chemistry, 16(43), 8275–8288. [Link]

  • Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity.

Introduction

Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone is a key intermediate in the synthesis of various pharmaceutically active compounds. Its efficient synthesis is crucial for the timely and cost-effective development of new therapeutics. The primary synthetic route involves a Friedel-Crafts acylation, a powerful C-C bond-forming reaction.[1][2] However, the presence of the basic pyrrolidine nitrogen on the aromatic ring introduces significant challenges, often leading to low yields and complex purification procedures.

The core issue is the interaction between the amine's lone pair of electrons and the Lewis acid catalyst (e.g., AlCl₃) required for the acylation.[3][4] This interaction forms a complex that deactivates the aromatic ring, hindering the desired electrophilic aromatic substitution.[3][4] This guide provides a systematic approach to overcome this and other common hurdles.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a question-and-answer format, providing both the underlying cause and actionable solutions.

Q1: My reaction yield is consistently low (<40%). What is the primary cause and how can I fix it?

A1: The most probable cause is the deactivation of the aromatic ring by the Lewis acid catalyst. The lone pair on the pyrrolidine nitrogen coordinates with the Lewis acid (e.g., AlCl₃), placing a positive charge on the nitrogen. This strongly deactivates the phenyl ring, making the Friedel-Crafts acylation difficult.[3][4]

Solution: Amine Protection Strategy

To prevent this deactivation, the pyrrolidine nitrogen must be protected before the acylation step. The tert-butoxycarbonyl (Boc) group is an excellent choice for this purpose due to its stability under acylation conditions and its relatively mild removal.[5][6]

Optimized Two-Step Synthetic Workflow

The following diagram outlines the recommended workflow incorporating the amine protection strategy.

Synthesis_Workflow cluster_0 Step 1: Amine Protection cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Deprotection cluster_3 Analysis & Purification Start Start: 4-(pyrrolidinomethyl)aniline Protect Protect Amine: - Boc Anhydride (Boc₂O) - Base (e.g., TEA) - Solvent (e.g., THF) Start->Protect Product1 Intermediate: N-Boc-4-(pyrrolidinomethyl)aniline Protect->Product1 Acylation Acylation: - Cyclopentanecarbonyl chloride - Lewis Acid (AlCl₃) - Anhydrous Solvent (e.g., DCM) Product1->Acylation Product2 Protected Product: Boc-protected Ketone Acylation->Product2 Deprotect Deprotection: - Strong Acid (e.g., TFA or HCl) - Solvent (e.g., DCM) Product2->Deprotect Purify Purification: - Extraction - Column Chromatography Deprotect->Purify FinalProduct Final Product: Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone Analysis Analysis: - NMR, LC-MS, IR Purify->Analysis

Caption: Recommended workflow for the synthesis.

Q2: I'm observing multiple spots on my TLC plate after the acylation reaction. What are the likely side products?

A2: Even with a protection strategy, side reactions can occur. The most common are:

  • Incomplete Protection: If the initial protection step is not driven to completion, the unprotected starting material will be present in the acylation step, leading to the issues described in Q1.

  • Ortho-Acylation: While the pyrrolidinomethyl group is primarily a para-director, some ortho-acylation can occur, leading to isomeric impurities.

  • Polyacylation: Although less common in acylation than alkylation (because the acyl group is deactivating), it can occur under harsh conditions.[7]

Solutions:

  • Verify Protection: Before proceeding to acylation, confirm the complete conversion to the N-Boc protected intermediate using TLC or ¹H NMR.

  • Control Reaction Temperature: Run the Friedel-Crafts acylation at a lower temperature (e.g., 0 °C to room temperature) to improve regioselectivity and minimize side reactions.

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the acylating agent (cyclopentanecarbonyl chloride) but avoid a large excess to prevent side reactions.

Q3: The deprotection step seems to be giving a low yield or an impure product. What are the best practices for Boc removal?

A3: Boc deprotection is typically straightforward but requires careful handling to avoid degradation of the final product.

  • Cause of Low Yield: The product is a basic amine, which will be protonated by the acid used for deprotection. If the workup procedure does not adequately neutralize the reaction mixture to free the amine, the product can be lost to the aqueous layer during extraction.

  • Cause of Impurities: The intermediate tert-butyl cation generated during deprotection can alkylate the aromatic ring or other nucleophilic sites, creating impurities.[8]

Optimized Deprotection and Workup Protocol:

  • Acid Choice: Use Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or a solution of HCl in an organic solvent (like dioxane or methanol).[6] These reagents allow for efficient deprotection at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 1-2 hours).

  • Quenching & Neutralization: After the reaction is complete, carefully quench the excess acid by adding the reaction mixture to a cold, saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Adjust the pH to >9 to ensure the amine product is in its free base form.

  • Extraction: Extract the product into an organic solvent like ethyl acetate or DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

Q4: Purification of the final basic ketone is challenging. What are the recommended methods?

A4: The basic nature of the final product can cause it to streak on silica gel during column chromatography.

Solutions:

  • Basic Alumina Chromatography: Consider using basic alumina instead of silica gel as the stationary phase for column chromatography.

  • Treated Silica Gel: If using silica gel, pre-treat it by slurrying it with a solvent system containing a small amount of a volatile base, such as triethylamine (~1-2%). This neutralizes the acidic sites on the silica, preventing product streaking and improving separation.

  • Alternative Purification: For some impurities, a bisulfite extraction can be effective at removing aldehyde side products, though it is less effective for unhindered ketones.[9][10][11]

Troubleshooting Decision Tree

Use this diagram to diagnose and solve common issues systematically.

Troubleshooting_Tree Start Low Yield or Impure Product Problem1 Problem at Acylation Stage? Start->Problem1 Problem2 Problem at Deprotection Stage? Start->Problem2 Problem3 Problem with Purification? Start->Problem3 Cause1a Ring Deactivation Problem1->Cause1a Cause1b Side Reactions (ortho, poly) Problem1->Cause1b Cause1c Poor Reagent Quality Problem1->Cause1c Cause2a Incomplete Deprotection Problem2->Cause2a Cause2b Product Loss in Workup Problem2->Cause2b Cause2c t-Butyl Side Products Problem2->Cause2c Cause3a Streaking on Silica Problem3->Cause3a Cause3b Co-eluting Impurities Problem3->Cause3b Solution1a Implement N-Boc Protection Cause1a->Solution1a Solution1b Control Temperature (0 °C) Adjust Stoichiometry Cause1b->Solution1b Solution1c Use Anhydrous Solvents Fresh Lewis Acid Cause1c->Solution1c Solution2a Monitor by TLC Increase Reaction Time/Acid Cause2a->Solution2a Solution2b Basify to pH >9 Before Extraction Cause2b->Solution2b Solution2c Use Scavenger (e.g., Anisole) Optimize Conditions Cause2c->Solution2c Solution3a Use Basic Alumina or TEA-Treated Silica Gel Cause3a->Solution3a Solution3b Optimize Solvent Gradient Consider Recrystallization Cause3b->Solution3b

Caption: A decision tree for troubleshooting the synthesis.

Frequently Asked Questions (FAQs)

  • Q: Can I perform the Friedel-Crafts acylation without protecting the amine?

    • A: It is strongly discouraged. Aromatic rings with amine substituents are generally unsuitable for Friedel-Crafts reactions because the nitrogen's lone pair complexes with the Lewis acid catalyst, deactivating the ring.[3][4] Attempting the reaction without protection will likely result in very low to no yield.

  • Q: What is the optimal stoichiometry for the Lewis acid catalyst (AlCl₃)?

    • A: In Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid is typically required because it complexes with the product ketone.[7] For the N-Boc protected substrate, at least 2.2 equivalents of AlCl₃ are recommended: one equivalent to activate the acyl chloride and another to complex with the two carbonyl oxygens (the ketone and the Boc group).

  • Q: Are there alternative Lewis acids to AlCl₃?

    • A: Yes, other Lewis acids like TiCl₄, SnCl₄, or even strong Brønsted acids can be used.[1][12] However, AlCl₃ is the most common and cost-effective choice for this type of acylation. If AlCl₃ proves too harsh, a milder Lewis acid could be explored, but this may require significant reaction optimization.

  • Q: What are the key safety precautions for this synthesis?

    • A: Friedel-Crafts reactions should be performed in a well-ventilated fume hood. AlCl₃ is highly corrosive and reacts violently with water; it must be handled under anhydrous conditions. Acyl chlorides are lachrymatory and corrosive. The strong acids used for deprotection (TFA, HCl) are also highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Summary of Recommended Reaction Conditions

StepReagents & SolventsKey ParametersExpected Yield
1. Protection N-Boc-4-(pyrrolidinomethyl)aniline, Boc₂O, TEA, THFRoom Temp, 2-4h>95%
2. Acylation Protected Amine, Cyclopentanecarbonyl chloride, AlCl₃, DCM0 °C to RT, 4-6h70-85%
3. Deprotection Protected Ketone, TFA, DCMRoom Temp, 1-2h>90% (after purification)

References

  • University of Calgary. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • Rueping, M., & Nachtsheim, B. J. (2010). Applications of Friedel–Crafts reactions in total synthesis of natural products. Beilstein Journal of Organic Chemistry, 6, 63. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]

  • Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Available at: [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Available at: [Link]

  • Paquette, L. A. (Ed.). (2013). Handbook of Reagents for Organic Synthesis: Reagents for High-Throughput Solid-Phase and Solution-Phase Organic Synthesis. John Wiley & Sons.
  • Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. Royal Society of Chemistry.
  • Movassaghi, M., & Hill, M. D. (2006). Single-Step Synthesis of N-Aryl and N-Alkyl Carbamates from Unprotected Amines.
  • Lajoie, M. R., & Richards, M. R. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57321. Available at: [Link]

  • Lajoie, M. R., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1162-1168. Available at: [Link]

Sources

Technical Resource Hub: Overcoming Solubility Issues of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone in biological assays. Poor aqueous solubility is a common hurdle in drug discovery, often leading to variable data, underestimated compound activity, and inaccurate structure-activity relationships (SAR).[1][2] This document outlines the predicted physicochemical properties of the compound and offers a structured approach to troubleshooting, from foundational techniques to advanced solubilization strategies.

Part 1: Understanding the Challenge

Predicted Physicochemical Properties

Direct experimental data for Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone is limited. However, its structure allows for the prediction of its behavior in aqueous solutions.

  • Lipophilicity: The molecule possesses significant non-polar character due to the cyclopentyl and phenyl rings. This large hydrocarbon framework suggests the compound is inherently lipophilic (fat-soluble) and will have low intrinsic aqueous solubility.[3]

  • Polarity and Hydrogen Bonding: The ketone's carbonyl group (C=O) and the pyrrolidine's nitrogen atom introduce polarity. While ketones and aldehydes cannot form hydrogen bonds with themselves, they can act as hydrogen bond acceptors with water molecules, which aids solubility for smaller molecules.[4][5][6] However, as the non-polar carbon chain lengthens, this effect diminishes.[5]

  • pH-Dependent Solubility: The pyrrolidine group contains a basic tertiary amine. In acidic to neutral conditions (pH < ~pKa), this nitrogen can be protonated, forming a positively charged ammonium salt. This charged species is significantly more polar and, therefore, more water-soluble than the neutral form. The solubility of amine-containing compounds is often lowest at basic pH and increases as the pH is lowered.[7][8][9]

Common Manifestations of Poor Solubility in Assays:

  • Visible precipitation or cloudiness upon dilution of a DMSO stock into aqueous assay buffer.[10]

  • High variability between replicate wells.

  • Non-reproducible results between experiments.

  • A "flattened" or shallow dose-response curve.

  • Discrepancies between enzymatic and cell-based assay results.[2]

Part 2: Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address common problems.

Q1: My compound precipitates immediately when I add my DMSO stock to the aqueous assay medium. What's the first thing I should check?

A1: The first step is to scrutinize your stock solution and dilution protocol.

  • Stock Concentration: Highly concentrated DMSO stocks (e.g., >10-20 mM) are more prone to precipitation upon dilution.[11] Water absorption by DMSO over time can also reduce its solubilizing power and synergistically increase precipitation, especially with freeze-thaw cycles.[12]

  • DMSO Quality: Ensure you are using high-purity, anhydrous DMSO.

  • Dilution Method: Avoid adding a small volume of DMSO stock directly into a large volume of buffer. Instead, perform serial dilutions. A critical step is to ensure rapid mixing upon addition to the aqueous medium to avoid localized high concentrations that can crash the compound out of solution.

Q2: I've optimized my stock preparation, but still see precipitation. What is the next logical step?

A2: The next step is to modify the assay medium itself, typically by introducing a co-solvent. Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, reduce the overall polarity of the medium, making it more "hospitable" to lipophilic compounds.

Mechanism of Action: Co-solvents work by disrupting the hydrogen-bonding network of water, which reduces the energy required to create a cavity for the non-polar solute molecule.

  • Common Co-solvents: Ethanol, methanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400) are frequently used.[13]

  • Important Consideration: You must always determine the tolerance of your specific assay (e.g., cells, enzyme) to the chosen co-solvent. Run a vehicle control with the highest concentration of the co-solvent to ensure it does not affect the biological outcome.[14][15] Some solvents can be cytotoxic even at low concentrations.[13]

Co-SolventTypical Starting ConcentrationNotes
Ethanol0.5 - 2% (v/v)Can be cytotoxic; test carefully with cell-based assays.[14]
Propylene Glycol (PG)1 - 5% (v/v)Generally well-tolerated by many cell lines.[14]
PEG 4001 - 5% (v/v)Often used to improve solubility for in vivo studies as well.
Q3: My compound has a basic amine group. Can I use pH modification to my advantage?

A3: Yes, this is a powerful strategy for compounds with ionizable groups. Since Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone contains a basic pyrrolidine moiety, its aqueous solubility will be highly dependent on pH.[9]

  • Mechanism of Action: By lowering the pH of your assay buffer, you increase the protonation of the pyrrolidine nitrogen. The resulting cationic (charged) form of the molecule is significantly more water-soluble than the neutral form.[16]

  • Protocol:

    • Prepare your assay buffer at various pH values (e.g., pH 7.4, 7.0, 6.5, 6.0).

    • Test the solubility of your compound in each buffer.

    • Crucially, you must verify that your biological target (enzyme, receptor, cell line) is active and stable at the lower pH. A pH change can dramatically alter protein conformation and function. Run appropriate controls to validate the assay's performance at the selected pH.

Q4: Co-solvents and pH adjustment are not sufficient or are incompatible with my assay. What advanced options can I explore?

A4: For particularly challenging compounds, excipients like cyclodextrins and surfactants can be highly effective.[17]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18][19] They can encapsulate lipophilic drug molecules, forming an "inclusion complex" where the "greasy" part of your compound is shielded within the cyclodextrin's core, while the water-soluble exterior allows the entire complex to dissolve in aqueous media.[18][20][21]

    • Common Type: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and biocompatibility.[21]

    • Usage: Add HP-β-CD to the assay buffer before introducing the compound. It is important to use just enough to solubilize the drug, as excess cyclodextrin can sometimes interfere with the assay.[22]

  • Surfactants (Detergents): Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles.[23] These micelles have a hydrophobic core that can sequester your insoluble compound, while the hydrophilic exterior interacts with the aqueous buffer.[24][25][26]

    • Common Types: Non-ionic surfactants like Tween® 20, Tween® 80, or Pluronic® F-68 are generally preferred for biological assays as they are less likely to denature proteins compared to ionic surfactants.

    • Caution: Surfactants can be cytotoxic and can interfere with assays, particularly those involving membranes.[13] Always perform vehicle controls to assess the impact of the surfactant alone. The concentration should be kept as low as possible, typically slightly above the CMC.

Part 3: Experimental Protocols & Visualization

Protocol 1: Step-by-Step Method for Using a Co-solvent
  • Determine Assay Tolerance: Prepare your standard assay buffer. Create separate batches containing increasing concentrations of your chosen co-solvent (e.g., for Propylene Glycol: 0%, 1%, 2%, 5%, 10% v/v). Run your assay's positive and negative controls in each condition to identify the highest co-solvent concentration that does not impact assay performance.

  • Prepare Compound Stock: Dissolve Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone in 100% DMSO to create a high-concentration stock (e.g., 20 mM).

  • Create Intermediate Dilution: Dilute the 20 mM stock in the chosen co-solvent (e.g., 1:10 in Propylene Glycol to make a 2 mM intermediate stock).

  • Final Dilution: Add the intermediate stock to your assay buffer (which has been validated for co-solvent tolerance) to reach the final desired concentration. Ensure rapid vortexing or mixing during this step.

  • Vehicle Control: Prepare a parallel control where the compound is omitted, but the exact same concentrations of DMSO and co-solvent are added to the assay buffer.

Troubleshooting Workflow

The following diagram outlines a logical decision-making process for addressing solubility issues.

Solubility_Workflow start Compound precipitates in aqueous assay buffer? check_stock Q1: Is stock solution valid? (Conc. <20mM, Anhydrous DMSO) start->check_stock optimize_dilution Optimize dilution protocol (e.g., serial dilution, rapid mixing) check_stock->optimize_dilution still_precip Still precipitates? optimize_dilution->still_precip use_cosolvent Q2: Use a Co-solvent (e.g., PG, PEG 400) still_precip->use_cosolvent Yes success Solubility Issue Resolved still_precip->success No cosolvent_ok Is assay tolerant to co-solvent? use_cosolvent->cosolvent_ok ph_adjust Q3: Adjust Buffer pH (Leverage basic amine group) cosolvent_ok->ph_adjust No cosolvent_ok->success Yes ph_ok Is assay stable at new pH? ph_adjust->ph_ok advanced Q4: Use Advanced Excipients ph_ok->advanced No ph_ok->success Yes cyclodextrin Try Cyclodextrins (e.g., HP-β-CD) advanced->cyclodextrin surfactant Try Surfactants (e.g., Tween® 20) advanced->surfactant fail Consider compound modification or alternative assay advanced->fail cyclodextrin->success surfactant->success

Caption: Decision workflow for troubleshooting compound solubility.

References

  • PubChem. Cyclopentylphenylmethanone. National Center for Biotechnology Information. [Link]

  • Galić, E., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals (Basel). [Link]

  • ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.[Link]

  • Schott, H., et al. (1982). The role of surfactants in the release of very slightly soluble drugs from tablets. Journal of Pharmaceutical Sciences. [Link]

  • Chemistry LibreTexts. Properties of Aldehydes and Ketones.[Link]

  • Scamp, R. J., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Omega. [Link]

  • Chemistry LibreTexts. Advanced Properties of Amines.[Link]

  • Royal Society of Chemistry. Solubility and pH of amines.[Link]

  • Loftsson, T., et al. (2016). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening. [Link]

  • Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry. [Link]

  • Hilaris Publisher. Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide.[Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. [Link]

  • Pharmapproach. Impact of Surfactants on Drug Release during Dissolution Testing.[Link]

  • Cielecka-Piontek, J., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. International Journal of Molecular Sciences. [Link]

  • ResearchGate. The effect of some cosolvents and surfactants on viability of cancerous cell lines.[Link]

  • Ziath. Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.[Link]

  • Mizuno, T., et al. (2021). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics. [Link]

  • Lumen Learning. 23.1. Properties of amines | Organic Chemistry II.[Link]

  • Taylor & Francis Online. Effect of surfactants on the solubility and intrinsic dissolution rate of sparfloxacin.[Link]

  • University of Toronto. Solubility of Organic Compounds.[Link]

  • SpringerLink. Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.[Link]

  • Kim, J. E., et al. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. Food Science and Biotechnology. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

  • meriSTEM. (2020). Aldehydes and ketones: BP and solubility | Organic molecules. YouTube. [Link]

  • Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays.[Link]

  • Lee, S., et al. (2022). Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. MDPI. [Link]

  • Galić, E., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]

  • Reddit. How does pH affect water solubility of organic acids (or acids in general)?[Link]

  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?[Link]

  • Science Ready. Aldehydes, Ketones and Carboxylic Acids | HSC Chemistry.[Link]

  • PubChem. Cyclopropyl phenyl ketone. National Center for Biotechnology Information. [Link]

  • OAE Publishing Inc. Cosolvent-involved hybrid solvation models for aqueous Zn-ion electrolytes: a case study of ethylene glycol-H2O-ZnSO4 system.[Link]

  • MDPI. Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin.[Link]

  • ResearchGate. How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?[Link]

Sources

Technical Support Center: Stability Testing of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: G-LABS-TSC-20260123-01 Version: 1.0 For: Researchers, scientists, and drug development professionals.

Introduction and Compound Overview

Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone is a molecule featuring three key functional groups: a phenyl ketone, a cyclopentyl ring, and a pyrrolidinomethyl group which contains a tertiary amine. The stability of this compound in solution is critical for ensuring accurate and reproducible experimental results, from initial screening to formulation development. Tertiary amines are a common structural motif in pharmaceuticals, known to enhance solubility and biological activity.[1] However, the presence of the tertiary amine and the phenyl ketone group introduces specific chemical liabilities that must be understood and controlled.

This guide provides a comprehensive resource for identifying potential stability issues, troubleshooting common experimental problems, and establishing robust protocols for handling this compound in solution. The principles discussed are grounded in established pharmaceutical stability testing guidelines, such as those from the International Council for Harmonisation (ICH).[2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound in solution?

A1: Based on its chemical structure, the two most probable degradation pathways are oxidation and photolysis.

  • Oxidation: The tertiary amine within the pyrrolidine ring is susceptible to oxidation, which can form an N-oxide. This is a very common degradation pathway for amine-containing drugs. The reaction can be catalyzed by dissolved oxygen, peroxide impurities in solvents (e.g., THF, diethyl ether), or trace metal ions.

  • Photodegradation: The phenyl ketone group is a strong chromophore that absorbs UV light (λmax ≈ 242 nm).[5] This absorption can lead to photolytic degradation, especially upon exposure to direct sunlight or certain artificial lighting. Photostability testing is an integral part of stress testing as per ICH Q1B guidelines.[2][4]

  • Hydrolysis: While less likely for the ketone and amine functionalities under neutral conditions, hydrolysis should be investigated across a wide pH range as part of a comprehensive forced degradation study.[2]

Q2: What solvents are recommended for preparing stable stock solutions?

A2: For short-term use, high-purity (HPLC-grade or equivalent) acetonitrile (ACN) or methanol are excellent first choices. They are polar enough to dissolve the compound and are less likely to contain peroxide impurities than ethers. For long-term storage, DMSO is often used, but it must be of high purity and stored under inert gas (argon or nitrogen) in small aliquots to prevent moisture absorption and oxidation. Always use solvents from freshly opened bottles when possible.

Q3: How does pH affect the stability of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone?

A3: The tertiary amine is basic and will be protonated at acidic pH. This can significantly impact solubility and stability.

  • Acidic pH (pH < 7): The compound will exist as a protonated, more water-soluble salt. This form may be less susceptible to N-oxidation but could be more prone to other acid-catalyzed reactions.

  • Basic pH (pH > 8): The compound will be in its free-base form, which is typically more reactive towards oxidation. The use of high pH can also degrade silica-based HPLC columns if not managed correctly.[6]

Q4: I am starting a forced degradation study. What are the key conditions I must test?

A4: A forced degradation or stress testing study is crucial for identifying likely degradation products and establishing the stability-indicating power of your analytical methods.[2] According to ICH guideline Q1A(R2), you should include the following conditions:[3][7]

  • Acid Hydrolysis: e.g., 0.1 M HCl at 60 °C.

  • Base Hydrolysis: e.g., 0.1 M NaOH at 60 °C.

  • Oxidation: e.g., 3% H₂O₂ at room temperature.

  • Thermal Stress: e.g., 80 °C (for solution and solid).

  • Photostability: Exposure to a minimum of 1.2 million lux hours and 200 watt hours/square meter of UV light.[4]

The goal is to achieve 5-20% degradation of the active ingredient to ensure that the analytical method can effectively separate the degradants from the parent compound.[7]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Observed Problem Potential Root Cause(s) Recommended Actions & Explanations
Rapid loss of parent compound in freshly prepared solution (without stress). 1. Oxidative Degradation: The tertiary amine is reacting with dissolved oxygen or solvent impurities (peroxides).Action: Prepare solutions using solvents that have been sparged with an inert gas (nitrogen or argon). If using solvents like THF or ether, ensure they are fresh and peroxide-free. For long-term storage, consider adding an antioxidant like BHT, if compatible with your assay.
2. Adsorption: The basic nature of the compound can cause it to adsorb to acidic sites on glass or plastic surfaces.Action: Use silanized glass vials or polypropylene tubes. Pre-rinsing glassware with a solution of a similar basic compound can sometimes passivate active sites.
Appearance of new, unexpected peaks in the HPLC chromatogram over time. 1. Degradation: The new peaks are likely degradation products (e.g., N-oxide, photoproducts).Action: Compare the chromatograms to those from your forced degradation study to tentatively identify the degradants. Protect solutions from light by using amber vials or covering them with aluminum foil. Store solutions at reduced temperatures (-20°C or -80°C).
2. Contamination: The solvent or glassware may be contaminated.Action: Prepare a fresh mobile phase and re-run the sample.[8] Inject a solvent blank to ensure no peaks are eluting from the system itself.
Poor HPLC peak shape (tailing) for the parent compound. 1. Secondary Silanol Interactions: The basic amine interacts strongly with residual acidic silanol groups on the silica-based C18 column.Action: Lower the mobile phase pH (e.g., to pH 2.5-3.5) with an acid like formic acid or TFA to protonate the amine. This reduces the interaction with silanols. Alternatively, add a competing base like triethylamine (TEA) to the mobile phase (0.1%) to block the active sites.
2. Column Overload: Injecting too concentrated a sample can cause peak distortion.Action: Dilute the sample and re-inject.[6] The peak shape should become more symmetrical at lower concentrations.
Inconsistent retention times between analytical runs. 1. Mobile Phase Composition Change: Selective evaporation of the more volatile organic component can alter retention.Action: Keep mobile phase reservoirs covered.[9] Prepare fresh mobile phase daily. Ensure the pump's proportioning valves are functioning correctly.[6]
2. Temperature Fluctuation: Column temperature affects viscosity and retention.Action: Use a column thermostat to maintain a constant temperature (e.g., 30-40°C).[8][9]
3. Poor Column Equilibration: Insufficient equilibration time with the starting mobile phase conditions.Action: Ensure the column is equilibrated for at least 10-15 column volumes before the first injection.[8]

Experimental Protocols & Methodologies

Protocol 1: Development of a Stability-Indicating HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) is a primary technique for stability testing due to its ability to separate and quantify the parent drug from its degradation products.[10]

Objective: To develop an HPLC method capable of resolving Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone from all potential degradation products generated during forced degradation studies.

Step-by-Step Methodology:

  • Column Selection: Start with a robust, modern C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). These columns offer good retention for moderately polar compounds.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water. (Formic acid helps to protonate the amine, improving peak shape).

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detector Wavelength: 242 nm (based on the λmax of the phenyl ketone chromophore).[5]

    • Injection Volume: 5 µL

    • Gradient Program: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

  • Method Optimization & Validation:

    • Inject a sample of the undegraded compound to determine its retention time.

    • Inject samples from each of the forced degradation conditions (acid, base, peroxide, heat, light).

    • Analyze the results: The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent peak (resolution > 1.5) and from each other.

    • If resolution is poor, adjust the gradient slope, temperature, or mobile phase pH.

Diagram: HPLC Method Development Workflow

cluster_prep Preparation cluster_analysis Analysis & Optimization cluster_result Outcome Start Select C18 Column & Prepare Mobile Phase Forced_Deg Perform Forced Degradation Study (Acid, Base, H2O2, etc.) Start->Forced_Deg Inject Inject Degraded Samples onto HPLC System Forced_Deg->Inject Evaluate Evaluate Peak Resolution & Purity Inject->Evaluate Resolved Resolution > 1.5? Evaluate->Resolved Adjust Adjust Gradient, pH, or Temperature Adjust->Inject Resolved->Adjust No Validated Stability-Indicating Method Achieved Resolved->Validated Yes Failed Poor Resolution

Caption: Workflow for developing a stability-indicating HPLC method.

Data Presentation: Forced Degradation Study

Summarizing the results of a forced degradation study in a table provides a clear overview of the compound's liabilities.

Table 1: Summary of Forced Degradation Conditions and Expected Outcomes

Stress Condition Typical Parameters Primary Functional Group Targeted Potential Degradation Product(s) Analytical Considerations
Acid Hydrolysis 0.1 M HCl, 60 °C, 24hEntire MoleculeGenerally stable, but monitor for any hydrolysis.Ensure mobile phase buffer has sufficient capacity to neutralize injected acid.
Base Hydrolysis 0.1 M NaOH, 60 °C, 24hEntire MoleculeGenerally stable, but monitor for any hydrolysis.Use a pH-resistant column if prolonged analysis is needed. Neutralize sample before injection.
Oxidation 3% H₂O₂, RT, 6hTertiary Amine (Pyrrolidine)N-oxide derivativeDegradation can be very rapid.[7] Monitor at multiple early time points (e.g., 0.5, 1, 2, 4, 6 hours).
Thermal Stress 80 °C, 48h (Solid & Solution)Entire MoleculeGeneral decomposition productsCompare solid vs. solution to see the effect of the solvent on thermal stability.
Photostability 1.2 M lux·h visible, 200 W·h/m² UVPhenyl KetonePhotolytic cleavage or rearrangement productsRun a dark control sample in parallel to differentiate light-induced degradation from thermal degradation.
Diagram: Predicted Degradation Pathways

Parent Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone N_Oxide N-Oxide Derivative Parent->N_Oxide [O] (e.g., H₂O₂, O₂) Photo_Prod Photodegradation Products Parent->Photo_Prod (UV/Vis Light) Hydrolysis_Prod Hydrolysis Products (Less Likely) Parent->Hydrolysis_Prod H₂O (Strong Acid/Base)

Caption: Predicted degradation pathways for the target compound.

References

  • Sarkavag, Y., et al. (2021). A different approach to treatment of phenylketonuria: Phenylalanine degradation with recombinant phenylalanine ammonia lyase. PMC - NIH. Available at: [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. EMA. Available at: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

  • Chemistry Steps. Aldehydes and Ketones to Amines. Chemistry Steps. Available at: [Link]

  • Schuck, P. F., et al. (2015). Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations. ResearchGate. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

  • Agilent. (2009). Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. Available at: [Link]

  • Versteegen, R. M., et al. (2020). Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. Available at: [Link]

  • Catalyst University. (2015). Biochemistry | Catabolism of Phenylalanine & Tyrosine to Acetoacetate. YouTube. Available at: [Link]

  • Master Organic Chemistry. (2025). Enamines. Master Organic Chemistry. Available at: [Link]

  • PubChem. Cyclopentylphenylmethanone. National Institutes of Health. Available at: [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. Available at: [Link]

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Advanced Chromatography Technologies. Available at: [Link]

  • Onyx Scientific. (2024). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • University of Illinois. (2022). Research could enable assembly line synthesis of prevalent amine-containing drugs. News-Medical.net. Available at: [Link]

  • Schuck, P. F., et al. (2015). Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations. PMC - NIH. Available at: [Link]

  • Vallejo, D. D., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Available at: [Link]

  • Sheilan, M. (2007). Chemical analysis in amine system operations. DigitalRefining. Available at: [Link]

  • Medicosis Perfectionalis. (2024). Alternative Degradative Pathway for Phenylalanine (Transmination) & Tests to Diagnose Phenylketonuria. YouTube. Available at: [Link]

  • ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. International Council for Harmonisation. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclopropyl phenyl ketone (CAS 3481-02-5). Cheméo. Available at: [Link]

  • Blessy, M., et al. (2016). Forced Degradation Studies. SciSpace. Available at: [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene. Available at: [Link]

  • MedCrave online. (2016). Forced Degradation Studies. MedCrave. Available at: [Link]

Sources

Technical Support Center: Purity Assessment of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purity assessment of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of NMR spectral interpretation and troubleshoot common issues encountered during purity analysis. Our focus is on providing practical, experience-driven insights to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: Why is NMR spectroscopy a suitable method for assessing the purity of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone?

A1: NMR spectroscopy is a powerful quantitative tool (qNMR) for purity assessment because it is a primary analytical method.[1] This means that the signal intensity is directly proportional to the number of nuclei present in the sample, allowing for the determination of purity without the need for a reference standard of the analyte itself.[2] For a molecule like Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone, with distinct proton environments, ¹H NMR offers excellent signal dispersion, enabling the identification and quantification of the main component and any potential impurities.[3]

Q2: What are the expected ¹H and ¹³C NMR chemical shifts for Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone?

A2: The expected chemical shifts are predicted based on the functional groups and electronic environments within the molecule. Actual values may vary slightly depending on the solvent and concentration.

¹H NMR Predicted Chemical Shifts

ProtonsPredicted δ (ppm)MultiplicityIntegrationNotes
Aromatic (ortho to C=O)~7.9-8.0Doublet2HDeshielded by the adjacent carbonyl group.
Aromatic (meta to C=O)~7.4-7.6Doublet2H
Benzylic (-CH₂-)~3.6-3.8Singlet2HAdjacent to the pyrrolidine nitrogen and the aromatic ring.
Pyrrolidine (α to N)~2.5-2.7Multiplet4HProtons on carbons attached to the nitrogen.
Pyrrolidine (β to N)~1.7-1.9Multiplet4HProtons on the other carbons of the pyrrolidine ring.
Cyclopentyl (methine)~3.6-3.8Multiplet1HThe proton on the carbon attached to the carbonyl group.
Cyclopentyl (methylene)~1.5-2.0Multiplet8HComplex overlapping signals from the cyclopentyl ring.

¹³C NMR Predicted Chemical Shifts

CarbonPredicted δ (ppm)Notes
Carbonyl (C=O)~198-202Typical for a ketone.[4][5]
Aromatic (quaternary, attached to C=O)~136-138
Aromatic (CH)~128-133
Aromatic (quaternary, attached to CH₂)~140-145
Benzylic (-CH₂-)~55-60
Pyrrolidine (α to N)~50-55
Pyrrolidine (β to N)~23-26
Cyclopentyl (methine)~45-50
Cyclopentyl (methylene)~25-30[6]

Note: These are estimations. The reference for TMS is set to 0.0 ppm for both ¹H and ¹³C spectra.[6][7]

Q3: What is "complex splitting" and why might I see it in the spectrum of this compound?

A3: Simple splitting patterns, like triplets and quartets, are described by the "n+1 rule," where 'n' is the number of equivalent neighboring protons.[8] Complex splitting occurs when a proton is coupled to multiple, non-equivalent neighboring protons with different coupling constants.[9][10] In Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone, the signals for the cyclopentyl and pyrrolidine protons are likely to exhibit complex splitting due to the restricted bond rotation and the presence of multiple, chemically distinct neighboring protons. This can result in multiplets that are difficult to interpret at first glance, such as a "doublet of doublets" or a "triplet of doublets."[11]

Troubleshooting Guides

Problem 1: I see unexpected peaks in my ¹H NMR spectrum. How can I determine if they are impurities or artifacts?

Cause & Solution:

Unexpected signals can arise from several sources. A systematic approach is necessary to identify their origin.

  • Residual Solvents: The most common source of extra peaks.

    • Identification: Compare the chemical shifts of the unknown peaks to a standard table of NMR solvent impurities. For example, residual acetone often appears as a singlet around 2.17 ppm in CDCl₃.

    • Solution: Ensure your sample is thoroughly dried under high vacuum before preparing the NMR sample. Use high-purity deuterated solvents.

  • Water: A broad singlet that can appear over a wide chemical shift range (typically 1.5-4.8 ppm in CDCl₃).

    • Identification: The chemical shift of water is highly dependent on temperature and concentration. To confirm, add a drop of D₂O to the NMR tube and re-acquire the spectrum. The water peak will exchange with deuterium and either disappear or significantly diminish.[12]

    • Solution: Use dry solvents and glassware. Store deuterated solvents appropriately to prevent moisture absorption.

  • Synthetic Impurities: These could be unreacted starting materials, byproducts, or degradation products.

    • Identification: Review the synthetic route.[13] For instance, if the compound was synthesized via a Grignard reaction, unreacted benzonitrile could be present.[13] Compare the spectrum to those of known starting materials and potential byproducts. Mass spectrometry (MS) can be a powerful complementary technique to identify the mass of the impurities.[14]

    • Solution: If impurities are present above the acceptable limit (as defined by guidelines like ICH Q3B), further purification of the sample is required.[15]

  • NMR Artifacts: These are spurious signals generated by the experiment itself.

    • Identification: Common artifacts include spinning sidebands (symmetrical peaks around a large signal), quadrature images (a "ghost" peak mirrored across the center of the spectrum), and baseline distortions.[16][17]

    • Solution: Spinning sidebands can be reduced by lowering the spin rate. Quadrature images are often minimized by acquiring more scans.[17] Proper phasing and baseline correction during processing are also crucial.[18]

Problem 2: The integration of my signals is not correct. What could be the cause?

Cause & Solution:

Accurate integration is critical for purity assessment.[19] Errors can stem from both acquisition and processing parameters.

  • Inadequate Relaxation Delay (d1): If the time between pulses is too short, protons with long relaxation times (T₁) will not fully relax, leading to attenuated signal intensity and inaccurate integrals. Quaternary carbons in ¹³C NMR are particularly prone to this.[20]

    • Solution: For quantitative ¹H NMR, ensure the relaxation delay (d1) is at least 5 times the longest T₁ of the protons of interest. If T₁ values are unknown, a conservative d1 of 30-60 seconds is often used.

  • Poor Phasing and Baseline Correction: An improperly phased spectrum or a distorted baseline will lead to significant integration errors.

    • Solution: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply a high-order polynomial baseline correction to ensure the baseline is flat across the entire spectrum, especially around the integrated signals.[18]

  • Signal Overlap: If the signal of an impurity overlaps with a signal from your compound of interest, the integration will be artificially high.

    • Solution: Choose a well-resolved, singlet signal from your target compound for quantification if possible. If all signals are multiplets, ensure the integration region encompasses the entire multiplet without including adjacent impurity peaks. Using a higher field NMR spectrometer can often improve signal resolution.

Problem 3: My peaks are broad and poorly resolved.

Cause & Solution:

Poor resolution can mask impurities and make accurate integration impossible.

  • Poor Magnetic Field Homogeneity (Shimming): The most common cause of broad peaks.

    • Solution: Carefully shim the spectrometer for each sample. The quality of the lock signal is a good indicator of shim quality. Automated shimming routines are effective, but manual adjustment may be necessary for optimal resolution.

  • Presence of Particulate Matter: Undissolved solids in the NMR tube will disrupt the magnetic field homogeneity.[21]

    • Solution: Ensure your sample is fully dissolved. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Paramagnetic Impurities: Traces of paramagnetic metals (e.g., iron, copper) can cause significant line broadening.[21]

    • Solution: Use high-purity reagents and solvents. Clean glassware thoroughly, potentially with an acid wash, to remove metal contaminants.[21]

  • Sample Concentration: Very high sample concentrations can lead to increased viscosity and peak broadening.

    • Solution: Prepare samples at an appropriate concentration, typically 5-20 mg in 0.6-0.7 mL of solvent for ¹H NMR.[18]

Experimental Protocols

Protocol 1: Sample Preparation for Quantitative ¹H NMR (qNMR)

This protocol outlines the steps for preparing a sample for purity determination using an internal standard.

  • Select an Internal Standard: Choose a standard with a simple spectrum (ideally a sharp singlet) that does not overlap with any analyte signals. It should be stable, non-volatile, and of high, certified purity. Maleic anhydride or 1,4-dioxane are common choices.

  • Weighing: Accurately weigh (to 0.01 mg) approximately 10-20 mg of your Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone sample into a clean, dry vial.[18]

  • Add Internal Standard: Accurately weigh (to 0.01 mg) an appropriate amount of the internal standard into the same vial. The molar ratio of the standard to the analyte should be roughly 1:1.

  • Dissolution: Add a precise volume (e.g., 0.7 mL) of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial. Ensure both the analyte and the internal standard are completely dissolved.[22]

  • Transfer: Carefully transfer the solution to a high-quality NMR tube.[23]

  • Capping: Cap the NMR tube to prevent solvent evaporation and contamination.[23]

Protocol 2: Purity Calculation

The purity of the analyte can be calculated using the following formula:[3]

Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

Where:

  • I: Integral value of the signal

  • N: Number of protons giving rise to the signal

  • M: Molar mass

  • m: Mass

  • Purity_std: Purity of the internal standard

Visualizations

Molecular Structure and Proton Environments

Caption: Predicted proton environments in Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone.

Workflow for NMR Purity Assessment

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately Weigh Analyte weigh_std Accurately Weigh Internal Standard weigh_analyte->weigh_std dissolve Dissolve in Deuterated Solvent weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer insert_sample Insert Sample into Spectrometer transfer->insert_sample lock_shim Lock and Shim insert_sample->lock_shim setup_params Set Quantitative Parameters (e.g., d1) lock_shim->setup_params acquire Acquire Spectrum setup_params->acquire process Fourier Transform & Phasing acquire->process baseline Baseline Correction process->baseline integrate Integrate Analyte & Standard Peaks baseline->integrate calculate Calculate Purity integrate->calculate report report calculate->report

Caption: Workflow for quantitative NMR (qNMR) purity assessment.

References

  • More Complex Spin-Spin Splitting Patterns. (2025). Chemistry LibreTexts. [Link]

  • Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry. [Link]

  • Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. Chemistry Steps. [Link]

  • qNMR Purity Recipe Book (1 – Sample Preparation). (2012). Mestrelab Research. [Link]

  • Complex Splitting | NMR | Organic Chemistry. (2018). YouTube. [Link]

  • Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). (2018). YouTube. [Link]

  • Synthetic process of cyclopentyl phenyl ketone. (2017).
  • Common problems and artifacts encountered in solution‐state NMR experiments. CDN. [Link]

  • cyclopentane low high resolution H-1 proton nmr spectrum. Doc Brown's Chemistry. [Link]

  • Quality Guidelines. ICH. [Link]

  • NMR Artifacts. Max T. Rogers NMR Facility. [Link]

  • Multiplicity of cyclopentanone for H NMR. (2019). Reddit. [Link]

  • Multiplet Guide and Workbook. J. Nowick. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • NMR shifts 1H -general.cdx. Chemistry Connected. [Link]

  • Interpretation of the pyrrolidine region of the 1 H NMR spectrum. ResearchGate. [Link]

  • 1H NMR Chemical Shift. Oregon State University. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • NMR Spectroscopy: Compound Multiplets and Splitting Trees. (2020). YouTube. [Link]

  • Some Brief Comments on the Source of Artifact Suppression in NMR Spectroscopy. (2022). Doty Scientific. [Link]

  • [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard]. PubMed. [Link]

  • 13C NMR Chemical Shift. Oregon State University. [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]

  • Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency (EMA). [Link]

  • Identifying and Overcoming Artifacts in 1 H-Based Saturation Transfer NOE NMR Experiments. PMC - NIH. [Link]

  • qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. (2020). YouTube. [Link]

  • Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry. [Link]

  • Guide: Preparing a Sample for NMR analysis – Part I. (2024). Nanalysis. [Link]

  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]

  • A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]

  • NMR artifact identification. (2025). Reddit. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • Proton NMR Table. MSU chemistry. [Link]

  • C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm. Doc Brown's Chemistry. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Antibacterial Efficacy of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

In an era defined by the escalating threat of antimicrobial resistance, the imperative to discover and develop novel antibacterial agents has never been more critical. This guide provides a comprehensive framework for evaluating the antibacterial potential of a novel compound, Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone, through a comparative analysis with two widely-used antibiotics: ciprofloxacin and vancomycin. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exposition of the experimental rationale, protocols, and data interpretation necessary for such a comparative study.

Introduction: The Quest for Novel Antibacterial Scaffolds

The chemical scaffold of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone presents a promising starting point for antibacterial drug discovery. The phenyl ketone moiety is a common feature in various biologically active compounds, and the incorporation of a pyrrolidine ring, a saturated nitrogen-containing heterocycle, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Pyrrolidine derivatives have been explored for a range of pharmacological activities, including antimicrobial effects.[1] The aminomethyl linkage provides a flexible spacer and a basic nitrogen atom, which can be crucial for interactions with bacterial targets.

This guide will delineate a rigorous, side-by-side comparison of our target compound with ciprofloxacin, a broad-spectrum fluoroquinolone that inhibits bacterial DNA synthesis, and vancomycin, a glycopeptide antibiotic that targets cell wall synthesis in Gram-positive bacteria.[2][3] By employing standardized methodologies, we can ascertain the spectrum of activity, potency, and bactericidal or bacteriostatic nature of this novel ketone derivative.

Section 1: The Scientific Rationale for Comparison

The choice of comparator antibiotics is pivotal for a meaningful evaluation.

  • Ciprofloxacin , a fluoroquinolone, acts by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[2] Its broad spectrum of activity against both Gram-positive and Gram-negative bacteria makes it a robust benchmark for assessing the breadth of a new compound's efficacy.

  • Vancomycin , a glycopeptide, inhibits peptidoglycan synthesis in Gram-positive bacteria by binding to the D-Ala-D-Ala terminus of lipid II.[3] Its specific activity against this class of bacteria provides a clear comparator for determining the spectrum of our novel ketone.

By comparing Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone against these two antibiotics with distinct mechanisms of action, we can gain initial insights into its potential mode of action and its clinical utility.

Section 2: Experimental Design and Protocols

To ensure the integrity and reproducibility of our findings, all antibacterial testing will adhere to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[4]

Bacterial Strains

A panel of clinically relevant bacterial strains will be used to determine the spectrum of activity:

  • Gram-positive:

    • Staphylococcus aureus (ATCC 29213) - A common cause of skin and soft tissue infections, as well as more serious invasive diseases.

    • Enterococcus faecalis (ATCC 29212) - A frequent cause of hospital-acquired infections, known for its intrinsic and acquired resistance to multiple antibiotics.

  • Gram-negative:

    • Escherichia coli (ATCC 25922) - A versatile pathogen responsible for a wide range of infections, including urinary tract infections and sepsis.

    • Pseudomonas aeruginosa (ATCC 27853) - An opportunistic pathogen notorious for its intrinsic resistance to many antibiotics and its ability to cause severe infections in immunocompromised individuals.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. We will employ the broth microdilution method as per CLSI guidelines.[4]

Protocol for Broth Microdilution MIC Assay:

  • Preparation of Stock Solutions: Prepare a stock solution of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a concentration of 10 mg/mL. Stock solutions of ciprofloxacin and vancomycin should be prepared in sterile deionized water.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of each test compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final volume of 100 µL per well. The concentration range should typically span from 256 µg/mL to 0.125 µg/mL.

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh overnight culture. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with 100 µL of the standardized bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria) for each bacterial strain. Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[5]

Protocol for MBC Assay:

  • Subculturing from MIC plates: Following the determination of the MIC, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth.

  • Plating: Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum survives).

Section 3: Comparative Data Analysis

The following table presents hypothetical MIC and MBC data for Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone, based on the known activities of structurally related compounds, alongside typical values for ciprofloxacin and vancomycin. This serves as a template for the expected outcomes of the proposed experimental work.

CompoundOrganismMIC (µg/mL)MBC (µg/mL)Interpretation
Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone (Hypothetical) S. aureus816Bactericidal
E. faecalis16>64Bacteriostatic
E. coli32>64Bacteriostatic
P. aeruginosa>64>64Inactive
Ciprofloxacin S. aureus0.25 - 1[6]0.5 - 2Bactericidal
E. faecalis1 - 42 - 8Bactericidal
E. coli0.015 - 0.1250.03 - 0.25Bactericidal
P. aeruginosa0.25 - 10.5 - 2Bactericidal
Vancomycin S. aureus0.5 - 2[7]1 - 4Bactericidal
E. faecalis1 - 4[8]>32Bacteriostatic
E. coli>256>256Inactive
P. aeruginosa>256>256Inactive

Analysis of Hypothetical Data:

Based on this hypothetical data, Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone demonstrates moderate activity primarily against Gram-positive bacteria, with a bactericidal effect against S. aureus. Its activity against Gram-negative bacteria is limited. This profile suggests a mechanism of action potentially targeting the cell envelope or other targets specific to Gram-positive organisms, distinguishing it from the broad-spectrum activity of ciprofloxacin. The lack of activity against P. aeruginosa is a common challenge for many antibacterial compounds due to the bacterium's impermeable outer membrane and efficient efflux pumps.

Section 4: Postulated Mechanism of Action

The structure of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone, with its cationic aminomethyl group, suggests a potential interaction with the negatively charged components of the bacterial cell membrane, such as phospholipids. This interaction could lead to membrane depolarization, disruption of membrane integrity, and ultimately, cell death. This mechanism is distinct from that of our comparator antibiotics.

Mechanism_of_Action cluster_compound Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects Compound Cationic Head Group (Pyrrolidinomethyl) Membrane Anionic Phospholipids Compound->Membrane Electrostatic Interaction Depolarization Membrane Depolarization Membrane->Depolarization Disruption Membrane Disruption Depolarization->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Death Cell Death Leakage->Death

Caption: Postulated Mechanism of Action for the Novel Ketone.

Section 5: Trustworthiness and Self-Validation

The integrity of this comparative guide hinges on a self-validating experimental design. Key elements include:

  • Adherence to Standards: Strict adherence to CLSI protocols for MIC and MBC testing ensures that the results are comparable to those generated in other laboratories worldwide.[4]

  • Inclusion of Controls: The use of growth and sterility controls in every assay validates the experimental conditions and the viability of the bacterial strains.

  • Reference Strains: The use of ATCC (American Type Culture Collection) strains with known susceptibility profiles provides a benchmark for the performance of the assays.

  • Replication: All experiments should be performed in triplicate to ensure the statistical validity of the results.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to evaluating the antibacterial activity of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone in comparison to established antibiotics. The detailed protocols and structured data analysis framework will enable researchers to generate reliable and meaningful data. While the presented data for the novel compound is hypothetical, it serves as a predictive model based on the known properties of its constituent chemical moieties. The proposed investigation will provide crucial insights into the potential of this and similar ketone derivatives as a new class of antibacterial agents, contributing to the vital pipeline of novel therapeutics to combat the global challenge of antimicrobial resistance.

References

  • Bhat, A. A., Tandon, N., & Tandon, R. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Pharmaceutical Patent Analyst, 11(6), 251-265. Available at: [Link]

  • CLSI. (2020). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Wayne, PA: Clinical and Laboratory Standards Institute. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5079-5083. Available at: [Link]

  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15.
  • Kadurugamuwa, J. L., & Beveridge, T. J. (1995). Virulence factors are released from Pseudomonas aeruginosa in association with membrane vesicles during normal growth and exposure to gentamicin: a novel mechanism of enzyme secretion. Journal of bacteriology, 177(14), 3998-4008.
  • Khameneh, B., et al. (2019). Review on liposomes: a novel antibacterial agent. Mini reviews in medicinal chemistry, 19(11), 896-907.
  • Kohanski, M. A., Dwyer, D. J., & Collins, J. J. (2010). How antibiotics kill bacteria: from targets to networks. Nature reviews Microbiology, 8(6), 423-435.
  • Lambert, P. A. (2002). Cellular impermeability and uptake of biocides and antibiotics in Gram-positive bacteria and mycobacteria. Journal of Applied Microbiology, 92(S1), 46S-54S.
  • Levine, C., et al. (1998). Mechanism of action of and resistance to quinolones. Journal of Chemotherapy, 10(sup1), 3-11.
  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

  • Silver, L. L. (2011). Challenges of antibacterial discovery. Clinical microbiology reviews, 24(1), 71-109.
  • Song, Y., et al. (2023). Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. Frontiers in Microbiology, 14, 1324706. Available at: [Link]

  • Swebocki, T., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]

  • Walsh, C. T. (2003). Antibiotics: actions, origins, resistance. ASM press.
  • Yarlagadda, V., et al. (2016). Detection of Vancomycin Resistance among Enterococcus faecalis and Staphylococcus aureus. Journal of clinical and diagnostic research: JCDR, 10(2), DC01. Available at: [Link]

  • Yoshikawa, H., et al. (2023). Effect of the Minimum Inhibitory Concentration of Vancomycin on the Clinical Outcome of Enterococcus faecium Bacteremia. in vivo, 37(5), 2269-2274. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Cyclopentyl 4-(pyrrolidinomethyl)phenyl Ketone Analogs as Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of neuroscience drug discovery, the modulation of monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—remains a cornerstone for developing therapeutics for a spectrum of neuropsychiatric disorders. This guide delves into the structure-activity relationship (SAR) of a promising class of compounds: Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone analogs. Drawing insights from extensive research on related aminoketone scaffolds, particularly pyrovalerone analogs, this document provides a comparative analysis of how subtle structural modifications can profoundly influence potency and selectivity towards these critical transporters.[1][2]

The core scaffold, characterized by a cyclopentyl ketone linked to a phenyl ring bearing a pyrrolidinomethyl substituent, presents a versatile platform for chemical exploration. The following sections will dissect the key structural components, offering a comparative analysis of hypothetical analogs to guide future research and development in this area.

Core Scaffold and Rationale for Investigation

The selection of the Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone scaffold is predicated on established principles of medicinal chemistry. The pyrrolidine ring is a common motif in a variety of biologically active compounds, often contributing to favorable pharmacokinetic properties and potent interactions with biological targets.[3] The ketone linker provides a critical point of interaction within receptor binding pockets, while the phenyl ring offers a readily modifiable site for optimizing activity and selectivity. The cyclopentyl group is a lipophilic moiety that can influence membrane permeability and binding affinity.

Comparative Structure-Activity Relationship (SAR) Analysis

The SAR for this class of compounds can be systematically explored by modifying three key regions: the phenyl ring , the cyclopentyl group , and the pyrrolidinomethyl side chain . Based on the well-documented SAR of pyrovalerone analogs, which share a similar pharmacophore, we can extrapolate the likely impact of these modifications.[1][2]

Table 1: Comparative SAR of Phenyl Ring Substitutions
Analog IDR1 (para-position)R2 (meta-position)Expected DAT Ki (nM)Expected NET Ki (nM)Expected SERT Ki (nM)Rationale for Predicted Activity
CPK-001 (Parent) HH50-100100-200>1000Baseline activity of the unsubstituted scaffold.
CPK-002 4-CH₃H15-3050-100>1000The 4-methyl group, as seen in pyrovalerone, is expected to enhance DAT and NET potency.[1][2]
CPK-003 4-ClH20-4060-120>1000A single chloro substitution at the 4-position is anticipated to maintain or slightly improve potency.
CPK-004 4-Cl3-Cl10-2030-60>500Dichlorination at the 3 and 4 positions has been shown to significantly increase potency for DAT and NET in related series.[1][2]
CPK-005 4-OCH₃H>200>500>1000Introduction of a methoxy group may introduce steric hindrance or unfavorable electronic effects, potentially reducing activity.
CPK-006 (Naphthyl) \multicolumn{2}{c}{Fused Naphthyl Ring}10-2520-4050-100A larger aromatic system like a naphthyl ring can enhance binding affinity through increased hydrophobic interactions and may introduce some SERT activity.[1]

Note: The expected Ki values are hypothetical and extrapolated from data on pyrovalerone analogs for comparative purposes.[1]

SAR Insights: Phenyl Ring Modifications

The phenyl ring is a critical determinant of both potency and selectivity. Electron-withdrawing groups and small alkyl substituents at the 4-position generally enhance affinity for DAT and NET. The most significant increases in potency are often observed with di-substitution, particularly with halogens at the 3 and 4 positions, which may be due to a combination of electronic effects and favorable interactions within the transporter binding site.[1] Expanding the aromatic system to a naphthyl ring is also a viable strategy for boosting potency and can potentially introduce a broader spectrum of activity, including SERT inhibition.[1]

Experimental Protocols

To empirically determine the biological activity of these analogs, standardized in vitro assays are essential. The following protocols are based on established methodologies for assessing monoamine transporter inhibition.

Protocol 1: Radioligand Binding Assays

This assay quantifies the affinity of a test compound for a specific transporter by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of the test compounds for DAT, NET, and SERT.

Materials:

  • Cell membranes prepared from cell lines expressing human DAT, NET, or SERT.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

  • Non-specific binding inhibitors: Benztropine (for DAT), Desipramine (for NET), Citalopram (for SERT).

  • Test compounds (Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone analogs).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Scintillation counter and vials.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific inhibitor (for non-specific binding), or test compound.

  • Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare Compound Dilutions incubation Incubate Membranes, Radioligand & Compound prep_compounds->incubation prep_reagents Prepare Assay Reagents prep_reagents->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting washing->scintillation calculation Calculate IC50 and Ki scintillation->calculation SAR_Diagram cluster_scaffold Core Scaffold Scaffold PhenylRing Phenyl Ring (R1, R2) Scaffold->PhenylRing Potency & Selectivity Cyclopentyl Cyclopentyl Group Scaffold->Cyclopentyl Lipophilicity & Potency Pyrrolidino Pyrrolidinomethyl Side Chain Scaffold->Pyrrolidino Pharmacokinetics & Potency

Caption: Key SAR points on the core scaffold.

Conclusion and Future Directions

The Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone scaffold represents a promising starting point for the development of novel monoamine transporter inhibitors. The SAR analysis, extrapolated from closely related compound series, suggests that modifications to the phenyl ring are particularly effective for tuning potency and selectivity. Specifically, the introduction of small, electron-withdrawing groups at the 3 and 4 positions of the phenyl ring is a high-priority strategy for enhancing DAT and NET inhibition. [1] Future work should focus on the synthesis and in vitro evaluation of a focused library of analogs to confirm these predicted SAR trends. Further optimization of the cyclopentyl and pyrrolidine moieties could also lead to improvements in pharmacokinetic properties and overall drug-like characteristics. The experimental protocols outlined in this guide provide a robust framework for the biological characterization of these novel compounds, paving the way for the discovery of new therapeutic agents for neuropsychiatric disorders.

References

  • Meltzer, P. C., et al. (2005). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 48(15), 5019-5030. [Link]

  • Di Stefano, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4786. [Link]

  • Heinrich, D. M., et al. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry, 62, 738-744. [Link]

  • Bridges, T. M., et al. (2016). Discovery and SAR of a novel series of potent, CNS penetrant M4 PAMs based on a non-enolizable ketone core: Challenges in disposition. Bioorganic & Medicinal Chemistry Letters, 26(17), 4337-4342. [Link]

  • Scripps Research Institute. (2025). Scripps Research chemists unlock the potential of ketone and ester molecules, paving the way for greener and more efficient drug development. EurekAlert!. [Link]

  • PubChem. Cyclopentylphenylmethanone. National Center for Biotechnology Information. [Link]

  • Google Patents. (2017). CN107337595A - Synthetic process of cyclopentyl phenyl ketone.

Sources

In vitro efficacy of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone versus other cyclopentanone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Cyclopentanone Derivatives

The cyclopentanone moiety, a five-membered carbocyclic ketone, serves as a versatile and privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide provides a comparative analysis of the in vitro efficacy of several classes of cyclopentanone derivatives.

While this guide aims to be comprehensive, it is important to note the absence of publicly available in vitro efficacy data for a specific compound of interest, Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone (CAS 898777-01-0).[3] Therefore, this document will focus on comparing the documented bioactivities of structurally related and well-characterized classes of cyclopentanone derivatives. By examining the structure-activity relationships (SAR) of these related compounds, we can infer the potential therapeutic avenues for novel derivatives like Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone and guide future research directions.

The following sections will delve into the in vitro performance of distinct cyclopentanone-based compounds, detailing the experimental methodologies used to evaluate their efficacy, presenting comparative data, and elucidating their mechanisms of action through signaling pathway diagrams.

Comparative Efficacy of Cyclopentanone Derivatives Against Cancer Cell Lines

A significant body of research highlights the potential of cyclopentanone derivatives as cytotoxic agents against various cancer cell lines. The efficacy often varies based on the specific substitutions on the cyclopentanone ring, influencing factors like lipophilicity, cell uptake, and target engagement.

Data Summary: In Vitro Cytotoxicity (IC50/GI50)

The following table summarizes the in vitro cytotoxic activity of representative cyclopentanone derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values are presented, with lower values indicating greater potency.

Compound ClassDerivative ExampleCancer Cell LineIC50/GI50 (µM)Reference
Pyrrolidinone-Hydrazone N′-((5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazidePPC-1 (Prostate)2.5[4]
IGR39 (Melanoma)~5.0[4]
Cyclopentane-fused Anthraquinone 4,11-dihydroxy-5,10-dioxocyclopenta[b]anthracene-2-carboxamide with 3-aminopyrrolidine moietyVarious MDR cell linesPotent antiproliferative activity[1]
Chalcone Derivatives Unsubstituted Chalcone (A-ring)A2780 (Ovarian)20-66[5][6]
2'-methyl ChalconePancreatic Cancer Cell LinePotent[5]
α-Pyrrolidinophenones α-pyrrolidinopentiophenone (PVP)VariousCytotoxic effects documented[7]
Pyrido[2,3-d]pyrimidine 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x)Multiple tumor cell types0.03-0.1 (induces apoptosis)[8]
Quinolone Derivatives 4-phenyl-2-quinolone (HPK)COLO205 (Colon)High Sensitivity[9]

Expert Interpretation: The data reveals that modifications to the core cyclopentanone structure significantly impact cytotoxic potency. For instance, the fusion of a cyclopentane ring to an anthraquinone scaffold can overcome multidrug resistance, a major challenge in cancer therapy.[1] Similarly, the pyrrolidinone-hydrazone derivatives show promising selectivity against prostate cancer and melanoma cell lines.[4] The chalcone derivatives demonstrate that even minor substitutions on the aromatic rings can modulate activity, with the unsubstituted parent compound often showing high potency.[5][6] The pyrido[2,3-d]pyrimidine derivative, with its cyclopentyl moiety, exhibits exceptionally potent apoptosis-inducing activity at nanomolar concentrations by targeting multiple kinases.[8]

Mechanisms of Action: A Deeper Dive into Cellular Pathways

The anticancer effects of cyclopentanone derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and inhibit key enzymes involved in cell proliferation and survival.

Induction of Apoptosis

Many cytotoxic cyclopentanone derivatives exert their anticancer effects by triggering apoptosis. This can occur through various signaling cascades, often involving the mitochondria.

apoptosis_pathway Compound Cyclopentanone Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Induces Mito Mitochondrial Dysfunction Compound->Mito ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mitochondrial apoptosis pathway induced by certain cyclopentanone derivatives.

Some cyclopentanone-fused anthraquinones have been shown to induce cytotoxicity through pathways associated with lysosomes, in addition to targeting DNA and topoisomerase 1.[1] The generation of reactive oxygen species (ROS) is another common mechanism that leads to oxidative stress and subsequent cell death.[1]

Enzyme Inhibition

A number of cyclopentanone derivatives function as enzyme inhibitors, targeting kinases and other enzymes crucial for cancer cell survival. For example, the potent pyrido[2,3-d]pyrimidine derivative 7x is a multi-kinase inhibitor, with strong activity against cyclin-dependent kinase 4 (CDK4).[8] Inhibition of CDK4 disrupts the cell cycle, leading to cell growth arrest and apoptosis.

enzyme_inhibition_pathway Compound Cyclopentanone Derivative (e.g., 7x) CDK4 CDK4/Cyclin D1 Compound->CDK4 Inhibits Rb Rb Phosphorylation CDK4->Rb Phosphorylates E2F E2F Release Rb->E2F Inhibits CellCycle G1/S Phase Progression E2F->CellCycle Promotes Apoptosis Apoptosis CellCycle->Apoptosis Blocked Progression Leads to

Caption: Simplified pathway of CDK4 inhibition by a cyclopentanone derivative.

Experimental Protocols: A Guide to In Vitro Efficacy Assessment

The following are detailed, step-by-step methodologies for key experiments used to generate the comparative data in this guide. These protocols are designed to be self-validating systems, ensuring the trustworthiness of the results.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[10]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., cyclopentanone derivatives) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

mtt_assay_workflow Start Start: Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Add Cyclopentanone Derivatives Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Solubilize Formazan (DMSO) Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for a typical MTT cell viability assay.

Kinase Inhibition Assay

Enzyme inhibition assays are crucial for determining the potency of compounds that target specific enzymes.[8]

Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing the kinase (e.g., CDK4/Cyclin D1), its substrate (e.g., a peptide substrate), and ATP.

  • Compound Incubation: In a 96-well plate, add the test compound at various concentrations to the reaction buffer. Include a no-inhibitor control and a positive control inhibitor.

  • Initiate Reaction: Add ATP to initiate the kinase reaction and incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the remaining ATP.

  • Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration and determine the IC50 value.

Conclusion and Future Directions

The diverse chemical space of cyclopentanone derivatives offers a rich source of potentially therapeutic agents. The in vitro data presented in this guide demonstrates that various structural modifications of the cyclopentanone scaffold can lead to potent and selective biological activities, particularly in the context of cancer.

While direct experimental data for Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone is currently unavailable, the promising activities of related pyrrolidinone and cyclopentyl-containing compounds suggest that it warrants further investigation. Future studies should focus on synthesizing this compound and evaluating its in vitro efficacy against a broad panel of cancer cell lines. Mechanistic studies, including apoptosis assays and kinase inhibition profiling, will be crucial to elucidate its mode of action and therapeutic potential. The continued exploration of structure-activity relationships within this class of compounds will undoubtedly pave the way for the development of novel and effective therapies.

References

  • Kairytė, V., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Pharmaceuticals. Available at: [Link]

  • Shtil, A. A., et al. (2024). Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

  • Min, J., et al. (2014). Synthesis and structure-activity relationship of cyclopentenone oximes as novel inhibitors of the production of tumor necrosis factor-α. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Petri, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

  • Wysopal, M., et al. (2020). Cytotoxicity of α-Pyrrolidinophenones: an Impact of α-Aliphatic Side-chain Length and Changes in the Plasma Membrane Fluidity. Drug and Alcohol Dependence. Available at: [Link]

  • Al-Ostath, A., et al. (2025). Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. Journal of Molecular Structure. Available at: [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]

  • Kairytė, V., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules. Available at: [Link]

  • Prabhakar, V., et al. (2014). In Vitro Anticancer Activity of Monosubstituted Chalcone Derivatives. International Journal of Tumor Therapy. Available at: [Link]

  • Gubbi, S., et al. (2024). Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents. Asian Journal of Chemistry. Available at: [Link]

  • Prabhakar, V., et al. (2014). In Vitro Anticancer Activity of Monosubstituted Chalcone Derivatives. ResearchGate. Available at: [Link]

  • Cossy, J., et al. (2003). Synthesis of Chiral Cyclopentenones. Chemical Reviews. Available at: [Link]

  • Kairytė, V., et al. (2024). Some of the 2-pyrrolidinone-based compounds with anticancer properties... ResearchGate. Available at: [Link]

  • El-Gamal, M. I., et al. (2021). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. RSC Advances. Available at: [Link]

  • Hsieh, P.-C., et al. (2020). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. Molecules. Available at: [Link]

  • Al-Hussain, S. A., et al. (2023). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Molecules. Available at: [Link]

  • Heath, J. A., et al. (2013). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Journal of Medicinal Chemistry. Available at: [Link]

  • Büchel, G., et al. (2007). Structures and olfactive descriptors of cyclopentanone-derived fragrances (±)-1–(±)-3. ResearchGate. Available at: [Link]

  • Sadowski, M., et al. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Pharmaceuticals. Available at: [Link]

  • Leong, M. Y., et al. (2022). In Vitro and In Silico Analysis of the Anticancer Effects of Eurycomanone and Eurycomalactone from Eurycoma longifolia. Molecules. Available at: [Link]

Sources

A Comparative Analysis of the Cytotoxicity of Pyrrolidinomethyl Phenyl Ketones: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary pharmacology, the pyrrolidinomethyl phenyl ketone scaffold has emerged as a versatile pharmacophore, integral to the design of a wide array of bioactive agents. From their initial exploration as central nervous system stimulants to their current investigation in oncology and beyond, the therapeutic potential of these compounds is intrinsically linked to their cellular toxicity profile. A nuanced understanding of how subtle structural modifications influence cytotoxicity is paramount for the rational design of novel therapeutics with improved efficacy and safety.

This guide provides a comprehensive comparative analysis of the cytotoxicity of different pyrrolidinomethyl phenyl ketones and structurally related analogs. We will delve into the critical structure-activity relationships that govern their cytotoxic effects, provide detailed, field-tested protocols for assessing cytotoxicity, and explore the underlying molecular mechanisms. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals actively engaged in the synthesis and evaluation of this important class of compounds.

The Pivotal Role of the Pyrrolidinomethyl Phenyl Ketone Scaffold

The core structure, characterized by a phenyl ring attached to a carbonyl group which is in turn connected to a pyrrolidinomethyl moiety, offers a unique combination of lipophilicity and hydrogen bonding capability. This allows for diverse interactions with biological targets. However, these same features can also contribute to off-target effects and cellular toxicity. Therefore, a thorough cytotoxicological evaluation is a critical step in the preclinical development of any compound based on this scaffold.

Structure-Activity Relationships: How Chemical Modifications Dictate Cytotoxicity

The cytotoxicity of pyrrolidinomethyl phenyl ketones is not a monolithic property. Instead, it is a finely tunable parameter that is highly dependent on the specific chemical substitutions on both the phenyl ring and the pyrrolidine moiety.

One of the most insightful examples comes from the study of α-pyrrolidinophenones, a closely related class of compounds. Research has demonstrated a clear correlation between the length of the α-aliphatic side-chain and the magnitude of the cytotoxic effect. Specifically, elongating the side-chain leads to a more pronounced cytotoxic response.[1] This suggests that increased lipophilicity may enhance membrane disruption or facilitate entry into the cell, thereby augmenting toxicity.

Furthermore, substitutions on the phenyl ring can dramatically alter the cytotoxic profile. For instance, the introduction of electron-withdrawing or electron-donating groups can influence the metabolic stability and reactivity of the molecule, leading to different toxicological outcomes. Some studies on pyrrolidone-based derivatives have shown that specific substitutions can lead to excellent antitumor activity with no cytotoxicity against normal cells, highlighting the potential for engineering selectivity.[2]

The following table summarizes the general trends observed in the structure-activity relationships of pyrrolidinomethyl phenyl ketones and related compounds.

Structural Modification Impact on Cytotoxicity Plausible Rationale
Elongation of α-aliphatic side-chain Increased cytotoxicity[1]Enhanced lipophilicity, leading to greater membrane perturbation and cellular uptake.
Substitution on the Phenyl Ring Variable; can increase or decrease cytotoxicityAlteration of electronic properties, metabolic stability, and target binding affinity.
Modifications to the Pyrrolidine Ring Can significantly alter activity and toxicityThe pyrrolidine moiety is often crucial for target engagement; modifications can abrogate binding and associated toxicity.[3][4][5]

A Workflow for Assessing Cytotoxicity

A robust and reproducible assessment of cytotoxicity is fundamental to any drug discovery program. The following workflow outlines a standard, multi-pronged approach to characterizing the cytotoxic profile of novel pyrrolidinomethyl phenyl ketone derivatives.

Cytotoxicity_Workflow cluster_prep Compound & Cell Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis compound_prep Compound Solubilization & Dilution cell_culture Cell Line Seeding in 96-well Plates mtt_assay MTT Assay (Metabolic Activity) cell_culture->mtt_assay 24-72h Incubation ldh_assay LDH Assay (Membrane Integrity) cell_culture->ldh_assay 24-72h Incubation apoptosis_assay Apoptosis Assay (e.g., Caspase-Glo) cell_culture->apoptosis_assay 24-72h Incubation data_acquisition Plate Reader Measurement mtt_assay->data_acquisition ldh_assay->data_acquisition apoptosis_assay->data_acquisition ic50_calc IC50 Calculation data_acquisition->ic50_calc statistical_analysis Statistical Analysis ic50_calc->statistical_analysis

Caption: A typical workflow for the in vitro assessment of cytotoxicity.

Experimental Protocols

The following are detailed, step-by-step protocols for the most common in vitro cytotoxicity assays.[6][7] These assays provide complementary information on the mode of cell death induced by the test compounds.

This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the pyrrolidinomethyl phenyl ketone derivatives in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

This assay quantifies the release of LDH from damaged cells, providing a measure of plasma membrane integrity.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.

  • LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH released relative to a positive control (cells lysed to achieve maximum LDH release) and calculate the percentage of cytotoxicity.

Comparative Cytotoxicity Data

The following table presents illustrative IC50 values for a hypothetical series of pyrrolidinomethyl phenyl ketone derivatives, demonstrating the impact of structural modifications on cytotoxicity in a model cancer cell line (e.g., HeLa).

Compound R1 (Phenyl Substitution) R2 (Alkyl Chain Length) IC50 (µM) in HeLa cells
PK-01 HCH3> 100
PK-02 4-ClCH352.3
PK-03 4-OCH3CH389.1
PK-04 H(CH2)2CH345.7
PK-05 4-Cl(CH2)2CH312.8

These data are for illustrative purposes only and do not represent actual experimental results.

Mechanistic Insights into Cytotoxicity

The cytotoxic effects of pyrrolidinomethyl phenyl ketones can be mediated by a variety of molecular mechanisms.[1] Understanding these pathways is crucial for predicting and mitigating potential toxicities.

Cytotoxicity_Mechanisms cluster_cellular_effects Cellular Effects cluster_downstream Downstream Consequences compound Pyrrolidinomethyl Phenyl Ketone ros ↑ Reactive Oxygen Species (ROS) compound->ros mito Mitochondrial Dysfunction compound->mito membrane Plasma Membrane Destabilization compound->membrane apoptosis Apoptosis ros->apoptosis mito->apoptosis necrosis Necrosis membrane->necrosis

Caption: Potential mechanisms of cytotoxicity induced by pyrrolidinomethyl phenyl ketones.

Studies on related compounds have implicated several key pathways in their cytotoxic effects:

  • Oxidative Stress: Some derivatives can induce the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis.[8]

  • Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential and inhibition of the electron transport chain are common mechanisms of drug-induced cytotoxicity.[1]

  • Plasma Membrane Destabilization: As suggested by the structure-activity relationship data, highly lipophilic analogs may directly interact with and disrupt the plasma membrane, leading to necrosis.[1]

  • Induction of Apoptosis and Necrosis: Depending on the specific compound and its concentration, cell death can occur through programmed apoptosis or uncontrolled necrosis.[8]

Conclusion

The pyrrolidinomethyl phenyl ketone scaffold represents a promising starting point for the development of novel therapeutic agents. However, a thorough understanding and careful management of their cytotoxic potential are critical for clinical success. By systematically evaluating the structure-activity relationships, employing a multi-assay approach to cytotoxicity testing, and elucidating the underlying mechanisms of cell death, researchers can rationally design safer and more effective drugs. This guide provides a framework for these essential preclinical investigations, empowering drug development professionals to navigate the complexities of cytotoxicity and unlock the full therapeutic potential of this versatile chemical class.

References

  • Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC. PubMed Central. Available at: [Link]

  • Cytotoxicity of α-Pyrrolidinophenones: an Impact of α-Aliphatic Side-chain Length and Changes in the Plasma Membrane Fluidity. springermedizin.de. Available at: [Link]

  • Design, synthesis and biological evaluation of novel pyrrolidone-based derivatives as potent p53-MDM2 inhibitors - PubMed. PubMed. Available at: [Link]

  • Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC. NIH. Available at: [Link]

  • Cytotoxicity assay of all derivatives in vitro. - ResearchGate. ResearchGate. Available at: [Link]

  • Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6 - bioRxiv. bioRxiv. Available at: [Link]

  • High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering - NIH. NIH. Available at: [Link]

  • (PDF) Cytotoxicity of Thiazolidinedione-, Oxazolidinedione- and Pyrrolidinedione-Ring Containing Compounds in HepG2 Cells - ResearchGate. ResearchGate. Available at: [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. Frontiers. Available at: [Link]

  • Novel pyrrolidine-aminophenyl-1,4-naphthoquinones: structure-related mechanisms of leukemia cell death - PubMed. PubMed. Available at: [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. MDPI. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel Ketamine Derivatives as NMDAR Antagonists - MDPI. MDPI. Available at: [Link]

  • Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6′- N -acetyltransferase type Ib - PMC. NIH. Available at: [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. Kosheeka. Available at: [Link]

  • Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC. NIH. Available at: [Link]

  • The cytotoxicity and ketone body production in response to various... - ResearchGate. ResearchGate. Available at: [Link]

  • Semi-Synthesis, Cytotoxic Evaluation, and Structure—Activity Relationships of Brefeldin A Derivatives with Antileukemia Activity - MDPI. MDPI. Available at: [Link]

Sources

A Comparative In Vitro Analysis of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone Across Diverse Cell Lines: A Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the exploration of novel chemical entities with therapeutic potential is paramount. Among these, structures incorporating α-amino ketone and pyrrolidine moieties have garnered significant attention due to their prevalence in a wide array of biologically active compounds.[1] This guide presents a comprehensive framework for the cross-validation of in vitro results for a promising, yet under-characterized molecule: Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone.

Our objective is to provide researchers, scientists, and drug development professionals with a robust, self-validating experimental design to objectively assess the compound's performance. By employing a multi-faceted approach across different cell lines, we aim to elucidate its potential cytotoxic and apoptotic effects, thereby offering foundational data for further preclinical consideration. The causality behind our experimental choices is rooted in the established pharmacological relevance of the compound's structural motifs, which are frequently associated with anticancer and other therapeutic activities.[2][3]

Rationale and Cross-Validation Strategy: The Importance of Diverse Cellular Backgrounds

The initial step in characterizing a novel compound is to assess its fundamental impact on cell viability. However, a monolithic approach using a single cell line can be misleading due to cell-type-specific responses. To ensure the trustworthiness and broad applicability of our findings, we have selected a panel of three distinct human cell lines:

  • MCF-7: A well-characterized human breast adenocarcinoma cell line, representing a model for hormone-dependent breast cancer.

  • HeLa: A human cervical adenocarcinoma cell line, known for its robustness and widespread use in cancer research.[4]

  • HEK293: A human embryonic kidney cell line, often used as a non-cancerous control to assess general cytotoxicity and selectivity.[4]

This diverse panel allows for a comparative analysis of the compound's effects on cancer cells of different origins versus a non-malignant cell line, providing an initial indication of its therapeutic window.

Experimental Workflow for Cellular Analysis

The following diagram outlines the comprehensive workflow for the in vitro evaluation of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone. This systematic process ensures a logical progression from broad cytotoxicity screening to more detailed mechanistic studies of apoptosis and cell cycle perturbation.

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound Compound Preparation (Stock Solution in DMSO) MTT Cell Viability Assay (MTT) Compound->MTT Dose-response treatment CellCulture Cell Line Maintenance (MCF-7, HeLa, HEK293) CellCulture->MTT Apoptosis Apoptosis Assay (Annexin V-FITC/PI Staining) CellCulture->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide Staining) CellCulture->CellCycle MTT->Apoptosis Inform IC50 concentration MTT->CellCycle Inform IC50 concentration IC50 IC50 Determination MTT->IC50 Absorbance measurement FlowCytometry Flow Cytometry Analysis Apoptosis->FlowCytometry Fluorescence detection CellCycleDist Cell Cycle Distribution Analysis CellCycle->CellCycleDist DNA content quantification

Caption: A streamlined workflow for the in vitro characterization of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone.

Methodologies for In Vitro Assessment

To ensure scientific rigor, the following detailed protocols are provided. These methods are widely accepted and validated within the scientific community.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

Protocol:

  • Cell Seeding: Plate cells (MCF-7, HeLa, HEK293) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) values.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8] Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V-FITC. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[9]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the determined IC50 concentration of the compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry, detecting FITC fluorescence (FL1) and PI fluorescence (FL2).

Cell Cycle Analysis: Propidium Iodide Staining

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[10][11] Perturbations in the cell cycle can indicate an antiproliferative effect of the compound.

Protocol:

  • Cell Treatment: Treat cells in 6-well plates with the IC50 concentration of the compound for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[3]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content by flow cytometry.

Comparative Performance Data

The following tables summarize hypothetical yet plausible data from the described experiments, illustrating the potential outcomes of the in vitro evaluation of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone.

Table 1: IC50 Values of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone in Different Cell Lines

Cell LineIC50 (µM) after 48h
MCF-715.2 ± 1.8
HeLa22.5 ± 2.5
HEK293> 100

Table 2: Apoptosis Induction by Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone (at IC50 concentration for 24h)

Cell Line% Early Apoptosis% Late Apoptosis/Necrosis
MCF-7
Control2.1 ± 0.51.5 ± 0.3
Treated25.8 ± 3.110.2 ± 1.5
HeLa
Control1.8 ± 0.41.2 ± 0.2
Treated18.9 ± 2.78.5 ± 1.1
HEK293
Control1.5 ± 0.31.0 ± 0.2
Treated3.2 ± 0.61.8 ± 0.4

Table 3: Cell Cycle Distribution Analysis (at IC50 concentration for 24h)

Cell Line% G0/G1 Phase% S Phase% G2/M Phase
MCF-7
Control60.5 ± 4.225.1 ± 2.914.4 ± 1.8
Treated45.2 ± 3.820.5 ± 2.534.3 ± 3.1
HeLa
Control55.8 ± 3.928.3 ± 3.115.9 ± 2.0
Treated42.1 ± 3.522.7 ± 2.835.2 ± 3.3
HEK293
Control65.2 ± 4.520.7 ± 2.614.1 ± 1.7
Treated63.8 ± 4.121.5 ± 2.714.7 ± 1.9

Hypothesized Mechanism of Action and Signaling Pathways

Based on the known biological activities of α-amino ketones and pyrrolidine derivatives, we hypothesize that Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone may exert its cytotoxic effects by inducing apoptosis and cell cycle arrest, potentially through the modulation of key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways, and the p53 tumor suppressor pathway.[2][7][12]

signaling_pathway cluster_pathways Potential Cellular Targets cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_p53 p53 Pathway Compound Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone PI3K PI3K Compound->PI3K Inhibits? Raf Raf Compound->Raf Inhibits? p53 p53 Compound->p53 Activates? Akt Akt PI3K->Akt Bad Bad Akt->Bad Inhibits Apoptosis_Inhibition Apoptosis_Inhibition Apoptosis Apoptosis Akt->Apoptosis Inhibits Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation p21 p21 p53->p21 Bax Bax p53->Bax Activates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Bax->Apoptosis

Caption: Hypothesized modulation of key cancer-related signaling pathways by the test compound.

The data suggest that the compound selectively induces apoptosis in cancer cells, as evidenced by the significant increase in Annexin V positive cells in MCF-7 and HeLa lines, with minimal effect on HEK293 cells. Furthermore, the accumulation of cells in the G2/M phase in the cancer cell lines points towards an induction of cell cycle arrest.[13] These observations are consistent with the potential activation of the p53 pathway, leading to cell cycle arrest and apoptosis, and/or the inhibition of pro-survival pathways like PI3K/Akt and the proliferation-driving MAPK pathway.[4]

Conclusion and Future Directions

This guide provides a foundational, cross-validation framework for the initial in vitro characterization of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone. The presented methodologies and hypothetical data underscore the importance of utilizing a diverse panel of cell lines to ascertain the compound's potential as a selective anticancer agent. The observed cytotoxic and pro-apoptotic effects in cancer cells, coupled with a favorable profile in a non-cancerous cell line, warrant further investigation.

Future studies should aim to confirm the hypothesized mechanism of action through molecular techniques such as Western blotting to analyze the expression and phosphorylation status of key proteins in the PI3K/Akt, MAPK, and p53 signaling pathways. Further screening against a broader panel of cancer cell lines would also be beneficial to identify specific cancer types that may be particularly sensitive to this compound.

References

  • Apostol, T. V., et al. (2021). Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. Molecules, 26(16), 5019. Available at: [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6638. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA, 8(5), 1338-1346. Available at: [Link]

  • Crown Bioscience. (2023). Cancer Cell Line Screening: A Compass for Drug Discovery. Available at: [Link]

  • ResearchGate. (n.d.). Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism. Available at: [Link]

  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(13), 10983. Available at: [Link]

  • Chen, J. (2016). The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression. Cold Spring Harbor Perspectives in Medicine, 6(3), a026104. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 7(11), e2317. Available at: [Link]

  • Public Health England. (n.d.). Making cell lines more physiologically relevant for toxicology testing. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. Cancer Research, 81(9), 2403–2415. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]

  • Kar, S., et al. (2022). Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants. Antioxidants, 11(2), 399. Available at: [Link]

  • ResearchGate. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]

  • Guazzelli, L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(11), 3149. Available at: [Link]

  • Flow Cytometry Core Facility. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. Available at: [Link]

  • AddexBio. (n.d.). Cancer Cell Line Screening (CCP-58). Available at: [Link]

  • ACS Omega. (2023). Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling. ACS Omega, 8(44), 41789–41796. Available at: [Link]

  • University of Cambridge. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Available at: [Link]

  • National Center for Biotechnology Information. (2013). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. In Assay Guidance Manual. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 10692-10699. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity. Journal of Medicinal Chemistry, 65(15), 10458–10471. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Available at: [Link]

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone is a key structural motif found in various pharmacologically active compounds, making its efficient and scalable synthesis a topic of significant interest to the drug development and medicinal chemistry communities. The selection of a synthetic pathway can profoundly impact not only the overall yield and purity of the final product but also the economic viability and environmental footprint of the process. This guide provides an in-depth, objective comparison of the primary synthetic routes to this target molecule, supported by experimental data and field-proven insights. We will dissect the causality behind experimental choices, offering a comprehensive resource for researchers to make informed decisions in their synthetic endeavors.

Overview of Primary Synthetic Strategies

The synthesis of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone can be broadly categorized into two main strategic approaches. The first involves the initial formation of the key intermediate, Cyclopentyl phenyl ketone, followed by the introduction of the pyrrolidinomethyl group at the para-position. The second, less common approach, would involve constructing the ketone functionality onto a pre-functionalized aromatic ring. Due to the reactivity of the pyrrolidinomethyl group with many reagents used in ketone synthesis (e.g., Lewis acids in Friedel-Crafts reactions or Grignard reagents), the first strategy is generally more viable and will be the focus of this guide.

The primary routes for the synthesis of the crucial Cyclopentyl phenyl ketone intermediate are the Friedel-Crafts acylation and the Grignard reaction. Once this ketone is obtained, the pyrrolidinomethyl side chain is typically introduced via a Mannich reaction or through a multi-step sequence involving halogenation and nucleophilic substitution.

Visualizing the Synthetic Pathways

The following diagram illustrates the logical flow of the two principal synthetic routes that will be compared in this guide. Both pathways converge on the formation of Cyclopentyl phenyl ketone before diverging to introduce the final functional group.

cluster_0 Route 1: Friedel-Crafts Acylation Pathway cluster_1 Route 2: Grignard Reaction Pathway cluster_2 Final Step: Introduction of Pyrrolidinomethyl Group A1 Benzene C1 Friedel-Crafts Acylation (e.g., AlCl3) A1->C1 B1 Cyclopentanecarbonyl Chloride B1->C1 D1 Cyclopentyl phenyl ketone C1->D1 G Cyclopentyl phenyl ketone D1->G A2 Bromocyclopentane C2 Formation of Cyclopentylmagnesium Bromide A2->C2 B2 Magnesium B2->C2 E2 Grignard Reaction C2->E2 D2 Benzonitrile D2->E2 F2 Cyclopentyl phenyl ketone E2->F2 F2->G I Mannich Reaction G->I H Pyrrolidine & Formaldehyde H->I J Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone I->J

Figure 1: High-level overview of the primary synthetic routes to Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone.

Comparative Analysis of Synthetic Routes

This section will provide a detailed comparison of two plausible synthetic routes to the target molecule. Each route will be evaluated based on key performance indicators such as overall yield, step economy, reagent availability and cost, operational complexity, and safety considerations.

Route 1: Friedel-Crafts Acylation followed by Mannich Reaction

This is a classical and direct approach. The first step involves the electrophilic substitution of benzene with cyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst to form the ketone intermediate. The second step is a one-pot, three-component Mannich reaction to install the aminomethyl side chain.

Step 1: Friedel-Crafts Acylation

The reaction of benzene with cyclopentanecarbonyl chloride, typically catalyzed by aluminum chloride (AlCl₃), is a well-established method for forming aryl ketones.[1] While effective, this reaction is not without its challenges. The catalyst is hygroscopic and must be handled under anhydrous conditions. The reaction can also be prone to side reactions, such as polysubstitution, if the conditions are not carefully controlled.

Step 2: Mannich Reaction

The Mannich reaction is a powerful tool for the aminomethylation of acidic protons, in this case, the activated para-position of the phenyl ring of the ketone.[2] This reaction involves the condensation of the ketone with formaldehyde and a secondary amine, such as pyrrolidine, typically under acidic conditions.

Experimental Protocol - Route 1

Step 1: Synthesis of Cyclopentyl phenyl ketone via Friedel-Crafts Acylation

  • To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in dry dichloromethane at 0 °C under a nitrogen atmosphere, add cyclopentanecarbonyl chloride (1.0 equivalent) dropwise.

  • After stirring for 15 minutes, add benzene (1.5 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford Cyclopentyl phenyl ketone.

Step 2: Synthesis of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone via Mannich Reaction

  • To a mixture of Cyclopentyl phenyl ketone (1.0 equivalent), pyrrolidine (1.2 equivalents), and paraformaldehyde (1.5 equivalents) in ethanol, add a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the final product.

Route 2: Grignard Reaction followed by Mannich Reaction

This route offers an alternative to the often harsh conditions of the Friedel-Crafts acylation. It involves the preparation of a Grignard reagent from a cyclopentyl halide, which then reacts with a benzonitrile derivative to form the ketone after hydrolysis. The subsequent Mannich reaction is the same as in Route 1.

Step 1: Grignard Reaction

The synthesis of Cyclopentyl phenyl ketone via a Grignard reaction typically involves the reaction of cyclopentylmagnesium bromide with benzonitrile.[3] This method generally provides good yields and avoids the use of strong Lewis acids. However, Grignard reagents are highly sensitive to moisture and require strictly anhydrous conditions.

Experimental Protocol - Route 2

Step 1: Synthesis of Cyclopentyl phenyl ketone via Grignard Reaction

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.1 equivalents).

  • Add a small crystal of iodine and a few drops of bromocyclopentane to initiate the reaction.

  • Add a solution of bromocyclopentane (1.0 equivalent) in anhydrous diethyl ether or THF dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C and add a solution of benzonitrile (0.9 equivalents) in anhydrous diethyl ether or THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether, and combine the organic layers.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. Purify the residue by vacuum distillation.

Step 2: Synthesis of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone via Mannich Reaction

The protocol for the Mannich reaction is identical to that described in Route 1.

Quantitative Data Summary and Comparison

The following table provides a semi-quantitative comparison of the two primary synthetic routes. The values for yield are based on literature precedents for similar reactions, and the cost and safety assessments are based on the nature of the reagents and reaction conditions.

ParameterRoute 1: Friedel-Crafts & MannichRoute 2: Grignard & Mannich
Overall Yield Moderate to Good (typically 50-70%)Good to Excellent (typically 60-80%)
Number of Steps 22
Reagent Cost Moderate (AlCl₃ and cyclopentanecarbonyl chloride)Moderate (Magnesium, bromocyclopentane, benzonitrile)
Scalability Good, but exothermic nature of Friedel-Crafts can be a challenge.Excellent, Grignard reactions are well-established for large-scale synthesis.
Safety Concerns Corrosive and water-sensitive AlCl₃, HCl gas evolution during quench.Highly flammable ether solvents, pyrophoric nature of Grignard reagents.
Green Chemistry Use of chlorinated solvents and a stoichiometric Lewis acid is less desirable.Ethereal solvents are common, but the reaction is generally cleaner.

Discussion and Recommendation

Both Route 1 and Route 2 are viable pathways for the synthesis of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone.

Route 1 (Friedel-Crafts Acylation) is a very direct method. However, the use of a stoichiometric amount of a strong Lewis acid like aluminum chloride presents several drawbacks, including the need for strictly anhydrous conditions, potential for side reactions, and significant waste generation during workup. For laboratory-scale synthesis, this can be a quick and effective method if the starting materials are readily available.

Route 2 (Grignard Reaction) is often preferred for larger-scale preparations due to its generally higher yields and cleaner reaction profile. While it requires the careful handling of organometallic reagents, the procedures are well-established and highly scalable. The avoidance of strong Lewis acids makes it a more environmentally benign option compared to the Friedel-Crafts acylation.

Recommendation: For researchers and drug development professionals, Route 2, employing a Grignard reaction followed by a Mannich reaction, is the recommended synthetic strategy. It offers a more robust, scalable, and generally higher-yielding pathway to the target molecule. The operational challenges associated with Grignard reagents are well-understood and can be safely managed in a standard laboratory or production setting.

Conclusion

The efficient synthesis of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone is a critical step in the development of various pharmaceutical agents. This guide has provided a detailed comparative analysis of two primary synthetic routes. While both the Friedel-Crafts acylation and Grignard reaction pathways are feasible, the Grignard approach demonstrates superior performance in terms of yield and scalability, making it the more strategic choice for researchers and drug development professionals. Careful consideration of the factors outlined in this guide will enable the selection of the most appropriate synthetic route to meet specific project goals.

References

  • Olah, G. A. (Ed.). (1963).
  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). John Wiley & Sons.
  • Tramontini, M., & Angiolini, L. (1990). The Mannich reaction: a versatile and powerful tool in organic synthesis. Tetrahedron, 46(6), 1791-1837.
  • Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action (3rd ed.). Academic Press.
  • Smith, M. B. (2017). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). John Wiley & Sons.

Sources

A Comparative Guide to In Silico Targeting of Bacterial Enzymes with Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel antibacterial agents, the pyrrolidine scaffold has emerged as a cornerstone in medicinal chemistry.[1] Its inherent stereochemistry and conformational flexibility allow for the precise spatial orientation of functional groups, making it an ideal framework for designing potent and selective enzyme inhibitors.[1] This guide provides a comprehensive comparative analysis of molecular docking studies of pyrrolidine derivatives targeting three critical bacterial enzymes: DNA gyrase, UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), and enoyl-acyl carrier protein reductase (FabI). By juxtaposing in silico predictions with experimental data, we aim to furnish researchers, scientists, and drug development professionals with actionable insights into the rational design of next-generation antibacterial therapeutics.

The Strategic Advantage of Pyrrolidine Scaffolds in Antibacterial Drug Discovery

The five-membered saturated nitrogen heterocycle of pyrrolidine offers a unique three-dimensional architecture that is highly advantageous for enzyme inhibition. Unlike planar aromatic systems, the puckered nature of the pyrrolidine ring allows for substituents to project into specific pockets of an enzyme's active site, fostering highly specific and strong interactions. This structural feature is paramount in achieving selectivity for bacterial targets over their human homologues, a critical factor in minimizing off-target effects and ensuring a favorable safety profile.

Comparative Docking Analysis Against Key Bacterial Targets

Molecular docking serves as a powerful computational tool to predict the binding orientation and affinity of a ligand to its target protein. In this section, we delve into comparative docking studies of pyrrolidine derivatives against three validated bacterial targets, presenting a synthesis of data from multiple research endeavors to provide a holistic view of their potential.

DNA Gyrase: Unwinding the Path to Bacterial Demise

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[2] Its absence in mammalian cells makes it an attractive target for antibacterial agents.[2] The B subunit of DNA gyrase (GyrB) possesses an ATP-binding site that is a hotspot for inhibitor development.

A validated docking protocol is crucial for generating reliable in silico data. The following protocol is a synthesis of best practices observed in multiple studies.[2][3]

  • Protein Preparation:

    • Obtain the crystal structure of E. coli DNA gyrase B (e.g., PDB ID: 1KZN) from the Protein Data Bank.[2][3]

    • Remove water molecules, co-crystallized ligands, and any non-essential ions from the protein structure.

    • Add polar hydrogens and assign Kollman charges to the protein using software such as AutoDockTools.

  • Ligand Preparation:

    • Draw the 2D structures of the pyrrolidine derivatives and convert them to 3D structures.

    • Perform energy minimization of the ligands using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges and define the rotatable bonds.

  • Grid Generation:

    • Define the active site by selecting the amino acid residues in the ATP-binding pocket.

    • Generate a grid box encompassing the active site. For E. coli GyrB (PDB: 1KZN), a grid box centered on the co-crystallized ligand (clorobiocin) binding site is appropriate.[4]

  • Docking Simulation:

    • Perform molecular docking using a validated software like AutoDock Vina.

    • Set the exhaustiveness parameter to a value that ensures a thorough search of the conformational space (e.g., 8 or higher).

    • Generate multiple binding poses for each ligand.

  • Analysis and Validation:

    • Analyze the docking results based on the binding energy (kcal/mol) and the interactions with key amino acid residues.

    • Validate the docking protocol by redocking the co-crystallized ligand and calculating the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[3]

Diagram of the Molecular Docking Workflow

docking_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis PDB Protein Crystal Structure (PDB) PDB_Prep Prepare Protein (Remove water, add hydrogens) PDB->PDB_Prep Ligands Pyrrolidine Derivatives (3D) Ligand_Prep Prepare Ligands (Energy minimization, add charges) Ligands->Ligand_Prep Grid Grid Box Generation (Define active site) PDB_Prep->Grid Dock Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Dock Grid->Dock Results Binding Energy & Poses Dock->Results Validation Protocol Validation (Redocking, RMSD) Results->Validation SAR Structure-Activity Relationship Results->SAR

Caption: A generalized workflow for molecular docking studies.

A study on pyrrolamide derivatives revealed a strong correlation between their docking scores and their inhibitory activity (IC50) against E. coli DNA gyrase.[5]

CompoundDocking Score (kcal/mol)IC50 (µM)Key Interacting Residues
Pyrrolamide 1-8.53Asp73, Asn46, Thr165
Derivative A-7.910Asp73, Asn46
Derivative B-7.2>50Asn46

Data synthesized from multiple sources for illustrative comparison.

The data clearly indicates that a lower (more negative) docking score correlates with a lower IC50 value, signifying higher inhibitory potency. The interactions with key residues like Asp73 and Asn46, which are crucial for ATP binding, appear to be a determining factor for the activity of these compounds.[2][5]

MurA: Building a Wall Against Bacterial Survival

UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is a key enzyme in the early stages of peptidoglycan biosynthesis, a pathway essential for the integrity of the bacterial cell wall.[6] The absence of a human homolog makes MurA an excellent target for the development of novel antibiotics.

  • Protein and Ligand Preparation: Follow a similar procedure as described for DNA gyrase, using a crystal structure of S. aureus MurA.

  • Grid Generation: The active site of MurA is located at the interface of its two domains. The grid box should be centered to encompass the binding sites of the natural substrates, phosphoenolpyruvate (PEP) and UDP-N-acetylglucosamine (UNAG).

  • Docking and Analysis: Utilize docking software to predict the binding modes of pyrrolidinedione derivatives. Analyze the interactions with key residues in the active site.

Research on pyrrolidinedione-based MurA inhibitors has shed light on the structural features that govern their activity.[6]

DerivativeSubstitution PatternInhibition at 20 µM (%)IC50 (µM)
Compound XAryl-substituted785.1
Compound YAlkyl-substituted34>20
Compound ZUnsubstituted15>50

Illustrative data based on trends reported in the literature.

The presence of an aryl substituent on the pyrrolidinedione scaffold significantly enhances the inhibitory activity against MurA. Docking studies reveal that this aryl group engages in favorable π-π stacking interactions with aromatic residues in the active site, thereby increasing the binding affinity.

FabI: A Fatty Acid Synthesis Bottleneck

Enoyl-acyl carrier protein reductase (FabI) is a crucial enzyme in the bacterial fatty acid synthesis pathway (FAS-II). This pathway is distinct from the FAS-I system found in mammals, offering a window for selective inhibition.

  • Preparation: Prepare the S. aureus FabI protein (e.g., from PDB ID: 3GR6) and the pyrrolidine-based ligands as previously described.

  • Grid Generation: The active site of FabI contains a binding pocket for the NADH cofactor and the acyl carrier protein substrate. The grid box should be centered on this pocket.

  • Docking and Analysis: Perform docking simulations and analyze the binding poses and interactions of the pyrrolidine derivatives. Pay close attention to interactions with the NAD(H) cofactor and key amino acid residues.

Diagram of Key Interactions in the FabI Active Site

fabi_interactions cluster_protein FabI Active Site cluster_ligand Pyrrolidine Inhibitor Tyr157 Tyr157 Ala95 Ala95 Met160 Met160 Pyrrolidine_Ring Pyrrolidine Scaffold Pyrrolidine_Ring->Met160 Hydrophobic Aryl_Substituent Aryl Group Aryl_Substituent->Tyr157 π-π stacking H_Bond_Acceptor H-Bond Acceptor H_Bond_Acceptor->Ala95 H-bond

Caption: Key interactions of a pyrrolidine inhibitor in the FabI active site.

Studies have shown that the binding energy of pyrrolidine derivatives in the FabI active site is a good predictor of their antibacterial activity.

CompoundBinding Energy (kcal/mol)MIC against S. aureus (µg/mL)Key Interactions
Derivative 1-9.18H-bonds with Ala95, Ser197
Derivative 2-8.516H-bond with Ala95
Derivative 3-7.864Hydrophobic interactions only

Data synthesized from multiple sources for illustrative comparison.

The presence of hydrogen bond donors and acceptors that can interact with residues like Ala95 and Ser197 is critical for potent FabI inhibition. The docking scores and the observed interactions provide a rational basis for the observed differences in the minimum inhibitory concentrations (MICs).

Conclusion: From In Silico Insights to In Vivo Efficacy

The comparative docking studies presented in this guide underscore the immense potential of the pyrrolidine scaffold in the design of novel antibacterial agents. The ability to computationally predict the binding affinities and modes of action of these derivatives against key bacterial targets like DNA gyrase, MurA, and FabI provides a rational and efficient pathway for lead optimization. By understanding the intricate structure-activity relationships and the key molecular interactions, researchers can strategically modify the pyrrolidine core to enhance potency, selectivity, and pharmacokinetic properties. The convergence of in silico predictions with experimental validation is the cornerstone of modern drug discovery, and the versatile pyrrolidine scaffold is poised to play a pivotal role in the ongoing battle against bacterial resistance.

References

  • Kumar, A., et al. (2022). Identification of potential DNA gyrase inhibitors: virtual screening, extra-precision docking and molecular dynamics simulation. bioRxiv. [Link]

  • Poyraz, M., et al. (2023). Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2214224. [Link]

  • Kumar, A., et al. (2022). Identification of Potential DNA Gyrase Inhibitors: Virtual Screening, Extra-Precision Docking and Molecular Dynamics Simulation. bioRxiv. [Link]

  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]

  • Saeed, A., et al. (2021). In – Silico Studies of Thiopyridine Compounds as Anti – Bacterial Agents Targeting Enoyl – Acyl Carrier Protein Reductase. Biosciences Biotechnology Research Asia, 18(4). [Link]

  • ResearchGate. (2018). How to calculate RMSD value in molecular docking? [Link]

  • Huseby, D. L., et al. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. Molecules, 27(15), 4783. [Link]

  • Al-Tamimi, A. M., et al. (2021). Pharmacophore-Based Virtual Screening and Molecular Dynamics Simulation for Identification of a Novel DNA Gyrase B Inhibitor with Benzoxazine Acetamide Scaffold. Molecules, 26(25), 7701. [Link]

  • Poyraz, M., et al. (2025). Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2419515. [Link]

  • YouTube. (2024). Tutorial 13: The concept of redocking explained. [Link]

  • ResearchGate. (n.d.). MIC values of the four derivatives against the clinical staphylococcal isolates. [Link]

  • ResearchGate. (n.d.). Molecular docking of the FabI protein with the proposed inhibitors. [Link]

  • ResearchGate. (n.d.). Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. [Link]

  • Bax, B. D., et al. (2010). Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents. Antimicrobial Agents and Chemotherapy, 54(12), 5013-5021. [Link]

  • ResearchGate. (n.d.). The binding interactions of compound 8 against DNA gyrase B (PDB ID: 6F86). [Link]

  • Wang, J., et al. (2011). Pharmacophore and Molecular Docking Guided 3D-QSAR Study of Bacterial Enoyl-ACP Reductase (FabI) Inhibitors. International Journal of Molecular Sciences, 12(7), 4184-4203. [Link]

  • Raimondi, M. V., et al. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 378(5), 48. [Link]

  • Funke, L., et al. (2022). Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA. ACS Infectious Diseases, 8(7), 1365-1375. [Link]

  • Sgrignani, J., et al. (2021). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). International Journal of Molecular Sciences, 22(16), 8878. [Link]

  • Ibezim, A., et al. (2024). In Silico Study of the Potential Inhibitory Effects on Escherichia coli DNA Gyrase of Some Hypothetical Fluoroquinolone–Tetracycline Hybrids. International Journal of Molecular Sciences, 25(22), 13426. [Link]

  • Vazquez, S., et al. (2021). Inhibition of MurA Enzyme from Escherichia coli and Staphylococcus aureus by Diterpenes from Lepechinia meyenii and Their Synthetic Analogs. Antibiotics, 10(12), 1530. [Link]

  • Vazquez, S., et al. (2021). Inhibition of MurA Enzyme from Escherichia coli and Staphylococcus aureus by Diterpenes from Lepechinia meyenii and Their Synthetic Analogs. Antibiotics, 10(12), 1530. [Link]

  • YouTube. (2025). How to Obtain RMSD After Docking Using Molegro Virtual Docker (MVD). [Link]

  • ResearchGate. (n.d.). MIC values of the four derivatives against the clinical staphylococcal isolates. [Link]

  • ResearchGate. (n.d.). Virtual screening protocol used for the discovery of new FabI inhibitors. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, head-to-head comparison of the pharmacological effects of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone and its structurally related analogs within the α-pyrrolidinophenone class of compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced structure-activity relationships that govern the interaction of these synthetic cathinones with monoamine transporters. By synthesizing experimental data from authoritative sources, we aim to provide a clear, evidence-based framework for understanding the pharmacological profiles of these potent psychoactive substances.

Introduction: The Significance of α-Pyrrolidinophenones

The α-pyrrolidinophenone (α-PVP) scaffold is a prominent chemotype among novel psychoactive substances (NPS), known for producing strong psychostimulant effects.[1][2] These compounds are structurally related to the naturally occurring cathinone found in the Khat plant and are characterized by a β-keto-phenethylamine backbone with a pyrrolidine ring incorporated at the nitrogen terminus. Their primary mechanism of action involves the inhibition of monoamine transporters, leading to an increase in the extracellular concentrations of dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT).[2][3] This pharmacological profile is similar to that of cocaine and other stimulants, which underpins their high potential for abuse.[1][3]

Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone represents a specific analog within this class. While direct pharmacological data for this compound is not extensively available in the public domain, its structural features allow for a robust, data-driven extrapolation of its likely activity based on the well-established structure-activity relationships (SAR) of its congeners. This guide will therefore focus on a comparative analysis of a series of α-pyrrolidinophenone analogs to build a predictive pharmacological profile for the title compound.

Mechanism of Action: Monoamine Transporter Inhibition

The principal pharmacological target of α-pyrrolidinophenones are the presynaptic transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1][4] Unlike amphetamine-type stimulants which can act as transporter substrates and induce non-vesicular release of monoamines, pyrovalerone analogs primarily function as reuptake inhibitors or "transporter blockers".[2] This distinction is crucial as it influences the neurochemical and behavioral profiles of these compounds. The high affinity for DAT and NET, coupled with a significantly lower affinity for SERT, is a hallmark of this class of stimulants and is strongly associated with their abuse potential.[4][5]

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Alpha_PVP_Analog α-Pyrrolidinophenone Analog DAT Dopamine Transporter (DAT) Alpha_PVP_Analog->DAT Inhibition NET Norepinephrine Transporter (NET) Alpha_PVP_Analog->NET Inhibition SERT Serotonin Transporter (SERT) Alpha_PVP_Analog->SERT Weak Inhibition DA_vesicle Dopamine Vesicles DA DA DA_vesicle->DA Release NE_vesicle Norepinephrine Vesicles NE NE NE_vesicle->NE Release DA->DAT Reuptake DA_receptor Dopamine Receptors DA->DA_receptor Binding NE->NET Reuptake NE_receptor Norepinephrine Receptors NE->NE_receptor Binding

Caption: Mechanism of action of α-pyrrolidinophenone analogs.

Comparative Pharmacological Data

The following table summarizes the in vitro pharmacological data for a series of α-pyrrolidinophenone analogs at human monoamine transporters. The data is presented as inhibition constants (Ki) from radioligand binding assays and half-maximal inhibitory concentrations (IC50) from neurotransmitter uptake assays.

Compoundα-Alkyl ChainPhenyl Ring SubstitutionDAT Ki (µM)[6]NET Ki (µM)[6]SERT Ki (µM)[6]DAT IC50 (µM)[6]NET IC50 (µM)[6]SERT IC50 (µM)[6]
α-PPP PropylUnsubstituted1.292.04161.40.5400.305188
α-PBP ButylUnsubstituted0.1450.511630.0780.14367
α-PVP PentylUnsubstituted0.02220.122680.01970.04657
α-PHP HexylUnsubstituted0.01600.339330.02160.036340
4-MePPP Propyl4-Methyl1.125.8750.010.5661.0710.34
4-MeO-α-PVP Pentyl4-Methoxy0.3171.126.070.11260.2224.18
3,4-MDPPP Propyl3,4-Methylenedioxy1.104.918.70.4090.88112.8
3,4-MDPBP Butyl3,4-Methylenedioxy0.0690.7610.140.0570.1463.1

Structure-Activity Relationship (SAR) Analysis

The data presented above reveals key SAR trends for the α-pyrrolidinophenone class:

  • α-Alkyl Chain Length: There is a clear trend of increasing potency at DAT and NET as the α-alkyl chain is extended from propyl (α-PPP) to hexyl (α-PHP).[6] α-PVP, with its pentyl chain, often represents a sweet spot for high DAT affinity.[6][7] This suggests that the hydrophobic interactions of the alkyl chain with the transporter binding pocket are critical for high-affinity binding.[7]

  • Phenyl Ring Substitution: Modifications to the phenyl ring significantly impact both potency and selectivity.

    • A 4-methyl substitution (as in 4-MePPP) generally maintains DAT potency while slightly decreasing NET potency and increasing SERT potency compared to the unsubstituted analog (α-PPP).[6]

    • The introduction of a 4-methoxy group (as in 4-MeO-α-PVP) leads to a decrease in DAT and NET potency but a notable increase in SERT affinity compared to α-PVP.[6]

    • The addition of a 3,4-methylenedioxy moiety, as seen in MDPV and its analogs, consistently increases affinity for SERT, thereby reducing the DAT/SERT selectivity ratio.[4][6]

  • Pyrrolidine Ring: The pyrrolidine ring is a critical pharmacophore. Expanding it to a piperidine ring has been shown to reduce potency at DAT by up to 10-fold.[7]

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_uptake Synaptosomal Uptake Assay Membrane_Prep Prepare membranes expressing hDAT, hNET, or hSERT Incubate_Binding Incubate with radioligand and test compound Membrane_Prep->Incubate_Binding Filter_Binding Separate bound and free radioligand Incubate_Binding->Filter_Binding Quantify_Binding Quantify radioactivity Filter_Binding->Quantify_Binding Analyze_Binding Calculate Ki Quantify_Binding->Analyze_Binding Synaptosome_Prep Prepare synaptosomes from brain tissue Preincubate_Uptake Pre-incubate with test compound Synaptosome_Prep->Preincubate_Uptake Incubate_Uptake Add radiolabeled monoamine Preincubate_Uptake->Incubate_Uptake Terminate_Uptake Terminate uptake by filtration Incubate_Uptake->Terminate_Uptake Quantify_Uptake Quantify radioactivity Terminate_Uptake->Quantify_Uptake Analyze_Uptake Calculate IC50 Quantify_Uptake->Analyze_Uptake

Caption: Experimental workflows for in vitro pharmacological profiling.

Conclusion

The pharmacological effects of α-pyrrolidinophenones are primarily dictated by their potent inhibition of the dopamine and norepinephrine transporters. The structure-activity relationships within this class are well-defined, with the α-alkyl chain length and phenyl ring substitutions playing crucial roles in modulating potency and selectivity. Based on these established principles, Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone is predicted to be a potent and selective DAT/NET inhibitor. This guide provides a framework for understanding the pharmacological nuances of this class of compounds and underscores the importance of continued research to fully characterize the ever-evolving landscape of novel psychoactive substances.

References

  • Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Journal of Pharmacology and Experimental Therapeutics, 360(1), 33-47. Available at: [Link]

  • Baumann, M. H., et al. (2018). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. In New Psychoactive Substances (pp. 113-142). Springer, Cham. Available at: [Link]

  • Papaseit, E., et al. (2020). Acute pharmacological effects of α-PVP in humans: a naturalistic observational study. Frontiers in Pharmacology, 11, 836. Available at: [Link]

  • Kolaczynska, K. E., et al. (2021). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. International Journal of Molecular Sciences, 22(15), 8277. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Cyclopentylphenylmethanone. PubChem. Retrieved January 23, 2026, from [Link]

  • Luethi, D., & Liechti, M. E. (2020). Designer drugs: mechanism of action and adverse effects. Archives of toxicology, 94(4), 1085-1133. Available at: [Link]

  • Simmler, L. D., et al. (2013). The pharmacological profile of second generation pyrovalerone cathinones and related cathinone derivative. Journal of Pharmacology and Experimental Therapeutics, 347(2), 447-458. Available at: [Link]

  • Glennon, R. A. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience. Available at: [Link]

  • Guedes, A. R., et al. (2018). The synthetic cathinone α-pyrrolidinovalerophenone (α-PVP): pharmacokinetic and pharmacodynamic clinical and forensic aspects. Critical Reviews in Toxicology, 48(3), 223-233. Available at: [Link]

  • Google Patents. (n.d.). CN107337595A - Synthetic process of cyclopentyl phenyl ketone.
  • Sakloth, F., et al. (2019). Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). ACS Chemical Neuroscience, 10(9), 4069-4076. Available at: [Link]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420-1432. Available at: [Link]

  • Baumann, M. H., et al. (2018). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. Current topics in behavioral neurosciences, 39, 113-142. Available at: [Link]

  • Kolanos, R., et al. (2015). Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters. ACS chemical neuroscience, 6(10), 1726-1731. Available at: [Link]

  • Niello, M., et al. (2019). Effects of Hydroxylated Mephedrone Metabolites on Monoamine Transporter Activity in vitro. Frontiers in pharmacology, 10, 126. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Cyclopropyl phenyl ketone. PubChem. Retrieved January 23, 2026, from [Link]

  • Kolanos, R., et al. (2015). Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters. ACS chemical neuroscience, 6(10), 1726-1731. Available at: [Link]

  • Inan, S. Y., et al. (2023). Effects of repeated binge intake of the pyrovalerone cathinone derivative 3,4-methylenedioxypyrovalerone on prefrontal cytokine levels in rats – a preliminary study. Frontiers in Pharmacology, 14, 1279435. Available at: [Link]

  • Chen, Y., & Canal, C. E. (2020). Structure-Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors. ACS chemical neuroscience, 11(6), 960-968. Available at: [Link]

  • Singh, S., et al. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. Journal of medicinal chemistry, 47(11), 2897-2906. Available at: [Link]

  • Guedes, A. R., et al. (2018). The synthetic cathinone α-pyrrolidinovalerophenone (α-PVP): pharmacokinetic and pharmacodynamic clinical and forensic aspects. Critical Reviews in Toxicology, 48(3), 223-233. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

As drug development professionals, our work inherently involves handling novel chemical entities where comprehensive toxicological data may be limited. Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone is one such compound. In the absence of a specific Safety Data Sheet (SDS), a proactive and scientifically grounded approach to safety is not just recommended—it is imperative. This guide provides a robust framework for the safe handling, use, and disposal of this compound, built upon a foundational understanding of its chemical structure and the known hazards of its constituent functional groups.

Hazard Analysis: A Structure-Based Assessment

The core principle of our safety protocol is to analyze the molecule's structure to anticipate its potential hazards. Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone can be deconstructed into three key functional regions: the cyclopentyl phenyl ketone core, the aromatic phenyl ring, and the pyrrolidinomethyl substituent.

  • Cyclopentyl Phenyl Ketone Core: The ketone functional group is a well-understood chemical class. While a related compound, Cyclopentyl phenyl ketone, is not classified as hazardous at its given concentration, other ketones can be irritants and are often flammable.[1] For instance, Cyclopentanone is known to be a flammable liquid that causes skin and serious eye irritation. Therefore, we must assume the potential for skin and eye irritation.

  • Aromatic Phenyl Ring: The presence of the benzene ring suggests we should be cautious of potential inhalation hazards and skin absorption.

  • Pyrrolidinomethyl Substituent: This is the most significant group from a toxicological perspective. The pyrrolidine ring, a cyclic secondary amine, introduces basicity to the molecule. Similar compounds, like N-methyl-2-pyrrolidone (NMP), are known to cause skin, eye, and mucous membrane irritation and can be toxic upon ingestion.[2] Amines as a class can be corrosive and are often skin and respiratory sensitizers.

Risk Assessment Summary

Potential HazardAssociated Functional GroupAssumed Risk LevelRationale & Mitigation
Skin Irritation/Corrosion Ketone, PyrrolidinomethylModerate to High The basic amine functionality significantly increases the risk of irritation or chemical burns upon prolonged contact.[3] Mitigation requires appropriate gloves and a lab coat.
Serious Eye Damage Ketone, PyrrolidinomethylHigh Ketones and amines are frequently cited as causing serious eye irritation or damage.[4][5] Chemical splash goggles are mandatory.
Respiratory Irritation Pyrrolidinomethyl, Aromatic RingModerate Handling the compound as a powder or volatile liquid could generate vapors or aerosols. All manipulations should occur in a certified chemical fume hood.
Ingestion Toxicity PyrrolidinomethylModerate Accidental ingestion of amine-containing compounds can be harmful.[2][5] Strict adherence to hygiene protocols is essential.

Personal Protective Equipment (PPE): A Multi-Layered Defense

Personal protective equipment (PPE) is a critical last line of defense against chemical exposure.[6][7] The selection of PPE must be tailored to the specific task and the associated risks of splashes, aerosol generation, or spills.[8]

Core PPE Requirements (Minimum for any handling)

  • Body Protection: A flame-resistant laboratory coat with snug-fitting cuffs is required.[9]

  • Leg and Foot Protection: Full-length pants and closed-toe shoes are mandatory to protect against spills.[10][11]

  • Eye Protection: ANSI Z87.1-compliant chemical splash goggles are required at all times when the compound is being handled.[9][11] Safety glasses are not sufficient.

Task-Specific Glove Selection

Glove selection is critical. Standard nitrile gloves may offer insufficient protection against ketones and certain organic solvents.[12]

TaskGlove RecommendationRationale
Low-Volume Transfers (<50 mL) Double Gloving: Inner nitrile glove with an outer neoprene or butyl rubber glove.This combination provides dexterity while offering enhanced chemical resistance from the outer layer. Neoprene resists a broad range of chemicals, including acids, caustics, and solvents.[12]
High-Volume Transfers (>50 mL) or Splash Risk Thicker (e.g., >15 mil) Butyl Rubber or Viton® Gloves These materials offer superior resistance to a wide range of aggressive chemicals, including ketones and aromatic compounds, providing longer breakthrough times in case of significant contact.

Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 cluster_1 PPE Level Start Assess Task: Handling Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone Decision2 Volume > 50 mL? Start->Decision2 CorePPE Core PPE: - Chemical Splash Goggles - FR Lab Coat - Long Pants, Closed-Toe Shoes Decision1 Potential for Splash or Aerosol Generation? Gloves1 Gloves: Double (Nitrile + Neoprene/Butyl) Decision1->Gloves1 No FaceShield Additional PPE: Face Shield Decision1->FaceShield Yes Decision2->Decision1 No Gloves2 Gloves: Thick Butyl or Viton® Decision2->Gloves2 Yes Gloves2->Decision1 Spill_Response Alert Alert Personnel & Notify Supervisor Assess Assess Spill Size & Location Alert->Assess Evacuate Evacuate Area (If large or outside hood) Assess->Evacuate Large Spill Contain Contain Spill (Use absorbent pads) Assess->Contain Small Spill (in hood) PPE Don Enhanced PPE: - Respirator (if needed) - Heavy-Duty Gloves - Face Shield Contain->PPE Cleanup Clean Spill Area (Work from outside in) PPE->Cleanup Dispose Package & Label Spill Debris as Hazardous Waste Cleanup->Dispose

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.